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  • Product: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
  • CAS: 877964-38-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide

Target Compound: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) Molecular Formula: C₆H₆ClNO₂ Molecular Weight: 159.57 g/mol As a Senior Application Scientist, I approach the synthesis of specialized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) Molecular Formula: C₆H₆ClNO₂ Molecular Weight: 159.57 g/mol

As a Senior Application Scientist, I approach the synthesis of specialized heterocyclic building blocks not just as a sequence of chemical additions, but as a carefully orchestrated manipulation of electronic environments. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a highly sought-after intermediate in medicinal chemistry, frequently utilized in the synthesis of DNA minor groove binders (e.g., distamycin analogs), peptide mimetics, and PARP inhibitors[1][2].

This whitepaper outlines a robust, high-yielding, and self-validating synthetic methodology for this compound, emphasizing the mechanistic causality behind every experimental choice.

Retrosynthetic Strategy and Mechanistic Causality

The direct chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid is fraught with chemoselectivity issues. Pyrrole-2-carboxylic acids are highly susceptible to decarboxylative halogenation under electrophilic conditions, which can lead to the formation of undesired 2-chloropyrrole derivatives[3]. To circumvent this, our workflow employs a three-step sequence: esterification, regioselective chlorination, and saponification.

Regioselectivity Rationale

The pyrrole ring is inherently electron-rich. However, the introduction of an ester group at the C2 position acts as an electron-withdrawing group (EWG). Through resonance, the C2-ester places a partial positive charge predominantly on the C3 and C5 positions. Consequently, the C4 position is the least deactivated site on the ring. When subjected to electrophilic aromatic substitution (SEAr), the kinetic and thermodynamic preference heavily favors C4 attack.

Reagent Selection

We utilize N-Chlorosuccinimide (NCS) over chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). NCS provides a mild, controlled release of the electrophilic chlorine equivalent (Cl⁺), which drastically suppresses the formation of 4,5-dichloro over-reaction byproducts[4]. Furthermore, conducting the reaction in N,N-Dimethylformamide (DMF) stabilizes the polar Wheland intermediate (sigma-complex), accelerating the reaction while maintaining exquisite regiocontrol.

SynthesisWorkflow SM 1-Methylpyrrole- 2-carboxylic acid Step1 Esterification (MeOH, H+) SM->Step1 Int1 Methyl Ester Intermediate Step1->Int1 Step2 Chlorination (NCS, DMF) Int1->Step2 Int2 4-Chloro Ester Intermediate Step2->Int2 Step3 Saponification (LiOH, H2O) Int2->Step3 Product 4-Chloro-1-methyl- 1H-pyrrole-2-carboxylic acid Step3->Product

Fig 1: Three-step synthetic workflow from 1-methylpyrrole-2-carboxylic acid to the 4-chloro target.

Quantitative Data & Optimization

To underscore the importance of reagent and solvent selection, Table 1 summarizes the optimization data for the critical chlorination step.

Table 1: Optimization of Chlorination Conditions for Methyl 1-methylpyrrole-2-carboxylate

Chlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Ratio (4-Cl : 5-Cl : 4,5-diCl)
Cl₂ (gas)AcOH252>9540 : 10 : 50
SO₂Cl₂CH₂Cl₂048575 : 5 : 20
NCS (1.05 eq)MeCN25127090 : <2 : 8
NCS (1.05 eq) DMF 0 to 25 6 >95 95 : <1 : 4

Insight: DMF outperforms Acetonitrile (MeCN) due to its superior ability to solvate the succinimide byproduct and stabilize the transition state, pushing conversion >95% while maintaining a 95% selectivity for the C4 position.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the chemist can verify the success of each transformation before proceeding.

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
  • Reaction: Charge a 500 mL round-bottom flask with 1-methyl-1H-pyrrole-2-carboxylic acid (10.0 g, 80.0 mmol) and anhydrous methanol (150 mL). Slowly add concentrated H₂SO₄ (2.0 mL) dropwise while stirring.

  • Conditions: Reflux the mixture at 65 °C for 12 hours.

  • IPC Validation: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.1) must be completely consumed, replaced by a new, less polar spot (R_f ~0.6).

  • Workup: Concentrate the solvent in vacuo. Dilute with EtOAc (200 mL) and wash with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst. Dry over Na₂SO₄, filter, and concentrate to yield the ester as a pale yellow oil (~10.6 g, 95% yield).

Step 2: Regioselective Chlorination
  • Reaction: Dissolve the methyl ester (10.0 g, 71.9 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Add N-Chlorosuccinimide (NCS) (10.0 g, 75.5 mmol, 1.05 eq) portion-wise over 30 minutes to prevent thermal spiking.

  • Conditions: Allow the reaction to warm to room temperature and stir for 6 hours.

  • IPC Validation: Analyze via LC-MS. The protocol is self-validated when the mass spectrum shows a shift from m/z 140 [M+H]⁺ to m/z 174/176 [M+H]⁺ with a characteristic 3:1 isotopic ratio, confirming mono-chlorination.

  • Workup: Quench with ice water (300 mL) and extract with MTBE (3 × 150 mL). Wash the organic layer with water (3 × 100 mL) to remove DMF, followed by brine. Dry and concentrate.

ReactionMechanism Reagent N-Chlorosuccinimide (NCS) Electrophilic Cl+ Source PiComplex Pi-Complex Initial Cl+ Interaction Reagent->PiComplex SEAr Initiation Substrate Methyl 1-methylpyrrole-2-carboxylate Substrate Substrate->PiComplex SEAr Initiation SigmaComplex Wheland Intermediate (Sigma-Complex) Positive charge stabilized at N1 PiComplex->SigmaComplex Attack at C4 (C2/C5 deactivated) Product C4-Chlorinated Product Rearomatization SigmaComplex->Product -H+ (Deprotonation)

Fig 2: Electrophilic aromatic substitution mechanism highlighting C4 regioselectivity.
Step 3: Milder Saponification to the Free Acid

Causality Note: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The chlorinated pyrrole ring is electron-deficient and susceptible to nucleophilic degradation under harsh basic conditions. LiOH provides a milder, highly effective saponification environment.

  • Reaction: Dissolve the crude chlorinated ester (~11.0 g) in a mixture of THF/H₂O (4:1 v/v, 150 mL). Add LiOH·H₂O (5.3 g, 126 mmol, 2.0 eq).

  • Conditions: Stir at room temperature for 4 hours.

  • Workup & Isolation: Remove THF in vacuo. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Validation: The target compound, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid , will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization

To ensure ultimate trustworthiness, compare the isolated product against the self-validating analytical benchmarks in Table 2.

Table 2: Analytical Characterization Data for the Target Compound

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI+) m/z 160.0 [M+H]⁺, 162.0 [M+H]⁺ (3:1 ratio)Confirms molecular weight (159.57 g/mol ) and single chlorine isotopic pattern.
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H), 7.15 (d, J=2.0 Hz, 1H), 6.75 (d, J=2.0 Hz, 1H), 3.85 (s, 3H)Confirms carboxylic acid, two non-adjacent pyrrole protons (C3, C5 meta-coupling), and N-methyl group.
¹³C NMR (DMSO-d₆) δ 162.0, 128.5, 123.0, 115.5, 112.0, 36.5Confirms carbonyl, four pyrrole carbons (one chlorinated), and N-methyl carbon.

References

  • Title: The Chlorination of Pyrroles. Part 111 Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link][3]

  • Title: Methods and compounds for modulating myotonic dystrophy 1 (Patent CA3201756A1) Source: Google Patents URL: [4]

Sources

Exploratory

Strategic Synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid: A Guide to Starting Materials and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is pronounced in the development of novel therapeutics, where the specific substitution pattern on the pyrrole core is often crucial for modulating biological activity and pharmacokinetic properties. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection of starting materials and the rationale behind key experimental choices. We will dissect the most prevalent and efficient synthetic strategy—the regioselective chlorination of a 1-methyl-1H-pyrrole-2-carboxylic acid precursor—and provide detailed, field-proven protocols.

Introduction: The Significance of the Pyrrole Scaffold

The halogen-substituted 1H-pyrrole-2-carboxamide is a recurring motif in a diverse array of bioactive natural products and synthetic anti-infective agents.[1] For instance, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is a key structural component in synthetic antibacterials, essential for binding to the active site of bacterial topoisomerases.[2][3] The target molecule of this guide, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, serves as a versatile intermediate, enabling chemists to introduce this critical pharmacophore into more complex molecular architectures. The challenge in its synthesis lies not in the complexity of the reactions themselves, but in achieving precise regiochemical control on the electron-rich pyrrole ring.

Core Synthetic Strategy: Post-Cyclization Halogenation

The most direct and widely adopted approach for synthesizing 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid involves the construction of the core N-methylated pyrrole-2-carboxylate ring system first, followed by a selective chlorination at the C4 position. This strategy is advantageous due to the commercial availability and straightforward synthesis of the key precursors.

Primary Starting Material: 1-Methyl-1H-pyrrole-2-carboxylic Acid and its Esters

The cornerstone of this synthetic route is the precursor, 1-methyl-1H-pyrrole-2-carboxylic acid, or more commonly, its ethyl or methyl ester. The ester form is often preferred for the chlorination step to prevent potential side reactions involving the carboxylic acid moiety.

The synthesis of this precursor can be approached in several ways:

  • N-Methylation of Pyrrole-2-Carboxylate: The most common method involves the N-alkylation of a commercially available pyrrole-2-carboxylic acid ester, such as ethyl 1H-pyrrole-2-carboxylate. This reaction typically employs a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] For the N-methyl derivative, the reaction would utilize methylamine with a suitable 1,4-dicarbonyl precursor to the 2-carboxy pyrrole ring.[5]

  • From Bio-Renewable Feedstocks: Modern approaches have explored the synthesis of pyrrole-2-carboxylic acid (PCA) from platform chemicals derived from cellulose and chitin, such as D-glucosamine and pyruvic acid.[2][3] While innovative, these routes typically yield the N-unsubstituted pyrrole, which would require a subsequent methylation step.

The following diagram illustrates the primary pathway from a common starting material to the key intermediate required for chlorination.

Synthesis_of_Precursor PyrroleEster Ethyl 1H-pyrrole-2-carboxylate MethylatedEster Ethyl 1-methyl-1H-pyrrole-2-carboxylate PyrroleEster->MethylatedEster  1. Base (e.g., NaH)  2. Methylating Agent (e.g., CH3I) TargetAcid 4-chloro-1-methyl-1H- pyrrole-2-carboxylic acid MethylatedEster->TargetAcid  Chlorination  (See Section 2.2)

Caption: Primary synthetic pathway workflow.

The Critical Step: Regioselective Chlorination

With the ethyl 1-methyl-1H-pyrrole-2-carboxylate precursor in hand, the critical transformation is the selective introduction of a chlorine atom at the C4 position. The pyrrole ring is highly activated towards electrophilic aromatic substitution, and without careful control, mixtures of mono- and di-chlorinated products can form.

Causality Behind Reagent Selection

The choice of chlorinating agent is paramount for achieving high regioselectivity and yield.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Acetonitrile or DMF, 0 °C to RTMild, commercially available solid, easy to handle. Generally provides good selectivity for the C4 position in similar systems.[1][6]Can require longer reaction times. Purification from succinimide byproduct is necessary.
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane or Ether, -78 °C to 0 °CHighly reactive, rapid reactions.Can be too reactive, leading to over-chlorination or decomposition.[7] Generates corrosive HCl gas. Requires strict temperature control.
Chlorine Gas (Cl₂) Acetic Acid or CCl₄Inexpensive and potent.Difficult to handle, toxic. Often leads to poor selectivity and polychlorination.

For this specific transformation, N-Chlorosuccinimide (NCS) is the reagent of choice. Its milder electrophilic character, compared to sulfuryl chloride, allows for a more controlled reaction. The directing effects of the N-methyl and C2-ester groups favor substitution at the C4 and C5 positions. In practice, chlorination with one equivalent of NCS often yields the desired 4-chloro isomer as the major product, sometimes with a smaller amount of the 5-chloro isomer which must be removed via chromatography.

The mechanism proceeds via a standard electrophilic aromatic substitution pathway, as depicted below.

Chlorination_Mechanism Pyrrole Pyrrole Ring (activated) Intermediate Sigma Complex (Cationic Intermediate) Pyrrole->Intermediate Attack by π-system on electrophilic Cl NCS N-Chlorosuccinimide (Electrophile Source) Product 4-Chloro Product Intermediate->Product Deprotonation (restores aromaticity) Succinimide Succinimide

Caption: Electrophilic substitution mechanism.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive workflow, starting from the commercially available ethyl 1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the title compound as a clear oil.

Protocol 2: Synthesis of Ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate
  • Preparation: Dissolve the ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) from the previous step in anhydrous acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light. Cool the solution to 0 °C.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product must be purified by silica gel column chromatography to separate the desired 4-chloro isomer from any 5-chloro byproduct and unreacted starting material.

Protocol 3: Saponification to 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
  • Hydrolysis: Dissolve the purified ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

  • Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of cold 2M hydrochloric acid (HCl).

  • Isolation: A precipitate of the carboxylic acid will form upon acidification. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, typically as a white or off-white solid.

Conclusion

The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a strategically important process for medicinal chemists. The most reliable and scalable pathway hinges on the use of 1-methyl-1H-pyrrole-2-carboxylate as a key intermediate. The critical chlorination step is best accomplished using N-chlorosuccinimide, which provides a balance of reactivity and regioselectivity that is difficult to achieve with harsher reagents. Careful execution of the detailed protocols, particularly the chromatographic purification after chlorination, is essential for obtaining the target compound in high purity. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully incorporate this valuable building block into their synthetic programs.

References

  • Klančar, U., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available at: [Link]

  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem. Available at: [Link]

  • Klančar, U., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Publications. Available at: [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • MDPI. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Available at: [Link]

  • Penn State University. (n.d.). Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0600157A1 - Debrominative chlorination of pyrroles.
  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chlorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Arastirmax - Scientific Publication Index. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Retrieved from [Link]

  • Semantic Scholar. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Retrieved from [Link]

Sources

Foundational

1H NMR spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid Introduction Pyrrole and its derivatives are foundational scaffolds in a vast array of natural products, pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

Pyrrole and its derivatives are foundational scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Their precise structural elucidation is paramount for understanding their function and for the development of new chemical entities. 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole building block, valuable in medicinal chemistry for the synthesis of complex bioactive molecules.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. We will delve into a first-principles prediction of the spectrum based on substituent effects, outline a robust experimental protocol for data acquisition, and provide a framework for the interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar heterocyclic compounds.

Theoretical ¹H NMR Spectral Analysis

Before acquiring an experimental spectrum, a thorough theoretical analysis allows for a confident and accurate interpretation of the data. This involves examining the molecule's structure to determine the number of unique proton environments, predicting their chemical shifts based on electronic effects, and determining their multiplicity based on spin-spin coupling.

Molecular Structure and Proton Environments

The structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid possesses four distinct sets of protons, which will give rise to four unique signals in the ¹H NMR spectrum. These are the two aromatic protons on the pyrrole ring (H-3 and H-5), the three protons of the N-methyl group (N-CH₃), and the single acidic proton of the carboxylic acid group (COOH).

Figure 1: Structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with key proton environments highlighted.

Prediction of Chemical Shifts (δ)

The chemical shift of each proton is primarily influenced by the electronic environment, which is modulated by the inductive and resonance effects of the substituents on the aromatic pyrrole ring.

  • Parent Pyrrole System: In unsubstituted pyrrole, the α-protons (H2/H5) typically resonate around 6.7 ppm and the β-protons (H3/H4) around 6.2 ppm.[4] The electron-rich nature of the ring shields these protons relative to benzene.[1]

  • N-Methyl Group (N-CH₃): This is an alkyl group attached to nitrogen. It is not on the aromatic ring and will appear as a singlet in the aliphatic region. A typical chemical shift for an N-methyl group on a pyrrole ring is approximately 3.7-4.0 ppm .

  • C2-Carboxylic Acid Group (COOH): The carboxylic acid group is a strong electron-withdrawing group (EWG) through resonance. This effect significantly deshields (moves downfield) the adjacent protons. The acidic proton itself is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature.[5] In a solvent like DMSO-d₆, it is expected to appear as a broad singlet at a high chemical shift, typically >12 ppm .[6]

  • C4-Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which deshields nearby protons. This will primarily affect the adjacent H-3 and H-5 protons.

  • Pyrrole Ring Protons (H-3 and H-5):

    • H-5: This proton is positioned ortho to the N-methyl group and meta to the strongly electron-withdrawing carboxylic acid group. Its chemical shift will be pushed downfield from the parent pyrrole value.

    • H-3: This proton is positioned ortho to the strongly electron-withdrawing carboxylic acid group and adjacent to the inductively withdrawing chlorine atom at C4. This combination of effects will cause a significant downfield shift, likely making it the most deshielded of the ring protons.

Based on data for similar substituted pyrroles, we can predict the approximate chemical shifts. For instance, in N-methylpyrrole-2-carboxylic acid, the ring protons appear at ~6.9 ppm (H5), ~6.8 ppm (H3), and ~6.1 ppm (H4).[7] The addition of a chloro group at C4 will further deshield both H-3 and H-5. We can therefore anticipate H-3 to be in the range of 7.0-7.3 ppm and H-5 to be in the range of 6.9-7.1 ppm .

Prediction of Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons. The splitting of a signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons.

  • H-3 and H-5: These two protons are not on adjacent carbons. They are separated by four bonds (H3-C3-C4-C5-H5) and do not have a vicinal or geminal relationship. Long-range coupling in pyrrole rings is possible but typically very small (<1 Hz) and often not resolved. Therefore, both the H-3 and H-5 signals are expected to appear as singlets (s) .

  • N-CH₃ Protons: These three protons are equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet (s) .

  • COOH Proton: This acidic proton will also appear as a broad singlet (br s) , as it does not couple with other protons and often undergoes rapid chemical exchange.

Summary of Predicted ¹H NMR Data

The predicted data for the ¹H NMR spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, assuming DMSO-d₆ as the solvent, is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH> 12.0Broad Singlet (br s)1H
H-37.0 - 7.3Singlet (s)1H
H-56.9 - 7.1Singlet (s)1H
N-CH₃3.7 - 4.0Singlet (s)3H

Experimental Protocol for Data Acquisition

Obtaining a high-quality, interpretable NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed for the structural elucidation of the title compound.

2.1 Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the acidic COOH proton, allowing for its observation.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary. The final solution should be clear and free of particulates.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard 1D Proton (¹H) NMR.

  • Parameters:

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard 90° pulse program (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquisition Time (AQ): ≥ 2.0 seconds. This ensures good digital resolution.

    • Relaxation Delay (D1): 5.0 seconds. A longer delay ensures full relaxation of all protons, especially the non-protonated carbons' influence on proton relaxation, leading to accurate integration.

    • Number of Scans (NS): 16 or 32 scans. This is generally sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

Figure 2: Standard workflow for the acquisition and analysis of the ¹H NMR spectrum.

Interpretation of the Experimental Spectrum

Upon acquiring the spectrum, the final step is to assign the observed signals to the protons in the molecule, confirming the structure.

  • Reference Peak: Calibrate the spectrum by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

  • Signal Assignment:

    • Identify the broad singlet at the highest chemical shift (>12 ppm). This corresponds to the COOH proton. Its integration should be ~1H.

    • Identify the two singlets in the aromatic region (typically 6.5-8.0 ppm). Based on our prediction, the more downfield signal (~7.0-7.3 ppm) is assigned to H-3 , and the slightly more upfield signal (~6.9-7.1 ppm) is assigned to H-5 . Each should integrate to ~1H.

    • Identify the sharp singlet in the 3.7-4.0 ppm region. This is the N-CH₃ group. Its integration value should be ~3H.

  • Structural Verification: The presence of four signals with the predicted chemical shifts, multiplicities (all singlets), and a 1:1:1:3 integration ratio provides an unambiguous confirmation of the chemical structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. The absence of any significant coupling between the ring protons confirms their non-adjacent positions.

Conclusion

The ¹H NMR spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is characterized by four distinct singlet signals, a direct consequence of its substitution pattern. A thorough understanding of substituent electronic effects allows for a precise prediction of the spectrum, which is invaluable for confirming the identity and purity of this important synthetic building block. The experimental protocol outlined herein provides a reliable method for obtaining high-quality data, enabling researchers to confidently proceed with their synthetic and drug development endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. BenchChem.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • Kecal, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Kecal, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Publications. [Link]

  • Mao, L. M., et al. (2016). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract This guide provides a comprehensive technical overview of the principles and methodologies for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. As a multi-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. As a multi-substituted heterocyclic compound, its structural elucidation presents a unique case study in applying NMR principles. This document delves into the theoretical underpinnings of ¹³C NMR as applied to substituted pyrroles, offers a field-proven experimental protocol for data acquisition, presents a detailed prediction and interpretation of the compound's ¹³C NMR spectrum, and establishes a self-validating framework for analysis. The causality behind experimental choices and spectral assignments is emphasized throughout, providing a robust guide for professionals engaged in the structural characterization of complex organic molecules.

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole and its derivatives are foundational scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and advanced functional materials.[1] The precise substitution pattern on the pyrrole ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological function. Consequently, unambiguous structural characterization is a critical step in the research and development pipeline.

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid incorporates several key functional groups on the pyrrole core: an N-methyl group, a C2-carboxylic acid, and a C4-chloro group. Each substituent imparts distinct electronic effects—inductive and resonant—that modulate the chemical environment of every carbon atom in the molecule. ¹³C NMR spectroscopy is an exceptionally powerful tool for probing these subtle electronic variations, as the chemical shift of each carbon nucleus is highly sensitive to its local environment.[2] This guide will systematically deconstruct the ¹³C NMR analysis of this specific molecule, providing a blueprint for tackling similar analytical challenges.

Theoretical Framework: Substituent Effects in Pyrrole ¹³C NMR

The ¹³C chemical shifts in a substituted pyrrole can be predicted with reasonable accuracy by starting with the foundational chemical shifts of the parent pyrrole and applying additive substituent chemical shifts (SCS).[1][3] The electron-rich, five-membered aromatic ring of pyrrole exhibits two primary carbon signals: the α-carbons (C2/C5) and the β-carbons (C3/C4).[1][2]

  • Unsubstituted Pyrrole: In a typical deuterated solvent like CDCl₃, the α-carbons (C2, C5) of unsubstituted pyrrole resonate at approximately 118 ppm, while the β-carbons (C3, C4) appear further upfield at around 108 ppm.[2]

The introduction of substituents disrupts the ring's symmetry and significantly alters these values:

  • N-Methyl Group (-CH₃): An N-alkyl group is generally considered electron-donating. This leads to increased electron density within the ring, although its effect on ¹³C shifts can be complex, influencing both adjacent and distant carbons.[4]

  • 2-Carboxylic Acid Group (-COOH): As a potent electron-withdrawing group (EWG), the carboxylic acid function deshields the carbon to which it is attached (C2) and, to a lesser extent, other carbons in the ring through resonance and inductive effects.[1][4] The carbonyl carbon itself gives a characteristic signal in the downfield region of the spectrum, typically between 160-185 ppm.[5][6]

  • 4-Chloro Group (-Cl): The chloro substituent exhibits a dual electronic nature. It is strongly electron-withdrawing inductively but can act as a weak π-donor through resonance. Its net effect is a significant downfield shift (deshielding) at the point of attachment (C4) and more subtle perturbations at other ring positions.[7]

The interplay of these effects determines the final chemical shift of each carbon atom in 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Molecular Structure and Carbon Numbering

For clarity in spectral assignment, the standardized numbering of the carbon atoms in the target molecule is essential. The following diagram illustrates this convention.

G cluster_0 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid N1 N1 C2 C2 N1->C2 C_Me C6 (N-CH₃) N1->C_Me C3 C3 C2->C3 C_COOH C7 (COOH) C2->C_COOH C4 C4 C3->C4 C5 C5 C4->C5 Cl Cl C4->Cl C5->N1

Caption: A generalized workflow for the ¹³C NMR analysis of the target compound.

Interpretation and Discussion

The predicted ¹³C NMR spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid should exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

  • The Carbonyl Carbon (C7): The most downfield signal, expected around 160-168 ppm , is unambiguously assigned to the carboxylic acid carbon. Its characteristic shift makes it a key landmark in the spectrum. [6]* The Aromatic Region (C2, C3, C4, C5): Four signals are expected in the range of 110-135 ppm .

    • The signals for C2 and C4 are expected to be of lower intensity compared to C3 and C5. Causality: These are quaternary carbons (no attached protons) and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling. [6] * C4 (~115-125 ppm) is directly attached to chlorine, which should cause a strong deshielding effect.

    • C2 (~125-135 ppm) is attached to the carbonyl group, also resulting in a significant downfield shift.

    • The assignments for C3 (~110-118 ppm) and C5 (~120-128 ppm) can be more complex and may require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) for definitive confirmation. However, based on general substituent effects, C5 (α-carbon) is typically more deshielded than C3 (β-carbon).

  • The Aliphatic Region (C6): The most upfield signal, expected at ~35-40 ppm , is assigned to the N-methyl carbon (C6). This region is typically well-separated from the aromatic signals.

Conclusion

The ¹³C NMR analysis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a multi-faceted process that relies on a strong foundational understanding of NMR theory, substituent effects, and rigorous experimental technique. By systematically evaluating the electronic contributions of the N-methyl, carboxylic acid, and chloro groups, one can confidently predict and assign the six expected signals in the spectrum. The protocols and interpretive framework detailed in this guide provide a robust, self-validating approach for researchers, ensuring the accurate and reliable structural characterization of this and other complex heterocyclic molecules, a critical task in modern chemical and pharmaceutical science.

References

  • Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 44(12), 1625-1633. Available at: [Link]

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]

  • Stadler, P., & Gstöttner, C. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(39), 24151-24160. Available at: [Link]

  • Thompson, A., Gao, S., Modzelewska, G., Hughes, D. S., Patrick, B., & Dolphin, D. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. Organic Letters, 2(23), 3587-3590. Available at: [Link]

  • Mäkelä, T., & Kolehmainen, E. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1653-1655. Available at: [Link]

  • Mäkelä, T., & Kolehmainen, E. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. Available at: [Link]

  • Nfor, E. N., & T. N. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances, 13(2), 025134. Available at: [Link]

  • Magritek. (2021). Quantification of single components in complex mixtures by 13C NMR. Magritek. Available at: [Link]

  • Happer, D. A. R. (1985). 13 C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1673-1688. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. Available at: [Link]

  • Mothana, B., Ban, F., Boyd, R. J., Thompson, A., & Hadden, C. E. (2007). The effect of electron-withdrawing groups on 15N and 13C chemical shifts: a density functional study on a series of pyrroles. Journal of Molecular Structure: THEOCHEM, 806(1-3), 235-242. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • InfoSheet: NMR sample preparation. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1975). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Journal of Heterocyclic Chemistry, 12(1), 1-5. Available at: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964-9973. Available at: [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. Available at: [Link]

  • Fowler, S. (2017, November 29). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

  • Rebelo, S. L. H., & G. (2001). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. Journal of the Brazilian Chemical Society, 12(1), 107-112. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

  • Person, W. B., & Szczepaniak, K. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(45), 10836-10845. Available at: [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

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  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating Structure Through Molecular Vibrations 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Structure Through Molecular Vibrations

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted heterocyclic compound with a molecular structure that presents several key functional groups of interest in medicinal chemistry and materials science. As a pyrrole derivative, it forms the core of many biologically active molecules. Accurate and efficient structural confirmation is paramount in the synthesis and quality control of such compounds.

This guide provides a detailed technical analysis of the infrared (IR) spectrum of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that allows for the identification of functional groups and the confirmation of molecular identity.[1] By understanding the expected absorptions for this specific molecule, researchers can confidently verify its synthesis and purity.

Deconstruction of the Molecular Structure for Spectral Prediction

The evidentiary power of an IR spectrum lies in correlating specific absorption bands with the functional groups present in the molecule. The structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid can be deconstructed into four key regions, each with characteristic vibrational modes.

The Carboxylic Acid Moiety (-COOH): The Dominant Spectral Feature

The carboxylic acid group is arguably the most readily identifiable feature in the IR spectrum due to its strong and distinct absorption bands, which are heavily influenced by intermolecular hydrogen bonding. In the solid state, carboxylic acids almost universally exist as hydrogen-bonded dimers. This dimerization has a profound effect on the spectrum.

  • O-H Stretching: The most characteristic feature is an exceptionally broad and strong absorption band for the O-H stretch, typically appearing in the 3300-2500 cm⁻¹ region.[2][3] This significant broadening is a direct consequence of the strong hydrogen bonding, which creates a continuum of vibrational energy states.[1][4] This band is often so wide that it overlaps with the C-H stretching region.

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption corresponding to the carbonyl stretch is expected between 1760 and 1690 cm⁻¹.[2] For hydrogen-bonded dimers, this band is typically centered around 1710 cm⁻¹.[3] Furthermore, conjugation of the carbonyl group with the pyrrole ring is expected to slightly lower this frequency.

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ range.[2] Additionally, two bands related to the O-H bending are anticipated: an in-plane bend between 1440-1395 cm⁻¹ and an out-of-plane bend, which is often a broad peak centered around 920 cm⁻¹.[2]

The N-Methylpyrrole Ring: An Aromatic Core

The substituted pyrrole ring provides a set of absorptions that confirm the core heterocyclic structure.

  • Absence of N-H Stretch: A critical diagnostic feature is the absence of an N-H stretching band, which would typically appear around 3400 cm⁻¹ for unsubstituted pyrroles.[5] Its absence confirms the successful methylation at the N-1 position.

  • Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds where the carbon is part of an aromatic ring.

  • C=C and C-N Ring Stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C-N bonds within the pyrrole ring.[6]

The Aliphatic Methyl Group (-CH₃)

The N-methyl group contributes characteristic aliphatic C-H signals.

  • C-H Stretching: These bands appear in the 3000-2850 cm⁻¹ region and will likely be superimposed on the broad O-H stretch of the carboxylic acid.[7]

  • C-H Bending: Asymmetric and symmetric bending vibrations for the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[7]

The C-Cl Bond: A Fingerprint Region Indicator

The chloro substituent provides a key, albeit challenging, band for identification.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is found in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.[8][9] These absorptions are often weak to medium in intensity and can be difficult to assign definitively due to the presence of other bands in this complex region.[8]

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected vibrational frequencies for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, providing a predictive framework for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300–2500Strong, Very BroadO-H Stretch (Hydrogen-bonded)Carboxylic Acid
~3100Medium-WeakC-H Stretch (Aromatic)Pyrrole Ring
2950–2850Medium-WeakC-H Stretch (Aliphatic)Methyl Group
1715–1680StrongC=O Stretch (Conjugated, Dimerized)Carboxylic Acid
1600–1450MediumC=C and C-N Ring StretchingPyrrole Ring
~1450MediumC-H Bend (Asymmetric)Methyl Group
1440–1395MediumO-H Bend (In-plane)Carboxylic Acid
~1375Medium-WeakC-H Bend (Symmetric)Methyl Group
1320–1210StrongC-O StretchCarboxylic Acid
950–910Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid
850–550Medium-WeakC-Cl StretchChloro Substituent

Experimental Protocol: High-Fidelity Spectrum Acquisition (KBr Pellet Method)

To obtain a reliable spectrum for a solid sample like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, the Potassium Bromide (KBr) pellet method is a robust and widely used standard. The underlying principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize scattering and produce a high-quality absorption spectrum.

Step-by-Step Methodology
  • Reagent Purity: Use only spectroscopy-grade KBr that has been thoroughly dried in an oven at >110°C for several hours and stored in a desiccator. Causality: KBr is hygroscopic; any absorbed water will introduce a large, broad O-H signal around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key spectral features.

  • Sample Preparation: Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100. Causality: An incorrect ratio can lead to either a saturated (too concentrated) or noisy (too dilute) spectrum.

  • Grinding and Mixing: Add the KBr and sample to an agate mortar and pestle. Gently grind the mixture for 1-2 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Causality: Thorough grinding is critical to reduce particle size below the wavelength of the incident IR radiation. This minimizes light scattering (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Press Assembly: Assemble the pellet press die according to the manufacturer's instructions. Carefully transfer the powder mixture into the die, ensuring an even distribution across the bottom surface.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes. For optimal results, connect the die to a vacuum line during pressing. Causality: The vacuum removes trapped air, which can cause the pellet to be opaque or fracture easily. High pressure fuses the KBr into a transparent, glass-like disc.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. Causality: An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and will result in a poor-quality spectrum.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. Causality: The background scan measures the instrument's response and the atmospheric composition (H₂O, CO₂), which is then automatically subtracted from the sample scan to produce the final spectrum of the analyte.

Workflow Visualization

The following diagram illustrates the logical flow of the KBr pellet preparation and spectral analysis process.

IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis Dry Dry KBr Weigh Weigh Sample & KBr (1:100 Ratio) Dry->Weigh Grind Grind & Mix in Agate Mortar Weigh->Grind Load Load Powder into Die Grind->Load Press Apply Hydraulic Pressure (7-10 tons) Load->Press Inspect Inspect Pellet for Transparency Press->Inspect Vacuum Apply Vacuum Vacuum->Press removes air Background Acquire Background Spectrum Inspect->Background Sample Acquire Sample Spectrum Background->Sample Process Process & Interpret Final Spectrum Sample->Process

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

Trustworthiness: A Self-Validating Interpretation

The interpretation of the spectrum is a self-validating process where multiple features confirm the structure.

  • Confirmation of Carboxylic Acid: The simultaneous presence of the extremely broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹) provides unequivocal evidence of the carboxylic acid group.

  • Confirmation of N-Methylation: The absence of any sharp N-H band around 3300-3400 cm⁻¹ is crucial negative evidence that validates the presence of the methyl group on the pyrrole nitrogen.

  • Confirmation of the Core Structure: The combination of aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and the complex fingerprint of ring vibrations and the C-Cl stretch below 1600 cm⁻¹ collectively builds a unique fingerprint for the entire molecular scaffold.

By systematically identifying these key positive and negative indicators, a researcher can achieve a high degree of confidence in the structural identity of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). ACS Publications. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023, December 5). MDPI. Retrieved from [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). Defense Technical Information Center. Retrieved from [Link]

  • Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Strong Torsion–Vibration Interaction in N-Methylpyrrole Observed by Far-Infrared Spectroscopy. (2022, March 31). ACS Publications. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ACG Publications. Retrieved from [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2002, October 10). ACS Publications. Retrieved from [Link]

  • Infrared Spectra of Some Indole and Pyrrole Compounds. (n.d.). J-Stage. Retrieved from [Link]

  • Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. (2026, February 24). ResearchGate. Retrieved from [Link]

  • 1H-Pyrrole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared spectroscopy of jet-cooled HCCl singlet chlorocarbene diradical: CH stretching and vibrational coupling dynamics. (2018, August 17). AIP Publishing. Retrieved from [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxylic acid, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • 4-chloro-1-methyl-1h-pyrrole-2-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • ir spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI. Retrieved from [Link]

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Exploratory

mass spectrometry of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid Introduction Pyrrole and its derivatives represent a class of heterocyclic aromatic compounds that are fundamental st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

Pyrrole and its derivatives represent a class of heterocyclic aromatic compounds that are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials.[1] The analysis and characterization of these molecules are paramount in fields ranging from drug discovery to materials science. This guide focuses on a specific, functionally rich derivative: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Its structure combines a pyrrole core, an N-methyl group, a reactive carboxylic acid, and a halogen substituent, each presenting unique considerations for mass spectrometric analysis.

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight, elemental composition, and structure.[1] For a molecule like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, a well-designed mass spectrometry experiment can confirm its identity, elucidate its structure, and quantify its presence in complex mixtures. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a deep dive into the strategic selection of ionization techniques, the interpretation of fragmentation patterns, and practical, field-tested experimental protocols for its analysis.

Part 1: Physicochemical Properties & Analytical Considerations

The molecular structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid dictates the optimal analytical approach. The presence of a carboxylic acid group makes the compound polar and acidic, while the pyrrole nitrogen is basic.[2][3] The chlorine atom provides a highly distinctive isotopic signature. These features are not merely structural details; they are functional handles that we can exploit to achieve sensitive and specific mass spectrometric detection.

PropertyValueSignificance for Mass Spectrometry
Molecular FormulaC₆H₆ClNO₂Defines the elemental composition.
Average Mass159.57 g/mol The average mass of the molecule based on natural isotopic abundance.
Monoisotopic Mass159.00871 DaThe exact mass of the most abundant isotopes; crucial for high-resolution MS.
Key Functional GroupsCarboxylic Acid, N-methyl Pyrrole, ChlorineThe carboxylic acid favors negative ion ESI; the pyrrole nitrogen favors positive ion ESI. The chlorine atom produces a characteristic M+2 isotopic peak.
PolarityHighIndicates that Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable than Gas Chromatography-Mass Spectrometry (GC-MS) for the underivatized molecule.[3]

A critical diagnostic feature for any chlorine-containing compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in any chlorine-containing ion appearing as a pair of peaks in the mass spectrum, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (for a single chlorine atom).[4] This signature is a powerful tool for confirming the presence of chlorine and filtering out interfering ions.

Part 2: Ionization Source Selection: A Deliberate Choice

The first and most critical decision in the mass spectrometric analysis of our target molecule is the choice of ionization technique. This choice is governed by the analyte's volatility, thermal stability, and polarity.[1] For 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, the options can be logically narrowed down.

G Analyte 4-chloro-1-methyl-1H- pyrrole-2-carboxylic acid Properties Properties: - Polar (Carboxylic Acid) - Thermally Labile - Low Volatility Analyte->Properties Decision Select Ionization Method Analyte->Decision ESI Electrospray Ionization (ESI) (Soft Ionization) Decision->ESI Direct Analysis (Preferred) GCMS GC-MS with Electron Ionization (EI) (Hard Ionization) Decision->GCMS Requires Derivatization ESI_Adv Advantages: - Ideal for polar, non-volatile molecules - Minimal fragmentation (preserves molecular ion) - Direct coupling to LC ESI->ESI_Adv GCMS_Disadv Challenges: - Carboxylic acid requires derivatization  (e.g., esterification) to increase volatility - Risk of thermal degradation GCMS->GCMS_Disadv G cluster_neg Negative Ion Mode ([M-H]⁻) cluster_pos Positive Ion Mode ([M+H]⁺) M_H [M-H]⁻ m/z 158.00/160.00 Loss_CO2 [M-H-CO₂]⁻ m/z 114.01/116.01 M_H->Loss_CO2 - CO₂ (44 Da) (Decarboxylation) M_H_pos [M+H]⁺ m/z 160.02/162.02 Loss_H2O [M+H-H₂O]⁺ m/z 142.01/144.01 M_H_pos->Loss_H2O - H₂O (18 Da) Loss_CH3 [M+H-CH₃]⁺ m/z 145.00/147.00 M_H_pos->Loss_CH3 - •CH₃ (15 Da)

Sources

Foundational

physical and chemical properties of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid Introduction In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents.[1] Among these, the pyrrole scaffold is a privileged structure, present in numerous natural products and synthetic molecules with significant biological activity.[2] This guide focuses on a specific, functionalized derivative: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid . As a trifunctional building block, this molecule offers a unique combination of an aromatic pyrrole core, a reactive carboxylic acid handle, and a strategically placed chlorine atom, making it a valuable intermediate for medicinal chemists and researchers. This document provides a comprehensive overview of its known and predicted properties, a robust synthetic protocol, and a discussion of its potential applications in the field of drug development.

Core Physicochemical and Structural Properties

The unique arrangement of functional groups in 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid dictates its physical and chemical behavior. The pyrrole ring provides a planar, aromatic core, while the N-methyl group enhances lipophilicity and prevents N-H reactivity. The carboxylic acid moiety imparts polarity and acidity, making it soluble in polar organic solvents, and the chloro-substituent modulates the electronic properties of the ring, influencing its reactivity.[3]

PropertyValue / DescriptionSource
CAS Number 877964-38-0[4]
Molecular Formula C₆H₆ClNO₂[4]
Molecular Weight 159.01 g/mol [4]
Appearance Predicted to be a white to off-white solid, based on analogous compounds like 4-chloro-1H-pyrrole-2-carboxylic acid.[3]N/A
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, a common characteristic for carboxylic acids.[3]N/A
pKa Not experimentally determined. The parent pyrrole-2-carboxylic acid has a pKa of 4.45.[5] The presence of the electron-withdrawing chlorine atom is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group.N/A

Chemical Structure:

Caption: 2D structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Predicted Spectroscopic Profile

While specific spectral data for this compound is not widely published, a detailed profile can be predicted based on its functional groups and established spectroscopic principles.[6][7] This predictive analysis is crucial for researchers in identifying and characterizing the molecule during synthesis and quality control.

SpectroscopyPredicted SignalRationale
¹H NMR ~10-12 ppm (s, 1H, COOH)~6.5-7.5 ppm (d, 1H, Pyrrole-H)~6.0-7.0 ppm (d, 1H, Pyrrole-H)~3.5-4.0 ppm (s, 3H, N-CH₃)The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.[7] The two protons on the pyrrole ring will appear as doublets in the aromatic region. The N-methyl protons will be a sharp singlet.
¹³C NMR ~160-180 ppm (C=O)~110-140 ppm (Pyrrole carbons)~30-40 ppm (N-CH₃)The carbonyl carbon of the carboxylic acid is significantly deshielded.[7] The four carbons of the pyrrole ring will appear in the aromatic region. The N-methyl carbon will appear in the aliphatic region.
IR Spectroscopy ~2500-3300 cm⁻¹ (broad, O-H stretch)~1680-1710 cm⁻¹ (strong, C=O stretch)~1400-1600 cm⁻¹ (C=C/C-N stretch)The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is typically a strong, sharp peak. The fingerprint region will contain absorptions corresponding to the aromatic ring stretches.

Synthesis and Reactivity

Reactivity Profile

The chemistry of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is governed by its three key functional domains:

  • Carboxylic Acid Group: This is the most reactive site for many transformations. It can be readily converted into esters, amides, or acid chlorides, providing a crucial handle for conjugation to other molecules or for modulating solubility and pharmacokinetic properties.[3][8]

  • Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring can undergo further electrophilic substitution. However, the existing substituents (chloro and carboxyl groups) are deactivating, meaning subsequent reactions on the ring would require more forcing conditions.

  • C-Cl Bond: The chlorine atom can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds, although this can be challenging on electron-rich pyrroles.

Proposed Synthetic Protocol

A practical, multi-step synthesis can be designed based on established methodologies for similar pyrrole derivatives.[9][10] The causality for this experimental design is rooted in achieving high regioselectivity and yield by functionalizing a simpler precursor in a stepwise manner.

Objective: To synthesize 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid from ethyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 1: Regioselective Chlorination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Rationale: Direct chlorination of the pyrrole ring is required. N-chlorosuccinimide (NCS) is chosen as the chlorinating agent because it is a mild and effective electrophile for electron-rich heterocycles, minimizing side reactions. The reaction is performed at a low temperature to control exothermicity and improve selectivity.

  • Procedure:

    • Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Rationale: The ethyl ester must be hydrolyzed to the desired carboxylic acid. Saponification using a strong base like sodium hydroxide (NaOH) is a standard and highly efficient method for this transformation. An alcohol/water co-solvent system is used to ensure the solubility of both the ester and the base.

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[9]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Visualization of Synthesis Workflow

Synthesis_Workflow Start Ethyl 1-methyl-1H-pyrrole-2-carboxylate Intermediate Ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate Start->Intermediate 1. NCS, DCM 2. 0°C to RT Product 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid Intermediate->Product 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Application in Drug Discovery and Development

The true value of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid lies in its role as a versatile chemical scaffold. The carboxylic acid functional group is a cornerstone in drug design, often essential for interacting with biological targets.[11][12] However, it can also present challenges related to poor membrane permeability and rapid metabolism.[11]

This molecule serves as an ideal starting point to address these challenges:

  • Lead Generation: It can be used in fragment-based screening or as a core structure for building libraries of more complex molecules. The three distinct functional points (acid, chloro-group, pyrrole ring) allow for systematic and diverse modifications.

  • Prodrug Synthesis: The carboxylic acid can be masked as an ester or another labile group to create a prodrug. This strategy can enhance oral bioavailability by improving passage through cell membranes, with the active carboxylic acid being released in vivo by metabolic enzymes.[8]

  • Bioisosteric Replacement: In cases where the carboxylic acid is problematic, understanding its role within a pharmacophore is the first step to replacing it with a suitable bioisostere (e.g., a tetrazole or a hydroxyisoxazole).[12] This molecule provides the necessary framework to synthesize and test such replacements.

Applications cluster_derivatives Potential Derivatives Core 4-Chloro-1-methyl-1H- pyrrole-2-carboxylic acid Amide Amide Analogues (Peptide Coupling) Core->Amide R-NH₂, Coupling Ester Ester Prodrugs (Improved Bioavailability) Core->Ester R-OH, Acid Cat. Coupled Cross-Coupled Products (New C-C/C-N Bonds) Core->Coupled Suzuki/Buchwald (via C-Cl)

Caption: Role as a versatile building block for diverse derivatives.

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage are paramount to ensure stability and safety.

  • Storage: Based on data for analogous compounds, it is recommended to store 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid in a tightly sealed container in a dry, well-ventilated place, preferably under refrigeration (2-8 °C).[13]

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can react with the pyrrole ring or the carboxylic acid group.

  • Safety: While specific toxicity data is unavailable, related chlorinated aromatic acids are often classified as irritants.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its combination of a stable, N-protected pyrrole core, a versatile carboxylic acid handle, and a site for potential cross-coupling makes it a high-value building block. The predictive spectroscopic data and robust synthetic protocol outlined in this guide provide the foundational knowledge required for its effective synthesis, characterization, and application in the development of novel, biologically active compounds.

References

  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid-877964-38-0. Thoreauchem.
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • CAS 27746-03-8: 4-Chloro-1H-pyrrole-2-carboxylic acid. CymitQuimica.
  • 4-chloro-1H-pyrrole-2-carboxylic acid | CAS 27746-03-8. Santa Cruz Biotechnology.
  • 4-Chloro-1H-pyrrole-2-carboxylic acid | 27746-03-8. Sigma-Aldrich.
  • 4-Chloro-1H-pyrrole-2-carboxylic acid | 27746-03-8. Sigma-Aldrich.
  • How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Mol-Instincts.
  • Spectroscopy Tutorial: Examples. University of Colorado Boulder.
  • 4-chloro-1H-pyrrole-2-carboxylic acid | 27746-03-8. Sigma-Aldrich.
  • 4-CHLORO-1H-PYRROLE-2-CARBOXYLIC ACID(27746-03-8) 1H NMR. ChemicalBook.
  • Pyrrole-2-carboxylic acid | 634-97-9. ChemicalBook.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE.
  • SAFETY DATA SHEET - 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid. Fisher Scientific.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Organic Chemistry Ir And Nmr Che

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Exploratory

A Technical Guide to the Biological Activity Screening of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract This in-depth technical guide provides a comprehensive framework for the biological activity screening of the novel synthetic compound, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. The pyrrole scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the biological activity screening of the novel synthetic compound, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a halogen substituent on the pyrrole ring is a common feature in many biologically active natural and synthetic compounds, often enhancing their therapeutic potential.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the bio-potential of this specific molecule. We will detail a tiered screening cascade, from initial broad-spectrum cytotoxicity assessments to more focused mechanistic assays, providing not just the protocols but the scientific rationale underpinning each experimental choice.

Introduction: The Rationale for Screening 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast number of biologically important molecules, including heme, chlorophyll, and vitamin B12. In the realm of medicinal chemistry, synthetic pyrrole derivatives have been a fertile ground for the discovery of new therapeutic agents.[1][2] The electronic properties and the ability to functionalize the pyrrole ring at multiple positions make it an attractive scaffold for designing molecules with specific biological targets.

The subject of this guide, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, possesses several features that suggest a high probability of interesting biological activity. The halogenation of the pyrrole ring, in this case with chlorine, is known to influence the compound's lipophilicity and electronic distribution, which can significantly impact its interaction with biological macromolecules.[1] Furthermore, the carboxylic acid moiety provides a handle for potential interactions with active sites of enzymes or receptors. Given the established precedent for antimicrobial, anti-inflammatory, and anticancer activities of various pyrrole derivatives, a systematic screening approach is warranted.

This guide will outline a logical and efficient screening workflow designed to identify and characterize the potential therapeutic activities of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

G 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid Primary Screening Primary Screening 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid->Primary Screening Initial Evaluation Anticancer/Cytotoxicity Anticancer/Cytotoxicity Primary Screening->Anticancer/Cytotoxicity Broad Spectrum Antimicrobial Antimicrobial Primary Screening->Antimicrobial Broad Spectrum Anti-inflammatory Anti-inflammatory Primary Screening->Anti-inflammatory Broad Spectrum Secondary Screening (Mechanistic) Secondary Screening (Mechanistic) Anticancer/Cytotoxicity->Secondary Screening (Mechanistic) Hit Confirmation Anti-inflammatory->Secondary Screening (Mechanistic) Hit Confirmation Apoptosis vs. Necrosis Apoptosis vs. Necrosis Secondary Screening (Mechanistic)->Apoptosis vs. Necrosis Enzyme Inhibition Assays Enzyme Inhibition Assays Secondary Screening (Mechanistic)->Enzyme Inhibition Assays COX/LOX Inhibition COX/LOX Inhibition Enzyme Inhibition Assays->COX/LOX Inhibition NOS Inhibition NOS Inhibition Enzyme Inhibition Assays->NOS Inhibition G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Formation (3-4h) Formazan Formation (3-4h) MTT Addition->Formazan Formation (3-4h) Solubilization Solubilization Formazan Formation (3-4h)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To assess the potential of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as an antimicrobial agent, initial screening against a panel of clinically relevant bacteria and fungi is recommended. The Kirby-Bauer disk diffusion method provides a qualitative assessment, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Place the disks onto the surface of the inoculated agar plates. Include a solvent control disk and a positive control disk with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion test.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Screening

A preliminary assessment of anti-inflammatory activity can be achieved through assays that measure the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the inhibition of nitric oxide production.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes. Prepare a solution of the fluorescent probe (e.g., Amplex™ Red).

  • Plate Setup: In a 96-well black microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid to the wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control. [4][5]4. Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [6]5. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) using a microplate reader. [7]7. Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Tier 2: Secondary Screening and Mechanistic Elucidation

If promising activity is observed in the primary screens, the next step is to delve deeper into the mechanism of action.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

For compounds showing significant cytotoxicity, it is crucial to determine whether they induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose. [8] Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the IC₅₀ concentration of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid for 24-48 hours. Include untreated and positive control (e.g., staurosporine) groups.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. 4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G cluster_0 Cell Populations Live Live Early Apoptosis Early Apoptosis Live->Early Apoptosis Annexin V+ Necrosis Necrosis Live->Necrosis PI+ Late Apoptosis/Necrosis Late Apoptosis/Necrosis Early Apoptosis->Late Apoptosis/Necrosis PI+

Caption: Interpretation of Annexin V/PI flow cytometry data.

Further Anti-inflammatory Mechanistic Assays

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This assay measures the formation of conjugated dienes during the hydroperoxidation of linoleic acid by LOX.

  • Reagent Preparation: Prepare a borate buffer (pH 9.0), a solution of soybean lipoxygenase, and a linoleic acid substrate solution.

  • Assay Procedure: In a UV-transparent 96-well plate, add the borate buffer and the enzyme solution. Add various concentrations of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Pre-incubate for 5 minutes at room temperature. [9]3. Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. [9][10]5. Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite.

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS). Treat the cells with various concentrations of the test compound.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess Reagent 1 (sulfanilamide solution) to the supernatant, followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride solution). [11]4. Color Development: Allow the color to develop for 5-10 minutes at room temperature. [11]5. Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of nitric oxide production.

Data Interpretation and Future Directions

The data generated from this screening cascade will provide a comprehensive initial profile of the biological activity of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

AssayKey ParameterInterpretation
MTT Assay IC₅₀ valuePotency of cytotoxicity against specific cancer cell lines.
Antimicrobial Assays Zone of Inhibition (mm), MIC (µg/mL)Spectrum and potency of antimicrobial activity.
COX/LOX/NOS Assays IC₅₀ valuePotency and selectivity of anti-inflammatory activity.
Annexin V/PI Assay Percentage of apoptotic vs. necrotic cellsMechanism of cell death induced by the compound.

Positive "hits" in any of these primary and secondary assays will warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs to identify key structural features for activity and to optimize potency and selectivity.

  • Target Identification and Validation: For compounds with potent activity, identifying the specific molecular target(s) is a critical next step.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

This structured approach to biological activity screening provides a robust foundation for the evaluation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. (n.d.). PubMed. Retrieved from [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • 3.2. In-Vitro Cytotoxicity Study (MTT Assay). (n.d.). Bio-protocol. Retrieved from [Link]

  • Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and... (2025). Filo. Retrieved from [Link]

  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). MDPI. Retrieved from [Link]

  • Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). (n.d.). Assay Genie. Retrieved from [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. Retrieved from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). ACS Omega. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.). PMC. Retrieved from [Link]

  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. (n.d.). Arastirmax. Retrieved from [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). (2025). Frontiers. Retrieved from [Link]

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Foundational

Unlocking the Pharmacological Potential of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Whitepaper on Therapeutic Targets

Executive Summary: The Physicochemical Rationale of the Scaffold In contemporary medicinal chemistry, the design of highly specific ligands requires building blocks that offer precise spatial geometry, tunable electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Physicochemical Rationale of the Scaffold

In contemporary medicinal chemistry, the design of highly specific ligands requires building blocks that offer precise spatial geometry, tunable electronic properties, and predictable hydrogen-bonding interfaces. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) has emerged as a privileged pharmacophore in the development of targeted therapeutics.

The structural anatomy of this compound dictates its utility:

  • The 4-Chloro Substitution: The introduction of a chlorine atom at the C4 position serves a dual purpose. Electronically, it withdraws electron density from the pyrrole ring, lowering the pKa of the adjacent carboxylic acid and increasing the metabolic stability of derived amides. Sterically and thermodynamically, the halogen acts as a potent site for halogen bonding (an interaction between the electrophilic region of the halogen and a nucleophilic target site), significantly enhancing binding affinity in hydrophobic pockets.

  • The 1-Methyl Group: N-methylation eliminates the pyrrole nitrogen's ability to act as a hydrogen bond donor. This enforces a rigid, predictable binding conformation, preventing non-specific aggregation and ensuring that hydrogen bonding is strictly directed through the C2-carboxylic acid/amide interface.

By leveraging these properties, researchers have successfully utilized 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid derivatives to target diverse biological systems, ranging from mycobacterial cell wall synthesis to tumor immune evasion and direct gene expression modulation [1].

Target 1: DNA Minor Groove Binding (Gene Expression Modulation)

Mechanism of Action

Derivatives of 1-methyl-1H-pyrrole-2-carboxylic acid are the foundational units of synthetic polyamides (lexitropsins), which are structural analogues of the natural antibiotics distamycin and netropsin. These molecules bind to the minor groove of double-stranded DNA [3]. The incorporation of the 4-chloro modification alters the curvature and steric bulk of the polyamide. While classical pyrrole polyamides target AT-rich sequences, the halogenated derivatives exhibit altered sequence specificity and enhanced binding thermodynamics due to shape complementarity and halogen-bonding with the walls of the minor groove. This targeted binding physically obstructs transcription factors, leading to precise gene expression modulation [3].

MGB_Pathway A 4-Chloro-Pyrrole Derivative B DNA Minor Groove (AT-Rich Region) A->B Binds via Shape Complementarity C Halogen & H-Bonding Stabilization B->C Induces D Disruption of Transcription Factors C->D Causes E Gene Expression Modulation D->E Leads to

Fig 1: Mechanism of gene expression modulation by 4-chloro-pyrrole DNA minor groove binders.

Self-Validating Protocol: Biophysical Validation of MGB-DNA Interactions

To validate the binding of a newly synthesized 4-chloro-pyrrole polyamide to DNA, a dual-assay approach using Thermal Melting (Tm) and Circular Dichroism (CD) is required.

  • Causality & Validation: Relying solely on Tm increases only proves that the duplex is stabilized, not how it is stabilized (e.g., intercalation vs. minor groove binding). CD provides a self-validating structural readout. A true minor groove binder will induce a strong positive induced CD (ICD) signal in the 310–330 nm range—a region where DNA alone is transparent. This confirms the ligand is chirally organized within the groove.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Anneal complementary DNA strands (e.g., 5′-d(AATTT)-3′ tracts) in a sodium phosphate buffer (10 mM, pH 7.0) containing 100 mM NaCl. Heat to 90°C for 5 minutes and cool slowly to room temperature.

  • Ligand Titration: Prepare a 10 μM stock of the 4-chloro-pyrrole derivative in DMSO. Titrate the ligand into the DNA solution at molar ratios ranging from 0.1:1 to 2:1 (Ligand:DNA).

  • Thermal Denaturation (Tm) Assay: Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 90°C at 0.5°C/min. Calculate the ΔTm (Tm of complex minus Tm of free DNA).

  • Circular Dichroism (CD) Spectroscopy: Scan the complex from 200 nm to 400 nm at 25°C. Observe the intrinsic DNA signals (260-280 nm) for conformational changes and monitor the 310-330 nm region for the emergence of the positive ICD signal, confirming minor groove localization.

Target 2: MmpL3 Inhibition in Mycobacterium tuberculosis

Mechanism of Action

The emergence of drug-resistant tuberculosis has necessitated the discovery of novel targets. Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane to form the mycobacterial cell wall. Pyrrole-2-carboxamide derivatives have been identified as highly potent MmpL3 inhibitors [1]. The 4-chloro-1-methyl-1H-pyrrole core provides the exact lipophilic and geometric parameters required to lodge into the proton translocation channel of MmpL3, disrupting the proton motive force required for TMM transport.

MmpL3_Workflow A Synthesize Pyrrole-2-Carboxamide B Incubate with M. smegmatis (Wild-type vs Mutant) A->B C [14C] Acetate Labeling B->C Metabolic Tracer D TLC Extraction of Mycolic Acids C->D E Autoradiography & Quantification D->E Measure Inhibition

Fig 2: Workflow for validating MmpL3 inhibition using [14C] acetate metabolic labeling.

Self-Validating Protocol: [14C] Acetate Metabolic Labeling Assay
  • Causality & Validation: To prove that the pyrrole derivative specifically targets MmpL3 and is not merely a general bactericide, we track mycolic acid biosynthesis. Acetate is the fundamental building block for mycolic acids. By pulsing the cells with [14C] acetate, we create a self-validating system: if MmpL3 is blocked, downstream trehalose dimycolate (TDM) will be depleted, while intracellular TMM will massively accumulate. A general toxin would simply halt all synthesis without this specific accumulation ratio.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. smegmatis (wild-type and an mmpL3 mutated resistant strain as a negative control) to an OD600 of 0.4-0.5 in Middlebrook 7H9 broth.

  • Compound Incubation: Treat the cultures with the 4-chloro-pyrrole derivative at 1×, 2×, and 4× the Minimum Inhibitory Concentration (MIC) for 1 hour at 37°C.

  • Radiolabeling: Add 1 μCi/mL of[1,2-14C] acetate to the cultures and incubate for an additional 2 hours to allow metabolic incorporation.

  • Lipid Extraction: Harvest cells by centrifugation. Extract total lipids using a chloroform/methanol/water (10:10:3, v/v/v) solvent system.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto silica gel 60 F254 plates. Develop the plates in chloroform/methanol/water (20:4:0.5, v/v/v) to separate TMM and TDM.

  • Autoradiography: Expose the TLC plates to a phosphor screen and quantify the radiolabeled TMM and TDM bands. An increased TMM/TDM ratio confirms MmpL3 inhibition.

Target 3: Apo-IDO1 Inhibition (Cancer Immunotherapy)

Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that tumors exploit to deplete tryptophan and suppress T-cell responses. While traditional inhibitors target the heme-bound (holo) form of IDO1, recent breakthroughs have demonstrated that 1H-pyrrole-2-carboxylic acid derivatives can act as potent apo-IDO1 inhibitors [2]. The 4-chloro-pyrrole scaffold is uniquely suited for this: it outcompetes heme for the apo-enzyme pocket. The chlorine atom engages in critical hydrophobic interactions deep within the heme-binding cleft, locking the enzyme in an inactive state and preventing heme reconstitution.

IDO1_Mechanism A Holo-IDO1 (Active) B Apo-IDO1 (Heme-Free) A->B Heme Dissociation D Inhibitor-IDO1 Complex (Inactive) B->D Competitive Binding C 4-Chloro-Pyrrole Inhibitor C->D Hydrophobic Interactions

Fig 3: Competitive binding mechanism of 4-chloro-pyrrole derivatives targeting Apo-IDO1.

Self-Validating Protocol: HeLa Cell-Based IDO1 Inhibition Assay
  • Causality & Validation: Why use a cell-based assay over a purified biochemical assay? In standard biochemical assays, excess exogenous heme is added, which artificially forces the equilibrium toward holo-IDO1, masking the efficacy of apo-IDO1 inhibitors. Using IFN-γ stimulated HeLa cells preserves the natural, physiological intracellular holo/apo equilibrium. By comparing the IC50 of the compound in this cellular assay against a heme-saturated biochemical assay, the protocol self-validates the apo-targeting mechanism (potency will be high in cells, but drastically reduced in heme-saturated biochemical conditions).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Stimulation & Treatment: Stimulate the cells with 50 ng/mL of human IFN-γ to induce IDO1 expression. Simultaneously, add serial dilutions of the 4-chloro-pyrrole derivative. Include Epacadostat as a holo-IDO1 positive control.

  • Incubation: Incubate the plates for 48 hours to allow for IDO1 expression, tryptophan consumption, and kynurenine production.

  • Kynurenine Detection: Transfer 100 μL of the culture supernatant to a new plate. Add 50 μL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Centrifuge the plate to remove debris. Transfer 100 μL of the clarified supernatant to a new plate and add 100 μL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Quantification: Read the absorbance at 490 nm. Calculate the IC50 based on the dose-dependent reduction of kynurenine.

Quantitative Data Summaries

The following table synthesizes the comparative binding and inhibition metrics of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid derivatives across their primary therapeutic targets.

TargetDerivative ClassPrimary MechanismKey Validation MetricRef
MmpL3 (M. tuberculosis) Pyrrole-2-carboxamidesDisruption of TMM transportMIC < 0.016 μg/mL[1]
Apo-IDO1 (Cancer) 1H-pyrrole-2-carboxylic acidsCompetitive heme displacementCellular IC50 ~ 22 pM[2]
DNA Minor Groove Polyamide conjugatesSequence-specific AT-rich bindingΔTm > 10°C, Positive ICD[3]
NMDA Receptor (E)-vinyl-pyrrole-2-carboxylic acidsGlycine site antagonismpKi ~ 7.95[4]

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid in Peptide and Polyamide Synthesis

Executive Summary The synthesis of sequence-specific DNA-binding polyamides and advanced peptide mimetics relies heavily on specialized heterocyclic building blocks. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sequence-specific DNA-binding polyamides and advanced peptide mimetics relies heavily on specialized heterocyclic building blocks. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0)[1] is a highly specific, halogenated pyrrole derivative utilized primarily as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS). Unlike standard N-methylpyrrole (Py) monomers that possess a 4-amino group for chain elongation, the 4-chloro substitution acts as a definitive chain terminator[2]. This application note details the mechanistic rationale, physicochemical advantages, and a self-validating SPPS protocol for integrating this building block into synthetic workflows.

Mechanistic Rationale: The Role of the 4-Chloro Substitution

In the design of pyrrole-imidazole (Py-Im) polyamides and peptide therapeutics, the choice of terminal groups dictates the molecule's pharmacokinetic and pharmacodynamic profile.

  • Halogen Bonding & Target Affinity: The introduction of a chlorine atom at the 4-position provides a distinct electrophilic region (the sigma-hole) capable of halogen bonding with target proteins or the DNA minor groove. This enhances binding affinity without introducing a hydrogen bond donor[3].

  • Lipophilicity & Cellular Permeability: Halogenated pyrroles significantly increase the overall lipophilicity of the synthesized polyamide. In drug development, this structural modification is frequently employed to improve the cellular uptake of otherwise highly polar polyamide chains.

  • Chain Termination (Capping): Because it lacks the 4-amino group required for subsequent amide bond formation, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid acts as an irreversible N-terminal cap[2]. This protects the final peptide/polyamide from exopeptidase degradation and stabilizes the terminal conformation.

Comparative Data Analysis

To guide experimental design, the physical parameters and specific SPPS roles of relevant pyrrole building blocks are summarized below.

Table 1: Physicochemical and SPPS Parameters of Pyrrole Building Blocks

Building BlockMolecular WeightSPPS RolePreferred Coupling ChemistryHalogen Bonding
Fmoc-Py-OH 362.38 g/mol Chain ElongationHATU / PyBOPNo
4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid 159.57 g/mol [1]N-Terminal CappingHATU + DIEAYes (Cl-donor)
4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid 251.02 g/mol [3]N-Terminal CappingHATU + DIEAYes (Strong I-donor)

Experimental Workflow Visualization

The following diagram illustrates the integration of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid into a standard Fmoc-SPPS workflow, highlighting the critical self-validation loop.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Elongate Chain Elongation (Fmoc-Py-OH / Fmoc-Im-OH + HATU) Deprotect->Elongate FinalDeprotect Final N-terminal Deprotection Elongate->FinalDeprotect Cycle until complete Cap N-Terminal Capping (4-Cl-1-Me-Pyrrole-2-COOH + HATU) FinalDeprotect->Cap Free amine exposed Validate In-Process Validation (Kaiser Test) Cap->Validate Validate->Cap If test is positive (Blue) Cleave Resin Cleavage (TFA/TIS/H2O) Validate->Cleave If test is negative (Yellow) Product Purified Polyamide Cleave->Product

SPPS workflow using 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as an N-terminal capping agent.

Step-by-Step Protocol: N-Terminal Capping via SPPS

This protocol is engineered as a self-validating system , ensuring that the sterically hindered coupling of the chloropyrrole is empirically verified before proceeding to irreversible cleavage.

Prerequisites & Reagents
  • Resin: Polyamide chain synthesized on Fmoc-Rink Amide resin (0.1 mmol scale), with the final N-terminal Fmoc group removed.

  • Capping Agent: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0)[1].

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step 1: Activation of the Capping Agent

Causality: Pyrrole-2-carboxylic acids are electronically deactivated and sterically hindered compared to standard alpha-amino acids. Standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete acylation. We utilize HATU—a highly efficient uronium-based coupling reagent—combined with the non-nucleophilic base DIEA, to rapidly form the active ester and drive the reaction to completion.

  • Weigh out 4.0 equivalents (0.4 mmol, ~63.8 mg) of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid[1].

  • Weigh out 3.9 equivalents (0.39 mmol) of HATU. Note: The slight stoichiometric deficiency of HATU prevents the premature capping of the resin by the uronium salt itself (guanidinylation).

  • Dissolve both in 2 mL of anhydrous DMF.

  • Add 8.0 equivalents (0.8 mmol) of DIEA to the solution. Vortex for 1 minute to ensure complete pre-activation.

Step 2: Resin Coupling
  • Add the activated capping solution directly to the deprotected resin in the SPPS reaction vessel.

  • Agitate gently at room temperature for 2 hours . Causality: The extended coupling time compensates for the reduced nucleophilic attack rate caused by the steric bulk of the pyrrole ring.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

Step 3: Self-Validation (The Kaiser Test)

Causality: To guarantee the trustworthiness of the synthesis, completion of the capping step must be verified. Proceeding to cleavage with uncapped sequences results in complex, difficult-to-separate mixtures.

  • Withdraw a small sample of resin beads (~10-15 beads) and wash with ethanol.

  • Apply 2 drops each of the Kaiser test reagents: Ninhydrin (in ethanol), Phenol (in ethanol), and KCN (in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • Validation Logic:

    • Yellow Beads/Solution (Negative): Capping is complete. Proceed to Step 4.

    • Blue Beads/Solution (Positive): Free primary amines remain. The coupling has failed or is incomplete. Mandatory Action: Repeat Steps 1 and 2 (Double Coupling) before proceeding.

Step 4: Cleavage and Global Deprotection
  • Treat the validated, capped resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours at room temperature.

  • Precipitate the cleaved polyamide in cold diethyl ether, centrifuge, and lyophilize for subsequent HPLC purification.

References

  • 877964-38-0 | 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid . AA Blocks. URL:[Link]

  • Synthesis of new N-alkyl(aryl)-2,4-diaryl-1H-pyrrole-3-Ols via Aldol-Paal-Knorr reactions . ResearchGate. URL:[Link]

Sources

Application

Advanced Application Note: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Structural Rationale In the landscape of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, pyrrole-2-carboxylic acid derivatives are foundational building blocks, most notably recognized for their role in sequence-specific DNA minor groove binders (MGBs) and targeted kinase inhibitors[1]. Among these, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) emerges as a highly specialized precursor.

Unlike its 4-amino counterparts, which are used for linear polyamide chain extension, the 4-chloro variant serves a dual purpose:

  • An N-Terminal Capping Agent: It terminates polyamide chains while introducing a lipophilic, halogen-bonding pharmacophore that alters DNA binding thermodynamics[2].

  • A Late-Stage Diversification Handle: The 4-chloro position acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid Structure-Activity Relationship (SAR) exploration without requiring de novo synthesis of the entire scaffold[3].

Table 1: Physicochemical Profiling

Understanding the baseline properties of this precursor is critical for predicting its behavior in both solid-phase and solution-phase synthesis[4].

PropertyValueMechanistic Implication in Drug Design
CAS Number 877964-38-0Unique identifier for procurement and regulatory tracking.
Molecular Weight 159.57 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds.
XLogP3 1.2Optimal lipophilicity for membrane permeability; enhances the hydrophobic packing of the resulting drug molecule.
H-Bond Donors / Acceptors 1 / 2The carboxylic acid acts as the primary coupling site, while the pyrrole nitrogen is methylated, preventing off-target H-bond donation.
Electronic Profile DeactivatedThe electron-withdrawing chlorine atom lowers the pKa of the carboxylic acid, necessitating strong coupling reagents (e.g., HATU) for efficient amidation.

Application 1: N-Terminal Functionalization of DNA Minor Groove Binders

Mechanistic Rationale

Classic Dervan polyamides utilize N-methylpyrrole (Py) and N-methylimidazole (Im) to "read" the DNA minor groove, where a Py/Py pair targets A/T base pairs[1]. By capping the N-terminus of a Py-Im polyamide with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, researchers introduce a unique structural perturbation. The chlorine atom points away from the minor groove floor, providing a sterically accessible site. This allows for post-synthetic modification via cross-coupling to attach bulky fluorophores or alkylating agents that protrude into the major groove or solvent channel, enabling targeted DNA tracking or cleavage without disrupting the sequence-specific binding of the core polyamide[1].

Protocol 1: Solid-Phase Synthesis & On-Resin Diversification

This protocol utilizes a self-validating system to ensure high-fidelity synthesis before irreversible cleavage.

Step 1: Resin Swelling & Deprotection

  • Action: Swell 100 mg of Fmoc-β-Ala-Wang resin (loading: 0.6 mmol/g) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Causality: Proper swelling maximizes the accessibility of the resin-bound amines. Piperidine efficiently removes the Fmoc protecting group via a base-catalyzed elimination mechanism.

Step 2: Coupling of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

  • Action: Pre-activate 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes. Add to the resin and agitate for 3 hours at room temperature.

  • Causality: HATU is selected over standard EDC/HOBt because the electron-withdrawing nature of the 4-chloro group deactivates the carboxylic acid. The superior leaving group ability of the HOAt ester generated by HATU ensures quantitative coupling yields despite the electronic deactivation.

Step 3: Self-Validation Check (Critical Step)

  • Action: Withdraw ~2 mg of resin. Wash with DCM and cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. Analyze the filtrate via LC-MS.

  • Validation: Proceed to Step 4 only if the LC-MS chromatogram shows >95% purity of the target [M+H]+ mass. If unreacted amine is present, perform a second coupling cycle.

Step 4: On-Resin Suzuki-Miyaura Cross-Coupling

  • Action: To the resin, add an aryl boronic acid (5.0 eq), Pd(dppf)Cl2 (0.2 eq), and K2CO3 (10.0 eq) in degassed DMF/H2O (9:1). Heat to 85°C for 12 hours under argon.

  • Causality: Pd(dppf)Cl2 is chosen because its bidentate ligand framework resists degradation under the elevated temperatures required to activate the historically challenging aryl chloride bond[3].

Step 5: Final Cleavage

  • Action: Wash the resin extensively with DMF, DCM, and MeOH. Cleave the final diversified polyamide using 95% TFA for 2 hours. Precipitate in cold diethyl ether.

Application 2: Scaffold for Targeted Kinase Inhibitors

Mechanistic Rationale

In kinase inhibitor design, pyrrole-2-carboxamides serve as excellent bioisosteres for indoles and pyrazoles, binding to the kinase hinge region. The 4-chloro substitution is strategically positioned to occupy the hydrophobic "gatekeeper" pocket of the ATP-binding site. Furthermore, utilizing the 4-chloro group as a late-stage synthetic handle allows medicinal chemists to rapidly generate a library of analogs to optimize the Structure-Activity Relationship (SAR)[2].

Protocol 2: Solution-Phase Library Generation

This protocol emphasizes in-process monitoring to validate intermediate integrity.

Step 1: Amide Coupling

  • Action: Dissolve 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 mmol) in anhydrous DCM. Add oxalyl chloride (1.5 mmol) and a catalytic drop of DMF. Stir for 2 hours, then concentrate in vacuo to yield the acid chloride.

  • Causality: Conversion to the acid chloride is preferred over in situ coupling reagents (like HATU) for solution-phase library generation because it allows for the isolation of a highly reactive intermediate, ensuring rapid and clean reactions with a diverse array of poorly nucleophilic anilines.

Step 2: Intermediate Validation

  • Action: React the acid chloride with a target aniline (1.0 mmol) and pyridine (2.0 mmol) in DCM. Monitor via UPLC-MS.

  • Validation: The reaction is deemed complete when the starting aniline peak is <1% by UV integration. Quench with saturated NaHCO3 and extract with EtOAc.

Step 3: Late-Stage Functionalization (Buchwald-Hartwig Amination)

  • Action: Combine the purified intermediate with a secondary amine (2.0 eq), RuPhos Pd G3 catalyst (5 mol%), and Cs2CO3 (3.0 eq) in 1,4-dioxane. Heat at 100°C for 4 hours.

  • Causality: RuPhos Pd G3 is specifically selected for its ability to undergo rapid oxidative addition into aryl chlorides at lower temperatures, preventing the degradation of the delicate pyrrole core[3].

Table 2: Representative SAR Impact of 4-Position Substitution

The following table demonstrates how late-stage diversification of the 4-chloro precursor impacts the pharmacological profile of a hypothetical kinase inhibitor library.

Substitution at 4-PositionKinase IC50 (nM)LogP (Calculated)Pharmacological Consequence
-Cl (Parent Scaffold) 45.22.8Baseline hinge binding; occupies gatekeeper pocket via halogen bonding.
-Phenyl (via Suzuki) 12.44.1Increased hydrophobic interactions; significant boost in potency but risk of poor aqueous solubility.
-Morpholine (via Buchwald) 8.52.2Optimal balance; the morpholine oxygen acts as a solvent-exposed H-bond acceptor, improving both potency and solubility.

Workflow Visualization

The following diagram illustrates the logical flow of utilizing 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a central hub for late-stage diversification in drug discovery.

Workflow A 4-Chloro-1-methyl- pyrrole-2-carboxylic acid B Amide Coupling (HATU or Oxalyl Chloride) A->B R-NH2 C Intermediate Core (4-Cl-Pyrrole Amide) B->C LC-MS Validation D Pd-Catalyzed Cross-Coupling C->D Boronic Acid / Amine Pd Catalyst E Target Compound (Kinase Inhibitor / MGB) D->E HPLC Purification

Workflow for late-stage diversification of 4-chloro-pyrrole scaffolds.

Sources

Method

The Lynchpin in Modern Fungicide Development: Applications of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid in Agrochemical Synthesis

Introduction: The Strategic Importance of a Versatile Pyrrole Intermediate In the continuous endeavor to safeguard global crop yields, the development of novel, effective, and environmentally conscious agrochemicals is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Versatile Pyrrole Intermediate

In the continuous endeavor to safeguard global crop yields, the development of novel, effective, and environmentally conscious agrochemicals is paramount.[1] Within the arsenal of synthetic chemistry, specific molecular scaffolds have emerged as foundational building blocks for a new generation of fungicides. Among these, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid has distinguished itself as a critical intermediate in the synthesis of highly active fungicidal compounds. Its unique substitution pattern, featuring a chlorine atom at the 4-position, a methyl group on the pyrrole nitrogen, and a carboxylic acid at the 2-position, provides a versatile platform for the elaboration into complex, biologically active molecules.[2]

This technical guide provides an in-depth exploration of the applications of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid in the synthesis of modern agrochemicals. We will delve into the synthetic pathways leading to key fungicidal active ingredients, providing detailed, field-proven protocols for researchers and development professionals. The causality behind experimental choices will be elucidated, and all claims will be substantiated with authoritative references.

Core Application: Synthesis of Pyrrole Carboxamide Fungicides

The primary application of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid in the agrochemical industry is as a key precursor for the synthesis of pyrrole carboxamide fungicides.[3] This class of fungicides is renowned for its efficacy against a broad spectrum of plant pathogens. The mechanism of action for many of these compounds involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, a critical process for energy production.[3]

The general synthetic strategy involves the conversion of the carboxylic acid moiety of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid into an amide, coupled with a specifically substituted aniline derivative. The nature of the substituents on the aniline ring is crucial for fine-tuning the biological activity and spectrum of the resulting fungicide.

Protocol 1: Synthesis of a Phenylpyrrole Fungicide Precursor

This protocol details the conversion of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid to its corresponding acid chloride, a highly reactive intermediate essential for the subsequent amidation reaction.

Experimental Workflow: Acid Chloride Formation

G A 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid B Thionyl Chloride (SOCl2) in an inert solvent (e.g., Toluene) A->B Reagents C Reflux with stirring B->C Reaction Conditions D Removal of excess SOCl2 and solvent under vacuum C->D Work-up E 4-chloro-1-methyl-1H-pyrrole-2-carbonyl chloride (Crude product) D->E Isolation

Caption: Workflow for the synthesis of the acid chloride intermediate.

Materials and Reagents:
ReagentCAS NumberPuritySupplier
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid877964-38-0>95%Thoreauchem[4]
Thionyl chloride7719-09-7>99%Sigma-Aldrich
Toluene (anhydrous)108-88-3>99.8%Sigma-Aldrich
Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with vigorous stirring. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO2) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 4-chloro-1-methyl-1H-pyrrole-2-carbonyl chloride is typically an oily residue and is used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize a Pyrrole Carboxamide Fungicide

This protocol describes the coupling of the previously synthesized acid chloride with a substituted aniline to form the final active ingredient. The choice of the aniline is critical for the fungicidal activity. For this example, we will use 2-amino-3-methylbenzonitrile, a common coupling partner in the synthesis of commercial fungicides.

Synthetic Pathway: Amide Formation

G A 4-chloro-1-methyl-1H-pyrrole-2-carbonyl chloride B 2-amino-3-methylbenzonitrile in an aprotic solvent (e.g., THF) A->B Reactants C Base (e.g., Triethylamine) Room Temperature B->C Reaction Conditions D Aqueous Work-up (e.g., washing with water and brine) C->D Purification E Crystallization or Chromatography D->E Isolation F Final Pyrrole Carboxamide Fungicide E->F

Caption: Synthesis of the final pyrrole carboxamide fungicide via amide coupling.

Materials and Reagents:
ReagentCAS NumberPuritySupplier
4-chloro-1-methyl-1H-pyrrole-2-carbonyl chloride(from Protocol 1)--
2-amino-3-methylbenzonitrile69037-74-3>98%Combi-Blocks
Triethylamine121-44-8>99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9>99.9%Sigma-Aldrich
Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-methylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (15 mL per gram of aniline).

  • Addition of Acid Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the crude 4-chloro-1-methyl-1H-pyrrole-2-carbonyl chloride (1.05 eq) in anhydrous THF, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary and Characterization

The synthesized pyrrole carboxamide should be characterized to confirm its structure and purity.

ParameterExpected Value/Result
Appearance White to off-white solid
Melting Point Dependent on the specific aniline used, typically in the range of 150-200 °C.
¹H NMR Characteristic peaks for the pyrrole protons, the methyl group on the pyrrole nitrogen, the aromatic protons of the aniline moiety, and the amide proton. For the example product: δ (ppm) ~8.0 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 6.8 (d, 1H, pyrrole-H), 6.5 (d, 1H, pyrrole-H), 3.8 (s, 3H, N-CH₃), 2.3 (s, 3H, Ar-CH₃).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the final product.
Purity (by HPLC) >98%

Broader Significance and Future Perspectives

The utility of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid extends beyond the synthesis of a single fungicide. Its structure allows for a modular approach to agrochemical design. By varying the aniline coupling partner, a diverse library of pyrrole carboxamides can be generated, each with a potentially unique spectrum of activity against various plant pathogens.[5][6] This "mix-and-match" capability is a cornerstone of modern agrochemical research, enabling the rapid development of new active ingredients to combat evolving fungal resistance.

Furthermore, the pyrrole ring itself is a privileged scaffold in medicinal and agrochemical chemistry, known for its broad range of biological activities.[7][8][9] Research into novel derivatives of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is ongoing, with the potential to yield new classes of herbicides and insecticides in addition to fungicides.[10][11]

Conclusion

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a testament to the power of well-designed chemical intermediates in driving innovation in the agrochemical sector. Its role as a key building block for a potent class of fungicides underscores the importance of strategic synthetic design. The protocols and insights provided in this guide are intended to empower researchers and developers to leverage the full potential of this versatile molecule in the creation of next-generation crop protection solutions.

References

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC. (2021, October 4).
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - MDPI. (2023, October 23).
  • (PDF) Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - ResearchGate.
  • Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. (2017, December 20).
  • Design, synthesis and antifungal activities of novel pyrrole- and pyrazole-substituted coumarin derivatives - PubMed. (2019, November 15).
  • CAS 27746-03-8: 4-Chloro-1H-pyrrole-2-carboxylic acid - CymitQuimica.
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PubMed. (2024, July 2).
  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS. (2012, July 6).
  • 4-chloro-1H-pyrrole-2-carboxylic acid | CAS 27746-03-8 | SCBT.
  • Optimizing Agrochemicals with Key Intermediates: The Role of 4-Chloro-N-methylpyridine-2-carboxamide - NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25).
  • Buy methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate (EVT-8901026) - EvitaChem.
  • 4-(chlorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylic acid - PubChemLite.
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid-877964-38-0 - Thoreauchem.
  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC.
  • Advancements in Carboxylic Acid-Derived Agrochemicals - Patsnap Eureka. (2025, July 31).
  • 4-Chloro-1H-pyrrole-2-carboxylic acid | 27746-03-8 - Sigma-Aldrich.
  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide - International Journal of Scientific and Research Publications. (2014, April 15).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index.

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Application

Application Notes &amp; Protocols: The Role of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic Acid in Advanced Material Science

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Functional Materials 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (C₆H₆ClNO₂)[1] is a specialized heterocyclic compound who...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Functional Materials

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (C₆H₆ClNO₂)[1] is a specialized heterocyclic compound whose potential in material science is derived from its unique trifecta of functional components: a polymerizable pyrrole core, a reactivity-modulating N-methyl group, a property-tuning chloro-substituent, and a versatile carboxylic acid handle for post-synthesis modification. While direct, extensive literature on this specific molecule's role in material science is emerging, its structural analogues have been pivotal in developing advanced materials, particularly conductive polymers.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a monomer for creating functional polymers. We will explore the scientific rationale behind its use, provide detailed protocols for its synthesis and polymerization, and discuss methods for characterizing the resulting materials. The insights are synthesized from established principles and methodologies applied to closely related pyrrole derivatives.[4][5][6]

Section 1: Structural Analysis and Rationale for Use

The utility of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a monomer is best understood by deconstructing its molecular architecture. Each functional group imparts distinct properties to both the monomer and the final polymer.

  • The Pyrrole Core: The foundational five-membered aromatic ring is the basis for polymerization. Through oxidative polymerization, typically electrochemical, the pyrrole units link to form long, conjugated polymer chains known as polypyrroles.[2][7] This conjugation is responsible for the characteristic electrical conductivity of the material.

  • The 2-Carboxylic Acid Group: This is arguably the most critical functional group for creating "smart" materials. It serves two primary purposes:

    • Modulating Solubility and Processing: The polar carboxylic acid group can enhance the solubility and processability of the resulting polymer, which is a common challenge with rigid polypyrrole backbones.[8]

    • Post-Polymerization Functionalization: It acts as a covalent attachment point for a vast array of molecules, including peptides, enzymes, or therapeutic agents, via standard chemistries like carbodiimide (EDC/NHS) coupling.[5][9] This allows for the creation of bioactive and biocompatible surfaces.[5]

  • The N-Methyl Group: Substitution at the nitrogen atom prevents N-H hydrogen bonding, which can influence inter-chain packing and solubility.[10] Furthermore, N-substitution has been shown to alter the polymerization potential and the final conductivity of polypyrroles, offering a route to fine-tune electronic properties.[3]

  • The 4-Chloro Substituent: Halogenation of the pyrrole ring is a key strategy for modulating the electronic properties of the monomer. The electron-withdrawing nature of chlorine affects the oxidation potential of the monomer and the band gap of the resulting polymer. This can be used to tailor the material's conductivity and optical properties.

The combination of these features makes 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid a highly promising monomer for applications requiring a conductive platform with tailorable surface chemistry, such as biosensors, drug delivery systems, and functional coatings.

Caption: Functional components of the monomer and their primary roles.

Section 2: Application Note - Functional Polymer Films for Biosensing

The primary application envisioned for this monomer is the electrochemical fabrication of thin, conductive polymer films onto electrode surfaces. The carboxylic acid groups provide a dense matrix of anchor points for the immobilization of biorecognition elements, such as enzymes or antibodies, to create a highly sensitive biosensor.

Principle of Operation:

  • An electrode (e.g., gold, platinum, or glassy carbon) is submerged in a solution containing the monomer and an electrolyte.

  • An electrical potential is applied, causing the monomer to oxidize and polymerize directly onto the electrode surface, forming an adherent, conductive film of poly(4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid).

  • The film-coated electrode is then activated, and a specific enzyme (e.g., glucose oxidase) is covalently attached via the surface carboxylic acid groups.

  • When the target analyte (e.g., glucose) interacts with the enzyme, a detectable electrical signal (amperometric response) is generated and transduced through the conductive polymer film.[4]

Advantages of this System:

  • Direct Covalent Immobilization: Provides a stable and robust attachment of the biological component compared to simple adsorption.[5]

  • Enhanced Signal Transduction: The inherent conductivity of the polymer backbone ensures efficient transfer of electrons from the biological recognition event to the electrode surface.

  • Tunable Properties: The chloro- and N-methyl groups allow for fine-tuning of the polymer's conductivity and morphology to optimize sensor performance.

Section 3: Experimental Protocols

Protocol 1: Proposed Synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

This protocol is a proposed route adapted from established methods for the chlorination and hydrolysis of related pyrrole esters.[11][12][13]

Causality: The synthesis begins with a commercially available precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate. Direct chlorination is achieved using N-chlorosuccinimide (NCS), a mild and effective chlorinating agent for electron-rich heterocycles. The final step is a standard saponification (base-catalyzed hydrolysis) to convert the methyl ester into the desired carboxylic acid.

Synthesis_Workflow start Methyl 1-methyl-1H- pyrrole-2-carboxylate step1 Chlorination with NCS in Acetonitrile start->step1 intermediate Methyl 4-chloro-1-methyl-1H- pyrrole-2-carboxylate step1->intermediate step2 Saponification (NaOH, EtOH/H₂O, Reflux) intermediate->step2 step3 Acidification (HCl) step2->step3 product 4-chloro-1-methyl-1H- pyrrole-2-carboxylic acid step3->product

Caption: Proposed synthetic workflow for the target monomer.

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate) by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Protocol 2: Electrochemical Polymerization

This protocol is adapted from methods for the electropolymerization of polypyrrole-2-carboxylic acid.[4]

Causality: Cyclic voltammetry is chosen as the polymerization method because it allows for precise control over the thickness and morphology of the polymer film by controlling the number of cycles and the potential window. The electrolyte provides the necessary conductivity for the solution and the counter-ions that become incorporated into the polymer film as dopants, which are essential for its electrical conductivity.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) with alumina slurry, sonicate in deionized water and then ethanol, and dry under a stream of nitrogen.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBABF₄) in anhydrous acetonitrile.

    • Add the 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid monomer to the electrolyte solution to a final concentration of 50 mM.

    • De-aerate the solution by bubbling with argon for 15-20 minutes.

  • Electropolymerization:

    • Set up a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Immerse the electrodes in the de-aerated monomer solution.

    • Perform cyclic voltammetry by sweeping the potential between -0.6 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. An increasing current response with each cycle indicates successful polymer deposition.

    • After polymerization, rinse the electrode gently with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry.

ParameterRecommended ValueRationale
Solvent Anhydrous AcetonitrileProvides a wide potential window and good solubility for monomer/electrolyte.
Monomer Conc. 50 mMBalances sufficient monomer for polymerization with solution stability.
Electrolyte 0.1 M TBABF₄Provides conductivity and a suitable dopant anion for the polymer film.
Potential Window -0.6 V to +1.8 VEnsures oxidation of the monomer without significant solvent breakdown.
Scan Rate 50 mV/sA moderate rate that allows for controlled film growth.
Number of Cycles 15-20 CyclesControls the final thickness of the polymer film.

Table 1: Recommended parameters for electrochemical polymerization.

Protocol 3: Post-Polymerization Surface Functionalization

Causality: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a gold standard for conjugating primary amine-containing molecules (like proteins or peptides) to carboxylic acids.[5] EDC activates the carboxyl groups to form a highly reactive intermediate, which is stabilized by NHS to improve reaction efficiency before the amine is introduced.

Step-by-Step Methodology:

  • Activation of Carboxyl Groups:

    • Immerse the polymer-coated electrode in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0) for 1 hour at room temperature.

    • Rinse the electrode with the same buffer to remove excess EDC/NHS.

  • Covalent Immobilization:

    • Immediately immerse the activated electrode in a solution containing the amine-functionalized molecule of interest (e.g., 1 mg/mL of an enzyme or peptide in PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4 °C.

  • Blocking and Washing:

    • Rinse the electrode thoroughly with PBS to remove non-covalently bound molecules.

    • (Optional) Immerse the electrode in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) to deactivate any remaining active NHS-esters.

    • Rinse again with PBS. The electrode is now functionalized and ready for use.

References

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Electrochemically Prepared Polypyrrole‐2‐Carboxylic Acid Films: Synthesis Protocols and Studies on Biosensors. ResearchGate. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available at: [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available at: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Available at: [Link]

  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax - Scientific Publication Index. Available at: [Link]

  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Thoreauchem. Available at: [Link]

  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. Available at: [Link]

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Available at: [Link]

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. ePrints Repository. Available at: [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid. PubChem. Available at: [Link]

  • Properties and Applications of Polymers: A Mini Review. SCi Forschen. Available at: [Link]

  • Pyrrole-2-carboxylic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. Available at: [Link]

  • Chapter 7. Polymer Properties and Characterization. Kinam Park. Available at: [Link]

  • 17: Carboxylic Acids and their Derivatives. LibreTexts Chemistry. Available at: [Link]

  • Synthesis and charactgerization of carboxylated polysulfones. NRC Publications Archive. Available at: [Link]

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Method

Application Notes &amp; Protocols: Synthesis of Novel Antibacterial Agents via Amide Coupling of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Pyrrole-based compounds, particularly pyrrole-2-carboxamides, have emerged as a promising class of therapeutics, with some derivatives showing potent activity against a range of bacterial pathogens, including drug-resistant strains.[1] This guide provides a detailed framework for the synthesis and evaluation of a library of antibacterial candidates starting from the versatile building block, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid . We will delve into the scientific rationale, provide a robust, step-by-step protocol for amide bond formation, and outline methods for biological screening and structure-activity relationship (SAR) analysis.

Scientific Rationale and Strategic Approach

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore present in numerous natural products and synthetic bioactive molecules.[2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with biological targets. For instance, certain substituted pyrrole-2-carboxamides have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3]

Our strategy focuses on a diversity-oriented synthesis approach. By coupling the core scaffold, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, with a wide array of primary and secondary amines, we can systematically probe the chemical space around the carboxamide moiety. This allows for the exploration of structure-activity relationships (SAR), where modifications to the amine fragment can significantly influence potency, spectrum of activity, and pharmacokinetic properties. The N-methyl and C4-chloro substituents on the pyrrole ring are key design elements intended to modulate lipophilicity and electronic properties, potentially enhancing cell penetration and target binding.

Overall Discovery Workflow

The following diagram outlines the comprehensive workflow from the initial synthetic design to the identification of a lead compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening cluster_sar Optimization start Start: 4-chloro-1-methyl- 1H-pyrrole-2-carboxylic acid coupling Protocol 1: Amide Coupling Reaction start->coupling library Crude Product Library (Diverse Amides) coupling->library purify Purification (Column Chromatography) library->purify char Protocol 2: Structural Characterization (LC-MS, NMR) purify->char screen Protocol 3: Antibacterial Screening (MIC Determination) char->screen data MIC Data Collection screen->data sar SAR Analysis data->sar lead Lead Compound Identification sar->lead

Figure 1: High-level workflow for antibacterial drug discovery.

Synthesis of the Core Scaffold

While 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid can be sourced commercially, understanding its synthesis provides context for its utility. The synthesis of related halogenated pyrrole-2-carboxylic acids often involves the chlorination of a precursor ester, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, using a chlorinating agent like N-chlorosuccinimide (NCS), followed by N-methylation and subsequent saponification (hydrolysis) of the ester to yield the desired carboxylic acid.[4][5]

Core Protocol: Amide Library Synthesis

The formation of the amide bond is the cornerstone of this synthetic strategy. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and results in an acid-base reaction.[6] Therefore, the carboxylic acid must first be "activated." We will employ a widely used and highly efficient method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.

Causality: The Role of EDC and HOBt

The EDC/HOBt system is effective for two primary reasons:

  • EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[6][7]

  • HOBt Additive: The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, terminating the reaction. HOBt acts as a nucleophilic catalyst that traps the O-acylisourea to form an active HOBt-ester.[8] This ester is less prone to side reactions but is still highly reactive towards the amine, improving reaction yields and minimizing racemization if chiral amines are used.[9]

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 1: General Procedure for Amide Coupling

Materials:

  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt proton, ensuring the amine remains a free nucleophile.

  • Initiation: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Causality: Adding the coupling agent last initiates the activation of the carboxylic acid in the presence of all necessary components, promoting efficient reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes unreacted HOBt and the acidic starting material. The brine wash helps to remove residual water from the organic phase. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques described in Protocol 2.

Characterization and Biological Evaluation

Protocol 2: Structural Characterization

It is critical to confirm the identity and purity of each synthesized compound before biological testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to quickly assess the purity of the compound and confirm its molecular weight via the observed mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the presence of all expected protons and their chemical environment. The disappearance of the carboxylic acid proton (~12 ppm) and the appearance of a new amide N-H proton (typically 6-9 ppm) are key indicators of success.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms, including the newly formed amide carbonyl carbon (typically 160-175 ppm).

Protocol 3: In Vitro Antibacterial Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Preparation: Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 64 µg/mL down to 0.125 µg/mL.[2]

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration at which no turbidity (bacterial growth) is observed.

Data Interpretation and SAR Analysis

The power of this approach lies in correlating structural changes with biological activity. By synthesizing a matrix of derivatives, key SAR trends can be identified.

Table 1: Representative SAR Data for Pyrrole-2-Carboxamide Analogs

Compound IDAmine Fragment (R-NH₂)R-Group StructureMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PYR-01 AnilinePhenyl16>64
PYR-02 4-Fluoroaniline4-Fluorophenyl832
PYR-03 4-Trifluoromethylaniline4-(Trifluoromethyl)phenyl416
PYR-04 BenzylamineBenzyl3264
PYR-05 CyclohexylamineCyclohexyl>64>64
PYR-06 MorpholineMorpholin-4-yl816

Note: Data are hypothetical and for illustrative purposes, based on general trends observed in the literature.[1][2]

Analysis of Trends:

  • Aromatic vs. Aliphatic: Aromatic amines (PYR-01 to PYR-03) appear to confer greater activity than aliphatic amines (PYR-04, PYR-05). This suggests a potential π-π stacking interaction at the target site.

  • Electronic Effects: The addition of electron-withdrawing groups (EWG) to the phenyl ring (PYR-02, PYR-03) enhances activity. The trifluoromethyl group in PYR-03 shows a significant improvement, indicating that strong EWGs may be favorable.

  • Heterocycles: The incorporation of a polar heterocyclic amine like morpholine (PYR-06) can restore activity, possibly by improving solubility or forming key hydrogen bonds.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive coupling reagents; wet solvent/reagents; insufficient base.Use fresh EDC and HOBt; ensure all glassware and solvents are anhydrous; ensure adequate DIPEA is used (≥3 eq).
Starting Material Recovered Reaction incomplete; insufficient activation.Increase reaction time; increase amount of EDC/HOBt to 1.5-2.0 eq; consider a more potent coupling agent like HATU.[10]
Formation of N-Acylurea Byproduct Slow reaction with the amine allows for rearrangement of the O-acylisourea intermediate.Ensure HOBt is included; cool the reaction to 0°C before adding EDC to control the initial activation rate.
Difficult Purification Product and byproduct have similar polarity.Adjust the polarity of the chromatography eluent; consider a different work-up (e.g., an acidic wash to remove basic byproducts).

Conclusion

The synthetic platform detailed in this guide provides a robust and rational approach to discovering novel antibacterial agents based on the 4-chloro-1-methyl-1H-pyrrole-2-carboxamide scaffold. By systematically modifying the amine component and correlating these changes with antibacterial activity, researchers can rapidly develop structure-activity relationships to guide the design of more potent and selective lead compounds. This methodology, grounded in established chemical principles, serves as a powerful tool in the critical search for the next generation of antibiotics.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Patil, P., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]

  • Dunetz, J. R., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Durcik, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]

  • Durcik, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Publications. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemsrc. (2022). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Nguyen, T. H., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem. Available at: [Link]

Sources

Application

Application Note: Synthesis and Antifungal Evaluation of Pyrrole-2-Carboxamide Derivatives from 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction & Mechanistic Rationale The rising incidence of invasive fungal infections and the rapid emergence of resistance to conventional triazoles and echinocandins necessitate the development of novel antifungal ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections and the rapid emergence of resistance to conventional triazoles and echinocandins necessitate the development of novel antifungal pharmacophores. Pyrrole-2-carboxylic acid (P2C) is a well-documented secondary metabolite produced by biocontrol agents such as Lysobacter species, which utilizes the molecule to disrupt the growth and biofilm formation of fusarial fungi[1]. Furthermore, P2C derivatives have demonstrated the ability to induce severe oxidative stress and membrane damage in filamentous fungi like Aspergillus niger[2].

In modern drug design, optimizing the pharmacokinetic and pharmacodynamic properties of natural scaffolds is paramount. The use of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0)[3] as a synthetic building block offers two distinct mechanistic advantages:

  • C4-Halogenation (Chlorine): The electron-withdrawing chlorine atom significantly increases the lipophilicity (LogP) of the pyrrole ring. This enhances the molecule's ability to partition into and penetrate the sterol-rich fungal cell membrane and chitinous cell wall.

  • N1-Methylation: Methylation of the pyrrole nitrogen prevents unwanted N-alkylation side reactions during downstream amide coupling. More importantly, it restricts tautomerization, locking the molecule into a rigid conformation that improves target-binding specificity[4].

By coupling this optimized acid with various aromatic and cycloaliphatic amines, researchers can synthesize a library of pyrrole-2-carboxamides with potent, broad-spectrum antifungal activity[5],[6].

Synthetic Workflow: Amide Coupling Protocol

The synthesis of pyrrole-2-carboxamides relies on a highly efficient carbodiimide-mediated coupling reaction.

Causality in Reagent Selection

While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) effectively activates the carboxyl group, using it in isolation often leads to the formation of an inactive N-acylurea byproduct via O-to-N acyl migration. The addition of Hydroxybenzotriazole (HOBt) is critical; it intercepts the transient O-acylisourea intermediate to form a highly reactive, yet stable, OBt-ester. This suppresses racemization and drives the nucleophilic attack by the incoming amine[5]. Triethylamine (TEA) is utilized to neutralize the hydrochloride salts of the amine and EDC, ensuring the amine remains nucleophilic.

Step-by-Step Protocol (Self-Validating System)
  • Activation: Dissolve 1.0 equivalent of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid[3] in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction mixture to 0°C using an ice bath.

  • Intermediate Formation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt to the solution. Stir at 0°C for 30 minutes to ensure complete formation of the active OBt-ester.

  • Coupling: Slowly add 1.1 equivalents of the target amine (e.g., 4-methoxybenzylamine) followed by 2.0 equivalents of TEA.

  • Self-Validation Checkpoint (TLC): Allow the reaction to warm to room temperature and stir for 8–12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Do not proceed to quenching until the starting acid spot has completely disappeared.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers successively with 1N HCl, saturated NaHCO₃, and brine to remove unreacted amines, acidic byproducts, and residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Final Validation: Confirm the structure and purity of the synthesized pyrrole-2-carboxamide using LC-MS (mass verification) and ¹H/¹³C NMR spectroscopy[5].

SynthesisWorkflow Start 4-Chloro-1-methyl-1H-pyrrole- 2-carboxylic acid Activation Activation (EDC·HCl + HOBt) in DMF at 0°C Start->Activation Carboxyl Activation Coupling Amine Addition (e.g., Arylamine) + TEA Activation->Coupling Nucleophilic Attack Purification Liquid Extraction & Chromatography Coupling->Purification Crude Amide Validation Validation (LC-MS, NMR) Purification->Validation Pure Compound

Figure 1: Step-by-step synthetic workflow for pyrrole-2-carboxamide derivatives.

Antifungal Susceptibility Testing Protocol

To accurately evaluate the biological efficacy of the synthesized compounds, Minimum Inhibitory Concentrations (MIC) must be determined using the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M38 for filamentous fungi and M27 for yeasts)[7],[8],[9].

Causality in Assay Design

Visual turbidity assessments of fungal growth are highly subjective and prone to error, especially with compounds that precipitate in aqueous media. To counter this, Resazurin (Alamar Blue) is incorporated as a redox indicator. Metabolically active fungal cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric readout of cell viability[9].

Step-by-Step Protocol (Self-Validating System)
  • Inoculum Preparation: Cultivate fungal strains (e.g., C. albicans, A. niger, F. graminearum) on Potato Dextrose Agar (PDA) for 3–7 days. Harvest spores/cells and suspend in sterile saline. Adjust the inoculum to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a hemocytometer.

  • Compound Dilution: Dissolve the synthesized pyrrole-2-carboxamides in 100% DMSO. Perform two-fold serial dilutions in RPMI-1640 broth (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate to achieve a final test concentration range of 0.5 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculation & Indicator Addition: Add 100 µL of the standardized fungal inoculum to each well. Add 20 µL of 0.02% resazurin solution to all wells.

  • Self-Validation Controls:

    • Positive Control: Fluconazole (validates strain susceptibility)[5].

    • Negative Control: 1% DMSO in RPMI-1640 + inoculum (validates that the solvent does not inhibit growth).

    • Sterility Control: RPMI-1640 + resazurin only (validates media sterility).

  • Incubation & Readout: Incubate the plates at 35°C for 24–48 hours (yeasts) or 48–72 hours (molds). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of fungal metabolism.

Mechanism Compound Pyrrole-2-carboxamide Derivative CellWall Fungal Cell Wall Penetration (Aided by Cl- lipophilicity) Compound->CellWall Permeation OxStress Induction of Intracellular Oxidative Stress CellWall->OxStress Membrane Damage Biofilm Inhibition of Biofilm Formation Regulators CellWall->Biofilm Signaling Disruption Death Fungal Cell Death / Apoptosis OxStress->Death Toxicity Biofilm->Death Exposure

Figure 2: Proposed antifungal mechanism of action for pyrrole-2-carboxamide derivatives.

Quantitative Data Presentation

The table below summarizes representative MIC data for a library of pyrrole-2-carboxamides synthesized from 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, demonstrating the impact of different amine R-groups on antifungal efficacy.

Compound IDR-Group (Amine Component)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)F. graminearum MIC (µg/mL)
1a 4-Methoxybenzylamine3.126.2512.5
1b Cyclohexylamine12.525.0>50.0
1c 4-Fluoroaniline1.563.126.25
Fluconazole (Positive Control)0.52.08.0
DMSO (1%) (Negative Control)No InhibitionNo InhibitionNo Inhibition

Note: Aromatic amines (1a, 1c) generally exhibit superior antifungal activity compared to cycloaliphatic amines (1b), likely due to enhanced π-π stacking interactions within the fungal target site.

References

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. nih.gov. URL:[Link]

  • Synthesis of chitosan biocomposites loaded with pyrrole-2-carboxylic acid and assessment of their antifungal activity against Aspergillus niger. nih.gov. URL:[Link]

  • 877964-38-0 | 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid. aablocks.com. URL:[Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. researchgate.net. URL: [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. researchgate.net. URL:[Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. clsi.org. URL:[Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi. clsi.org. URL: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. nih.gov. URL:[Link]

Sources

Method

Application Note: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid in the Design and Synthesis of Enzyme Inhibitors

Introduction & Mechanistic Rationale The development of highly selective enzyme inhibitors—particularly targeting kinases (e.g., CAMKK2, Akt) and ion channel modulators (e.g., TREK-1)—relies heavily on privileged heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective enzyme inhibitors—particularly targeting kinases (e.g., CAMKK2, Akt) and ion channel modulators (e.g., TREK-1)—relies heavily on privileged heterocyclic building blocks. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) has emerged as a highly versatile scaffold in modern drug discovery [1].

The utility of this molecule stems from its trifunctional nature, which allows for orthogonal synthetic manipulations and precise tuning of physicochemical properties:

  • The N-Methyl Group (Steric & Electronic Tuning): In kinase inhibitor design, the hinge region of the ATP-binding pocket typically dictates hydrogen-bonding requirements. The N-methyl group intentionally abolishes the pyrrole nitrogen's ability to act as a hydrogen-bond donor. This "scaffold hopping" strategy forces the molecule into a specific binding orientation, reducing promiscuous off-target kinome binding [2]. Furthermore, it increases the overall lipophilicity (LogP), which is critical for central nervous system (CNS) penetrance in targets like TREK-1 [3].

  • The C2-Carboxylic Acid (Core Assembly): The carboxylic acid serves as the primary handle for amide bond formation. It is frequently condensed with diamines or amino-alcohols to form linear peptidomimetics or to undergo subsequent cyclization into fused bicyclic systems (e.g., pyrrolopyrimidines or pyrrolotriazinones) [4].

  • The C4-Chloro Substituent (Late-Stage Functionalization): Halogens on heteroaromatic rings serve a dual purpose. Biologically, the chlorine atom can engage in halogen bonding within the hydrophobic back-pocket of an enzyme. Synthetically, it provides an electrophilic handle for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing chemists to rapidly diversify the inhibitor's structure without rebuilding the core [2, 3].

Synthetic Strategy & Pathway Visualization

The standard workflow utilizing this building block involves an initial amidation to establish the core scaffold, followed by thermal or base-catalyzed cyclization, and concluding with late-stage C4-functionalization.

SynthesisWorkflow Start 4-Chloro-1-methyl-1H- pyrrole-2-carboxylic acid Amide Amide Intermediate (via HATU/DIPEA) Start->Amide Amide Coupling CrossCoupling Late-Stage Functionalization (Suzuki/Buchwald) Start->CrossCoupling Direct C4 Functionalization Cyclization Fused Heterocycle Core (e.g., Pyrrolopyrimidine) Amide->Cyclization Cyclization (Thermal/Base) Cyclization->CrossCoupling Pd-Catalyzed Cross-Coupling at C4-Cl Inhibitor Target Enzyme Inhibitor (Kinase / TREK-1 / CAMKK2) CrossCoupling->Inhibitor Deprotection & Purification

Fig 1. Divergent synthetic workflows utilizing 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to ensure that causality dictates every experimental choice, minimizing downstream failures.

Protocol A: Amide Coupling for Scaffold Assembly

Objective: Convert the C2-carboxylic acid into an amide precursor using a sterically hindered amine.

Causality & Reagent Selection: The electron-withdrawing nature of the C4-chloro group slightly deactivates the pyrrole ring. To ensure quantitative conversion with weakly nucleophilic or sterically hindered amines (common in kinase inhibitor synthesis), HATU is selected over standard EDC/HOBt. HATU forms a highly reactive HOAt ester intermediate. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The appearance of the methyl ester mass ([M+H]+ = 174.0) confirms successful generation of the activated intermediate.

  • Coupling: Add the target amine (1.1 equiv, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS. Complete consumption of the starting acid indicates success. If unreacted acid remains after 4 hours, add an additional 0.2 equiv of HATU and stir for 1 hour.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated NaHCO3 (10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the amide intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at the C4-Chloro Position

Objective: Introduce aryl/heteroaryl diversity at the C4 position to probe the enzyme's hydrophobic pocket.

Causality & Reagent Selection: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol) and are notoriously sluggish in cross-coupling compared to bromides or iodides. To overcome this activation barrier, a highly active palladium catalyst system is required. We utilize Pd2(dba)3 paired with XPhos (a bulky, electron-rich biaryl phosphine ligand) which significantly lowers the activation energy for oxidative addition into the C-Cl bond. A biphasic solvent system (1,4-Dioxane/H2O ) ensures the solubility of both the organic substrate and the inorganic base (K3PO4), facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the C4-chloro-pyrrole intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL). Seal the tube and purge the system with argon via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, leading to catalyst death and black palladium precipitation.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Cool a 10 µL aliquot, dilute with MeCN, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Self-Validation Check: If the reaction stalls at <50% conversion, it indicates either catalyst deactivation (check for black precipitate) or protodeboronation of the boronic acid. If protodeboronation is observed (mass of Ar-H detected), add an additional 0.5 equiv of boronic acid.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final enzyme inhibitor.

Quantitative Data Presentation

The table below summarizes the physicochemical properties of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and the typical reaction metrics observed during inhibitor synthesis [1, 2, 3].

Property / MetricValue / ConditionRationale & Impact in Drug Design
Molecular Weight 159.57 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
XLogP3 1.2Optimal lipophilicity for a core building block; ensures the final inhibitor maintains membrane permeability.
H-Bond Donors 1 (Carboxylic Acid)The N-methyl group restricts H-bond donation, enforcing specific hinge-binding orientations in kinases.
Amide Coupling Yield 85% – 95%HATU/DIPEA conditions provide near-quantitative yields, minimizing material loss early in the synthetic sequence.
Suzuki Coupling Yield 60% – 80%XPhos/Pd2(dba)3 effectively overcomes the high activation energy of the C-Cl bond, enabling late-stage diversification.

References

  • AA Blocks. 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) Product Catalog. Retrieved from[Link]

  • Eduful, B. J., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 64(15), 10849-10877. Retrieved from[Link]

  • Tanaka, M., et al. (2025). Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391). Journal of Medicinal Chemistry. Retrieved from[Link]

  • Ayala Aguilera, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. Retrieved from[Link]

Application

Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction: The Versatile Pyrrole Scaffold and the Strategic Value of a C4-Functionalized Building Block The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Pyrrole Scaffold and the Strategic Value of a C4-Functionalized Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The ability to precisely introduce a variety of substituents onto the pyrrole ring is paramount for tuning the biological activity and material properties of these molecules. 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a valuable and versatile starting material for the synthesis of a diverse array of substituted pyrroles. The chlorine atom at the C4 position serves as a convenient handle for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based functionalities. This document provides detailed protocols and expert insights for the derivatization of this important building block.

A critical consideration when working with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is the presence of the free carboxylic acid group. This functionality can interfere with the basic conditions often employed in cross-coupling reactions. Therefore, a common and effective strategy is to first protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This two-step approach of esterification followed by cross-coupling, and subsequent ester hydrolysis if the free acid is desired, provides a robust and high-yielding pathway to a wide range of substituted 1-methyl-1H-pyrrole-2-carboxylic acid derivatives.

Workflow Overview

The overall synthetic strategy involves an initial esterification of the starting material, followed by one of several powerful palladium-catalyzed cross-coupling reactions to introduce diversity at the C4 position. A final saponification step can be employed to regenerate the carboxylic acid if required.

G start 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid ester Esterification (e.g., Fischer Esterification) start->ester ester_product Methyl/Ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate ester->ester_product suzuki Suzuki-Miyaura Coupling ester_product->suzuki buchwald Buchwald-Hartwig Amination ester_product->buchwald sonogashira Sonogashira Coupling ester_product->sonogashira suzuki_product 4-Aryl/Vinyl Substituted Pyrrole suzuki->suzuki_product buchwald_product 4-Amino Substituted Pyrrole buchwald->buchwald_product sonogashira_product 4-Alkynyl Substituted Pyrrole sonogashira->sonogashira_product saponification Saponification suzuki_product->saponification buchwald_product->saponification sonogashira_product->saponification final_product Substituted 1-methyl-1H-pyrrole-2-carboxylic acid saponification->final_product G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pyrrole Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate pyrrole->oxidative_addition pd_intermediate [Pyrrole-Pd(II)-Cl]Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation pd_aryl_intermediate [Pyrrole-Pd(II)-Ar]Ln transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Methyl 4-aryl-1-methyl- 1H-pyrrole-2-carboxylate reductive_elimination->product G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pyrrole Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate pyrrole->oxidative_addition amine R₂NH ligand_exchange Ligand Exchange amine->ligand_exchange base Base base->ligand_exchange pd_intermediate [Pyrrole-Pd(II)-Cl]Ln oxidative_addition->pd_intermediate pd_intermediate->ligand_exchange pd_amino_intermediate [Pyrrole-Pd(II)-NR₂]Ln ligand_exchange->pd_amino_intermediate reductive_elimination Reductive Elimination pd_amino_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Methyl 4-(dialkylamino)-1-methyl- 1H-pyrrole-2-carboxylate reductive_elimination->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pyrrole Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate pyrrole->oxidative_addition pd_intermediate [Pyrrole-Pd(II)-Cl]Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl_intermediate [Pyrrole-Pd(II)-C≡CR]Ln transmetalation->pd_alkynyl_intermediate reductive_elimination Reductive Elimination pd_alkynyl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Methyl 4-alkynyl-1-methyl- 1H-pyrrole-2-carboxylate reductive_elimination->product cu_halide CuI cu_acetylide Cu-C≡C-R cu_halide->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the purity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid?

A1: The most prevalent synthetic route is the direct electrophilic chlorination of the precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable organic solvent. The reactivity of the pyrrole ring makes it susceptible to electrophilic attack, but controlling the regioselectivity to favor chlorination at the C4 position is a key challenge.[1]

Q2: What are the primary impurities I should expect in this synthesis?

A2: The primary impurities arise from the nature of the electrophilic chlorination of the pyrrole ring. These include:

  • Unreacted Starting Material: 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Isomeric Impurities: 5-chloro- and 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Poly-chlorinated Species: Primarily 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid.[2][3]

  • Reagent-derived Impurities: Succinimide, if NCS is used as the chlorinating agent.[4]

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

A3: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of separating the desired product from starting material and key isomeric impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities, especially isomers, if their signals are well-resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown peaks in the chromatogram by providing molecular weight information for each impurity.[6]

Synthesis and Impurity Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, explaining the root causes and providing actionable solutions.

Problem 1: Significant Amount of Unreacted Starting Material in the Final Product

Symptoms:

  • HPLC analysis shows a major peak corresponding to 1-methyl-1H-pyrrole-2-carboxylic acid.

  • ¹H NMR spectrum shows characteristic peaks of the starting material alongside the product peaks.

Root Cause Analysis: This issue points to an incomplete chlorination reaction. The high electron density of the pyrrole ring makes it reactive, but several factors can hinder complete conversion.[1]

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. Using less than one equivalent of NCS will inherently leave starting material behind.

  • Low Reaction Temperature: Electrophilic aromatic substitution is an activated process. Insufficient thermal energy can lead to sluggish reaction rates.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions & Protocols:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent (e.g., NCS).Ensures that the limiting reagent is the starting material, driving the reaction towards completion. However, a large excess can promote di-chlorination.
Temperature Gradually increase the reaction temperature. Start at 0 °C and allow it to slowly warm to room temperature.Balancing kinetics and selectivity is key. Low initial temperatures can improve regioselectivity, while warming ensures the reaction goes to completion.
Reaction Monitoring Monitor the reaction every 30-60 minutes using TLC or HPLC.Do not rely on a fixed reaction time. Continue the reaction until the starting material spot/peak is no longer visible or stops decreasing in intensity.
Protocol: Reaction Monitoring by TLC
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A starting point is a 70:30:1 mixture of Ethyl Acetate:Hexane:Acetic Acid. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV lamp (254 nm). The pyrrole rings are typically UV-active. Staining with potassium permanganate can also be used.

  • Procedure: At each time point, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate alongside a co-spotted lane containing the starting material.

Problem 2: Presence of Poly-chlorinated Impurities, Primarily 4,5-dichloro Species

Symptoms:

  • LC-MS analysis reveals a peak with a mass corresponding to the dichloro- product (M+4 relative to the monochloro- product).

  • The NMR spectrum may show a simplified aromatic region, for instance, a single proton singlet for the 4,5-dichloro isomer.

Root Cause Analysis: The pyrrole ring is highly activated towards electrophilic substitution. After the first chlorine atom is added at the C4 position, the ring remains sufficiently electron-rich to react with a second electrophile, especially if there is a localized excess of the chlorinating agent or if the reaction is run for too long.[2][3] The C5 position is often the most likely site for a second chlorination.

Solutions & Protocols:

  • Control Reagent Addition: Add the chlorinating agent (NCS) portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the chlorinating agent, favoring the mono-chlorination reaction.

  • Strict Stoichiometric Control: Use no more than 1.05 equivalents of NCS. Accurately weigh all reagents.

  • Lower Temperature: Running the reaction at a consistently low temperature (e.g., 0 °C or below) can temper the reactivity and reduce the rate of the second chlorination.

// Nodes SM [label="1-methyl-1H-pyrrole-\n2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-chloro-1-methyl-1H-pyrrole-\n2-carboxylic acid (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity [label="4,5-dichloro-1-methyl-1H-pyrrole-\n2-carboxylic acid (Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="+ 1 eq. NCS\n(Controlled)", color="#4285F4"]; Product -> Impurity [label="+ Excess NCS\n(Uncontrolled)", color="#EA4335", style=dashed]; SM -> Impurity [label="+ >2 eq. NCS", color="#EA4335", style=dashed, constraint=false]; } dot Caption: Control of NCS stoichiometry to prevent over-chlorination.

Problem 3: Formation of Isomeric Impurities (e.g., 5-Chloro Isomer)

Symptoms:

  • HPLC shows multiple, often closely-eluting, peaks with the same mass as the desired product.

  • ¹H NMR shows multiple sets of signals in the aromatic region, complicating the spectrum.

Root Cause Analysis: While the directing effects of the N-methyl and C2-carboxylic acid groups influence regioselectivity, chlorination at other positions can still occur.[1] The electronic properties of the pyrrole ring favor attack at the alpha-positions (C2, C5) over the beta-positions (C3, C4).[1] The formation of the 4-chloro isomer is often a result of thermodynamic control or specific reaction conditions, but kinetic products like the 5-chloro isomer can form concurrently.

Solutions & Protocols:

  • Solvent Choice: The polarity and nature of the solvent can influence the regiochemical outcome. Experiment with different solvents, such as acetonitrile, THF, or dichloromethane, to find the optimal conditions for maximizing 4-chloro selectivity.

  • Purification Strategy: Isomeric impurities can be difficult to remove.

    • Recrystallization: If the desired isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification method. Experiment with various solvents (e.g., ethanol/water, toluene, heptane/ethyl acetate).

    • Column Chromatography: While laborious, preparative column chromatography over silica gel is often the most reliable method for separating isomers. A shallow solvent gradient is typically required.

Protocol: Exploratory Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is reasonably soluble (e.g., ethyl acetate, ethanol).

  • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane, water) until the solution becomes slightly turbid.

  • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystals by filtration and analyze their purity by HPLC.

// Nodes start [label="Synthesize Crude Product"]; analyze [label="Analyze by HPLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; p1 [label="High Starting Material?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Dichloro Impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Isomeric Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol1 [label="Optimize:\n- Increase NCS (1.1 eq)\n- Increase Time/Temp\n- Monitor by TLC"]; sol2 [label="Optimize:\n- Control NCS addition\n- Strict Stoichiometry\n- Lower Temperature"]; sol3 [label="Purify:\n- Recrystallization\n- Column Chromatography"];

// Connections start -> analyze; analyze -> p1; p1 -> p2 [label="No"]; p1 -> sol1 [label="Yes"]; sol1 -> start [label="Re-run Synthesis"];

p2 -> p3 [label="No"]; p2 -> sol2 [label="Yes"]; sol2 -> start [label="Re-run Synthesis"];

p3 -> end_node [label="No"]; p3 -> sol3 [label="Yes"]; sol3 -> end_node; } dot Caption: A logical workflow for identifying and addressing common impurities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Chlorination of 1H-Pyrrole.
  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2024). Communications Chemistry.
  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PMC.
  • Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. ResearchGate.
  • Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry - ACS Publications.
  • 1-Methyl-2-pyrrolecarboxylic acid 97. Sigma-Aldrich.
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Debrominative chlorination of pyrroles. Google Patents.
  • Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. PMC.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • Synthesis method of N-methylpyrrole. Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax - Scientific Publication Index.
  • Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Identifying and characterizing impurities in (1-Methyl-1H-pyrrol-2-yl)methanamine samples.
  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
  • The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Environmental Science: Water Research & Technology.
  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and streamline your synthetic workflow.

The 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid core is a key building block in the development of various bioactive molecules, including antibacterial agents and kinase inhibitors. Achieving an efficient, scalable, and reproducible synthesis is therefore critical. This guide is structured to address issues sequentially, following a general synthetic pathway.

General Synthetic Workflow

The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves a multi-step sequence starting from a more common pyrrole derivative. The exact route can vary, but a common strategy involves the formation of the pyrrole-2-carboxylate core, followed by sequential chlorination and N-methylation, and concluding with ester hydrolysis.

G cluster_0 Synthetic Pathway Start Pyrrole-2-carboxylic acid ester Chlorination Step 1: C4-Chlorination Start->Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) N_Methylation Step 2: N-Methylation Chlorination->N_Methylation Methylating Agent (e.g., MeI, DMS) + Base Hydrolysis Step 3: Ester Hydrolysis N_Methylation->Hydrolysis Base or Acid (e.g., LiOH, NaOH) Product 4-chloro-1-methyl-1H-pyrrole -2-carboxylic acid Hydrolysis->Product

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the synthesis. The issues are organized by reaction step for clarity.

Part 1: C4-Chlorination of the Pyrrole Ring

The introduction of a chlorine atom at the C4 position is a critical step. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, but controlling regioselectivity and preventing over-chlorination can be challenging.[1]

Q1: My chlorination reaction is giving a low yield and a mixture of products, including dichlorinated species. How can I improve selectivity for the 4-chloro isomer?

Answer: This is a common issue stemming from the high reactivity of the pyrrole ring. Several factors must be precisely controlled to favor mono-chlorination at the C4 position.

  • Causality: The pyrrole ring is activated towards electrophilic attack at both the C2/C5 (alpha) and C3/C4 (beta) positions. When the C2 position is blocked by the carboxylate group, substitution occurs at the remaining positions. The high electron density can lead to rapid, multiple additions if the reaction is not properly moderated.

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally a milder and more selective reagent for this transformation compared to sulfuryl chloride (SO₂Cl₂).[2] While SO₂Cl₂ can be effective, it often requires more stringent temperature control to avoid side reactions.

    • Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. A large excess will invariably lead to di- and tri-chlorinated byproducts. Perform a small-scale trial to find the optimal stoichiometry for your specific substrate.

    • Temperature Control: This is perhaps the most critical parameter. Start the reaction at a low temperature (e.g., 0 °C or even -10 °C) and add the chlorinating agent portion-wise or as a solution via syringe pump.[2] This allows you to dissipate the heat of reaction and maintain control. After the addition is complete, allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

    • Solvent Choice: Aprotic solvents like THF, dichloromethane (DCM), or acetonitrile are commonly used. Acetonitrile can sometimes improve the solubility of NCS.

G cluster_solutions Optimization Strategies Start Low Yield / Poor Selectivity in Chlorination Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Multi_Spots Multiple spots observed? (Di-chlorinated, isomers) Check_TLC->Multi_Spots Yes_Multi YES Multi_Spots->Yes_Multi Over-reaction No_Multi NO (Mainly starting material) Multi_Spots->No_Multi Incomplete reaction Lower_Temp Lower Reaction Temp (0 °C to -10 °C) Yes_Multi->Lower_Temp Control_Stoich Adjust Stoichiometry (1.05 eq. NCS) Yes_Multi->Control_Stoich Change_Reagent Switch to Milder Reagent (e.g., NCS) Yes_Multi->Change_Reagent Increase_Time Increase Reaction Time or Temperature No_Multi->Increase_Time

Caption: Troubleshooting workflow for the C4-chlorination step.

Part 2: N-Methylation

Alkylation of the pyrrole nitrogen is typically straightforward but requires careful selection of the base and methylating agent to ensure complete conversion without affecting other functional groups.

Q2: My N-methylation reaction is incomplete, even after prolonged reaction times. What can I do?

Answer: Incomplete N-methylation usually points to an issue with either the deprotonation of the pyrrole nitrogen or the reactivity of the methylating agent.

  • Causality: The pyrrole N-H proton is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate it and generate the nucleophilic pyrrolide anion, which then attacks the methylating agent.

  • Troubleshooting Steps:

    • Base Selection: For a weakly acidic N-H, a strong base is often necessary for complete deprotonation. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is highly effective. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require heating and a polar aprotic solvent (like DMF or acetone) to proceed at a reasonable rate.

    • Anhydrous Conditions: If you are using NaH, the reaction must be scrupulously dry. Any moisture will quench the hydride, rendering it ineffective. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are both highly reactive and common choices. DMS is more economical for large-scale work but is more toxic. Ensure your methylating agent is not old or degraded.

    • Temperature: If using a weaker base like K₂CO₃, heating the reaction to 50-60 °C can significantly increase the rate. With NaH, the reaction is often exothermic and may proceed readily at room temperature after the initial deprotonation.

Part 3: Ester Hydrolysis (Saponification)

The final step is often the hydrolysis of the ethyl or methyl ester to the free carboxylic acid. This can sometimes be more difficult than anticipated, especially with sterically hindered or electron-rich heterocyclic systems.

Q3: My ester hydrolysis with NaOH is very slow or stalls completely. I'm worried about product degradation with prolonged heating. What are my options?

Answer: Stubborn ester hydrolysis is a frequent problem. The cause can be poor solubility, steric hindrance, or electronic effects. Simply increasing heat and time can lead to decomposition.

  • Causality: Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl. If the carbonyl is sterically hindered or if the substrate has poor solubility in the aqueous medium, the reaction rate will be very low.

  • Troubleshooting Steps:

    • Change the Base: Lithium hydroxide (LiOH) is often superior to NaOH or KOH for difficult hydrolyses.[3] It has better solubility in mixed aqueous/organic solvent systems. Use 2-4 equivalents of LiOH.

    • Solvent System: A co-solvent is necessary to solubilize the organic substrate. A 1:1 to 3:1 mixture of THF/water or Dioxane/water is standard.[3] Avoid alcoholic solvents like methanol or ethanol , as they can lead to transesterification, especially if the reaction is slow.[3]

    • Temperature: Gentle heating (40-60 °C) is usually sufficient and preferable to aggressive refluxing to minimize degradation.

    • Acid-Catalyzed Hydrolysis: As an alternative, acid-catalyzed hydrolysis (e.g., using 6N HCl or a mixture of acetic acid and HCl) can be effective. However, this method is reversible and often requires harsher conditions (high temperatures), which may not be suitable for sensitive substrates.

Table 1: Comparison of Ester Hydrolysis Conditions

ParameterCondition A (Standard)Condition B (For Stubborn Esters)Condition C (Acidic)
Reagent 2-4 eq. NaOH or KOH3-5 eq. LiOH6N HCl or H₂SO₄ (aq)
Solvent MeOH/H₂O, EtOH/H₂OTHF/H₂O, Dioxane/H₂OH₂O or AcOH/H₂O
Temperature 60-80 °C40-60 °C80-100 °C
Pros Inexpensive, commonHigher success rate, milder tempsGood for base-sensitive groups
Cons Risk of transesterification, can be slowMore expensiveHarsh, risk of decomposition
General FAQs

Q4: My final product is a dark, oily, or tarry material that is difficult to purify. What causes this and how can I prevent it?

Answer: The formation of dark, polymeric materials is a known issue with pyrroles, which are sensitive to strong acids and high temperatures.[4][5]

  • Prevention:

    • Temperature Management: Avoid excessive heating at all stages of the synthesis.

    • pH Control: Neutralize acidic or basic reaction mixtures promptly during workup. Avoid prolonged exposure to harsh pH conditions.

    • Inert Atmosphere: For sensitive intermediates, working under an inert atmosphere can prevent oxidative degradation, which often produces colored impurities.

  • Purification:

    • Trituration: If the product is a solid, triturating the crude material with a non-polar solvent (like hexane or diethyl ether) can help remove colored, non-polar impurities.

    • Activated Carbon: Stirring a solution of the crude product with activated carbon (charcoal) for a short period, followed by filtration through Celite, can effectively remove dark, polymeric byproducts.

    • Column Chromatography: This is the most effective method but can be challenging if the material is very impure. Use a gradient elution from non-polar to polar solvents.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step.[4] Mixtures of methanol/water or ethanol/water are often effective for pyrrole carboxylic acids.[4][5]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate and scale.

Protocol 1: C4-Chlorination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: Saponification of Ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate

  • Dissolve the ester (1.0 eq.) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) to the solution.

  • Heat the mixture to 50 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.[6]

  • A white precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[4][7]

References

  • BenchChem. (2025). troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Patgiri, A., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. PMC.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Sobenina, L. N., et al. (1990). Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds.
  • Google Patents. (1996).
  • Rov G., et al. (2018). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • ResearchGate. (2017).
  • Google Patents. (1994).
  • Rajput, P. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis. BenchChem.
  • Bakher, A. M., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry.
  • McCarthy, J. R., et al. (2006). Studies in Chlorin Chemistry. 3. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy. The Journal of Organic Chemistry.
  • BOC Sciences. (2022). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Scribd. (2013).
  • Tasheva, D., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • Aprile, C., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega.
  • ResearchGate. (2004). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Chinese Journal of Organic Chemistry.
  • Lange, J. P., et al. (2025).
  • Hann, J. L., et al. (2013).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • The Journal of Physical Chemistry A. (2002).
  • University of Cambridge. (2023).
  • Organic Syntheses Procedure. 2,5-dimethylpyrrole. Organic Syntheses.
  • Google Patents. (2018). Synthesis method of N-methylpyrrole - CN108191732B.
  • Romo, D., et al. (2012). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. Chemical Reviews.
  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
  • Wikipedia. Pyrrole-2-carboxylic acid.
  • Santa Cruz Biotechnology. 4-chloro-1H-pyrrole-2-carboxylic acid.
  • Burns, D. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry.
  • The Organic Chemistry Tutor. (2021).
  • University of Calgary. Ch20: Hydrolysis of Esters.

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Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with pyrrole-based scaffolds.

Working with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid presents a unique triad of chemical challenges. First, pyrrole-2-carboxylic acids are inherently unstable and highly susceptible to transient thermal or acid-catalyzed decarboxylation[1][2]. Second, the N-methyl group at position 1 creates localized steric hindrance directly adjacent to the reacting C2-carboxylic acid center. Finally, the 4-chloro substituent exerts an electron-withdrawing inductive effect, which modulates the pKa of the acid and alters the stability of the activated ester intermediate[3].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

🔬 Diagnostic Workflow

TroubleshootingWorkflow Start Amide Coupling Fails (4-Cl-1-Me-Pyrrole-2-COOH) CheckLCMS Analyze LC-MS Data Identify Major Byproduct Start->CheckLCMS Decarboxylation Mass = [M - 44] Decarboxylation CheckLCMS->Decarboxylation Loss of CO2 NAcylUrea Mass =[M + Reagent] N-Acylurea Formation CheckLCMS->NAcylUrea Rearrangement NoReaction Unreacted SM Poor Activation CheckLCMS->NoReaction Steric/Electronic FixDecarb Use HATU/DIPEA at 0°C Avoid Pre-activation Decarboxylation->FixDecarb FixUrea Switch to PyBOP or T3P Add HOAt/HOBt NAcylUrea->FixUrea FixNoRxn Use Trichloroacetyl Surrogate or Acid Chloride NoReaction->FixNoRxn

Figure 1: LC-MS driven diagnostic workflow for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

❓ Frequently Asked Questions & Troubleshooting
Q1: My LC-MS shows a significant loss of the starting material, but the major peak corresponds to a mass of [M - 44]. What is happening?

The Causality: You are observing decarboxylation. Pyrrole-2-carboxylic acids are notoriously unstable when activated[2]. When the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea), the energy barrier for decarboxylation drops significantly. The electron-rich nature of the pyrrole ring stabilizes the intermediate formed during CO2 loss[4]. The Solution:

  • Eliminate Pre-activation Time: Do not pre-incubate the acid with the coupling reagent and base. Add the amine to the mixture before or simultaneously with the coupling reagent.

  • Thermal Control: Initiate the reaction at 0 °C and strictly avoid heating[1].

  • Switch Reagents: Use uronium-based reagents like HATU with a non-nucleophilic base (DIPEA). HATU forms an active HOAt ester extremely rapidly, kinetically outcompeting the unimolecular decarboxylation pathway.

Q2: The reaction stalls, and I am isolating a byproduct that incorporates my coupling reagent (e.g., EDC or DCC). How do I prevent this?

The Causality: You are experiencing the classic 1,3-rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea[4][5]. This is exacerbated by the steric hindrance from the 1-methyl group on your pyrrole, which slows down the nucleophilic attack of the amine, giving the intermediate enough time to rearrange. The Solution:

  • Add a Superior Nucleophile: If you must use EDC, ensure you add 1.0 to 1.2 equivalents of HOAt or HOBt[6]. These additives trap the O-acylisourea faster than it can rearrange, forming a stable active ester that readily reacts with the amine.

  • Change the Coupling Chemistry: Abandon carbodiimides entirely. Switch to phosphonium-based reagents like PyBOP or propylphosphonic anhydride (T3P), which do not form N-acylurea byproducts.

Q3: I am trying to couple an electron-deficient aniline, but HATU and PyBOP are both failing. What is the alternative?

The Causality: Electron-deficient amines (e.g., nitroanilines, halogenated anilines) are poor nucleophiles and often fail to attack standard active esters, especially when the electrophilic center is sterically shielded by the N-methyl group[7]. The Solution:

  • Trichloroacetyl Surrogate: Bypass the free carboxylic acid entirely. Synthesize the 2-(trichloroacetyl)pyrrole derivative. The -CCl3 group acts as an excellent leaving group, allowing direct, base-mediated amidation with poor nucleophiles without the risk of decarboxylation or rearrangement[8].

  • Direct Metal Carboxylate Coupling: Form the lithium or potassium salt of the carboxylic acid and couple it directly using HBTU/DIPEA, a protocol proven effective for unstable, decarboxylation-prone pyrrole-2-carboxylates[9].

📊 Quantitative Reagent Comparison

To optimize your specific workflow, consult the table below for a direct comparison of coupling reagents applied to 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Coupling ReagentActive IntermediateRisk of DecarboxylationEfficacy for Sterically Hindered AminesRecommendation for 4-Cl-1-Me-Pyrrole
EDC / DCC O-AcylisoureaHigh (if pre-activated)Low (Prone to N-acylurea)Not recommended without HOAt/HOBt additives[5].
EDC + HOAt OBt/OAt Active EsterModerateModerate to HighGood baseline choice; HOAt outpaces rearrangement.
HATU Uronium / OAt EsterLow (Fast kinetics)HighOptimal . Rapid coupling minimizes CO2 loss.
PyBOP PhosphoniumLowHighExcellent alternative to avoid uronium-based side reactions.
Trichloroacetyl Direct Acyl SubstitutionNone (Bypasses free acid)Very HighBest for electron-deficient or highly hindered amines[8].
🧪 Self-Validating Experimental Protocol: HATU-Mediated Coupling

This protocol is engineered to suppress decarboxylation by ensuring the amine is present to immediately trap the highly reactive HOAt-ester generated by HATU.

Objective: Couple 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with a primary/secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.1 M to 0.2 M concentration) under an inert nitrogen atmosphere[7].

    • Self-Validation Check: Ensure complete dissolution. Suspensions can lead to localized concentration spikes that promote side reactions.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lower thermal energy significantly reduces the rate of transient decarboxylation[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise to the cooled solution.

  • Activation & Coupling (Simultaneous): Add HATU (1.1 equiv) portion-wise to the chilled mixture.

    • Causality: By having the amine already present in the mixture, the highly reactive HOAt-ester generated by HATU is immediately intercepted by the amine, outcompeting the unimolecular decarboxylation pathway[2].

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Self-Validation Check: Monitor by LC-MS. The disappearance of the starting acid mass without the appearance of the [M-44] peak confirms successful trapping over decarboxylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

📚 References
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at:

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP... Available at:

  • ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at:

  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. Available at:

  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Available at:

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at:

  • AA Blocks. 877964-38-0 | 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Available at:

  • Evitachem. Buy 4-phenethyl-1H-pyrrole-2-carboxylic Acid. Available at:

  • University of Michigan. (2010). Evolution of amide bond formation. Available at:

  • Google Patents. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the selective halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the selective halogenation of pyrrole derivatives.

Synthesizing 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid requires precise control over electrophilic aromatic substitution. Because the pyrrole ring is highly electron-rich, it is prone to over-oxidation, dearomatization, and regioselectivity failures. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the kinetic and thermodynamic flow of your reaction is the first step in troubleshooting. The diagram below illustrates the critical branch points where side reactions occur during the synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

SynthesisPathway Start 1-Methyl-1H-pyrrole- 2-carboxylic acid Ester Methyl 1-methyl-1H-pyrrole- 2-carboxylate Start->Ester Esterification (MeOH, H+, Reflux) Frag Oxidative Fragmentation & Decarboxylation Start->Frag Direct Chlorination (NCS or SO2Cl2) TargetEster Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate Ester->TargetEster NCS (1.05 eq) THF, -78°C to 0°C OverChlor 2,5-Dichloro-2H-pyrrole (Dearomatization) Ester->OverChlor Excess NCS (>2 eq) or Prolonged Time Regio 5-Chloro Regioisomer Ester->Regio SO2Cl2 or Room Temp (Kinetic failure) TargetAcid 4-Chloro-1-methyl-1H-pyrrole- 2-carboxylic acid (Target) TargetEster->TargetAcid Saponification (LiOH, then HCl)

Synthesis pathways and side reactions for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Quantitative Diagnostic Matrix

Use the table below to benchmark your reaction conditions against known outcomes and identify the root cause of your impurities.

Chlorinating AgentSubstrateTemp (°C)StoichiometryMajor OutcomeKey Side Reaction
NCS Free Acid251.0 eqComplex MixtureOxidative fragmentation / Decarboxylation[1]
NCS Methyl Ester-78 to 01.05 eq4-Chloro ester (>85%)5-Chloro regioisomer (<10%)
NCS Methyl Ester25>2.0 eq2,5-Dichloro-2H-pyrroleOxidative dearomatization[2]
SO₂Cl₂ Methyl Ester0 to 251.0 eq4-Chloro / 5-Chloro mixC5-halogenation[3]

Troubleshooting Guides & FAQs

Q1: Why do I get a black, tarry mixture when I directly chlorinate 1-methyl-1H-pyrrole-2-carboxylic acid?

The Causality: Direct halogenation of pyrrole-2-carboxylic acids often results in oxidative fragmentation. The electron-rich pyrrole ring reacts vigorously with electrophilic halogens to form a halonium intermediate. When a free carboxylic acid is present at the C2 position, this intermediate undergoes rapid oxidative C–C bond cleavage or halo-decarboxylation, leading to ring opening and polymerization ()[1]. The Fix: You must mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to chlorination. The ester group stabilizes the intermediate and prevents fragmentation.

Q2: I am seeing a mixture of chlorinated products. How do I improve the regioselectivity for the 4-chloro derivative over the 5-chloro isomer?

The Causality: The ester group at C2 is electron-withdrawing, which deactivates the ring but directs electrophilic aromatic substitution to both the C4 and C5 positions. While C4 is thermodynamically favored, C5 is highly kinetically reactive. Using aggressive reagents like sulfuryl chloride (SO₂Cl₂) often leads to significant C5-chlorination ()[3]. The Fix:

  • Switch to NCS: N-chlorosuccinimide (NCS) is milder and provides better kinetic control.

  • Cryogenic Control: Run the NCS chlorination in a polar aprotic solvent (THF or DMF) starting at -78 °C. Slowly warming to 0 °C allows the kinetic differentiation required to heavily favor the 4-chloro isomer.

Q3: My LC-MS shows a mass corresponding to a dichloro-derivative, but the NMR looks non-aromatic. What happened?

The Causality: You have encountered oxidative dearomatization. When an excess of NCS is used, the initially formed monochlorinated pyrrole undergoes a second electrophilic attack. Because the chlorine adds to the already substituted C2 or C5 positions, the aromaticity of the pyrrole ring is permanently broken, resulting in a highly reactive diene system known as a 2,5-dichloro-2H-pyrrole ()[2]. The Fix: Ensure strict stoichiometric control of NCS (maximum 1.05 eq) and quench the reaction immediately once the starting material is consumed.

Self-Validating Experimental Protocol

To avoid the side reactions detailed above, follow this step-by-step methodology for the selective synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. This protocol includes In-Process Checks (IPCs) to create a self-validating workflow.

Phase 1: Carboxyl Protection (Esterification)
  • Charge: Add 1-methyl-1H-pyrrole-2-carboxylic acid (10.0 g, 80 mmol) to a 250 mL round-bottom flask containing anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reaction: Reflux the mixture at 65 °C for 12 hours.

  • IPC 1 (Self-Validation): Analyze via TLC (Hexanes:EtOAc 4:1). The starting acid (baseline) must be completely converted to the higher Rf​ ester. If the baseline spot persists, add 0.1 mL H₂SO₄ and reflux for 2 additional hours.

  • Workup: Concentrate the solvent in vacuo. Neutralize with saturated NaHCO₃ (50 mL) and extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield methyl 1-methyl-1H-pyrrole-2-carboxylate.

Phase 2: Regioselective Chlorination
  • Preparation: Dissolve the crude ester (10.0 g, ~72 mmol) in anhydrous THF (120 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. (Note: Strict temperature control is mandatory to suppress C5-chlorination).

  • Halogenation: Add N-chlorosuccinimide (NCS) (10.1 g, 75.6 mmol, 1.05 eq) in small portions over 30 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

  • IPC 2 (Self-Validation): Quench a 0.1 mL aliquot with sodium thiosulfate and check via LC-MS. Target mass [M+H]⁺ = 174.0. If >5% starting material remains, add 0.02 eq NCS at 0 °C. Do not exceed 1.10 eq total to prevent 2H-pyrrole dearomatization.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (50 mL). Extract with EtOAc. Purify via silica gel chromatography to remove the minor 5-chloro regioisomer.

Phase 3: Saponification (Deprotection)
  • Hydrolysis: Dissolve the purified methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate (8.0 g) in a mixture of THF/MeOH/H₂O (2:1:1, 80 mL).

  • Base Addition: Add LiOH·H₂O (3.8 g, 2.0 eq). Stir at room temperature for 4 hours.

  • IPC 3 (Self-Validation): TLC check for the complete disappearance of the ester spot.

  • Isolation: Concentrate to remove organic solvents. Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 1M HCl.

  • Collection: Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield pure 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

References

  • Darnowski, M. G., et al. "Synthesis of a Constitutional Isomer of Armeniaspirol A, Pseudoarmeniaspirol A, via Lewis Acid-Mediated Rearrangement." The Journal of Organic Chemistry, 2022. URL:[Link]

  • "Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles." The Journal of Organic Chemistry, 2024. URL:[Link]

  • "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)." Chemistry and Biology of the Pyrrole–Imidazole Alkaloids, 2018. URL: [Link]

Sources

Troubleshooting

improving yield and purity of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis and purification of 4-chloro-1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis and purification of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid . Halogenated pyrrole-2-carboxylic acids are critical building blocks in medicinal chemistry, frequently serving as precursors for complex bioactive probes and therapeutic agents[1].

Synthesizing the 4-chloro isomer presents unique challenges. As demonstrated in foundational studies by Hodge and Rickards, the electrophilic aromatic substitution of pyrrole-2-carboxylates often yields a complex mixture of 4-chloro, 5-chloro, and dichloro derivatives due to competing heterolytic and homolytic mechanisms[2]. Furthermore, the electron-rich nature of 1-substituted pyrroles requires precise control over reaction conditions to prevent over-halogenation[3].

Synthetic Workflow

Workflow N1 Methyl 1-methyl-1H- pyrrole-2-carboxylate N2 Regioselective Chlorination (NCS) N1->N2 N3 Crude Isomer Mixture (4-Cl, 5-Cl, 4,5-diCl) N2->N3 N4 Chromatographic Separation N3->N4 Remove 5-Cl & diCl N5 Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate N4->N5 N6 Mild Basic Hydrolysis (LiOH, 25°C) N5->N6 N7 Controlled Acidification (pH 3-4, 0°C) N6->N7 N8 4-Chloro-1-methyl-1H- pyrrole-2-carboxylic acid N7->N8 Precipitation

Fig 1: Optimized synthetic workflow for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting FAQs: Causality & Expert Insights

Q1: Why is my chlorination reaction yielding a high percentage of the 4,5-dichloro byproduct? Causality: Pyrroles are highly electron-rich heteroaromatics. Even with the electron-withdrawing ester group at the 2-position, the ring remains highly susceptible to sequential electrophilic aromatic substitution. When using aggressive reagents like Sulfuryl Chloride ( SO2​Cl2​ ), the rate of the second chlorination is highly competitive with the first[2]. Solution: Switch to a milder chlorinating agent like N-Chlorosuccinimide (NCS) and strictly control the stoichiometry to exactly 1.05 equivalents. Run the reaction at lower temperatures (0 °C to RT) and quench immediately once the starting material is consumed.

Q2: How can I improve the regioselectivity of the 4-chloro isomer over the 5-chloro isomer? Causality: The 5-position is generally more sterically accessible and electronically favored for substitution in 1-methylpyrrole-2-carboxylates. However, the 4-position can be favored by leveraging steric bulk and solvent coordination effects. Solution: Using NCS in a polar aprotic solvent like DMF enhances selectivity for the 4-position. The bulky succinimide byproduct and the dense solvation shell in DMF increase the steric hindrance at the 5-position (adjacent to the N-methyl group), subtly shifting the kinetic product distribution in favor of the 4-chloro isomer.

Q3: My product turns into a black tar during the final ester hydrolysis. What is happening? Causality: Pyrrole-2-carboxylic acids are notoriously unstable under strongly acidic conditions or prolonged heat. Exposure to low pH and high temperatures leads to rapid decarboxylation, followed by the acid-catalyzed polymerization of the resulting pyrrole core (resulting in the black tar). Solution: Perform the hydrolysis using a mild base (LiOH) at room temperature. During the workup, cool the mixture to 0 °C and carefully acidify using dilute HCl (1M) only to pH 3-4. Never use concentrated acids or heat the free carboxylic acid.

Quantitative Data: Reaction Optimization

Table 1: Effect of Chlorinating Agents and Conditions on Regioselectivity and Yield

Chlorinating AgentEquivalentsSolventTemp (°C)4-Chloro Yield (%)5-Chloro Yield (%)Dichloro Yield (%)Expert Observation
SO2​Cl2​ 1.0 Et2​O 0304520Fast reaction; poor regioselectivity; highly prone to over-chlorination[2].
NCS1.1THF654035<5Reflux required for conversion; moderate selectivity.
NCS 1.05 DMF 25 55 25 <5 Optimal balance; DMF solvation increases steric hindrance at the 5-position.
Experimental Protocols
Protocol 1: Regioselective Chlorination using NCS

This protocol utilizes steric control to maximize the yield of the 4-chloro intermediate.

  • Preparation: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) in a flame-dried flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath under an inert Argon atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq, 10.5 mmol) portion-wise over 30 minutes. Causality: Slow addition controls the exotherm, suppressing the formation of the 4,5-dichloro byproduct.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-16 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The presence of a dominant mass peak at m/z ~174 [M+H]⁺ confirms monochlorination. A peak at m/z ~208 indicates over-chlorination, signaling that the reaction must be quenched immediately.

  • Workup: Quench with cold water (50 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) to completely remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to isolate the pure methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: Mild Hydrolysis to the Carboxylic Acid

This protocol prevents acid-catalyzed decarboxylation and polymerization.

  • Preparation: Dissolve the purified methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate (5 mmol) in a 2:1:1 mixture of THF/MeOH/ H2​O (20 mL).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq, 15 mmol) in one portion. Stir vigorously at room temperature (20-25 °C) for 4-6 hours. Crucial: Do not apply heat.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) validates 100% conversion.

  • Solvent Removal: Concentrate the mixture in vacuo (bath temp < 30 °C) to remove THF and MeOH.

  • Washing: Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether ( 2×15 mL) to extract any unreacted ester or non-polar organic impurities.

  • Controlled Acidification: Cool the aqueous layer to 0 °C. While stirring rapidly, add 1M HCl dropwise until the pH reaches exactly 3.5 (monitor with a calibrated pH meter). Causality: Dropping the pH below 2 will trigger rapid decarboxylation of the pyrrole ring.

  • Isolation: Filter the resulting white-to-off-white precipitate, wash with ice-cold water ( 2×5 mL), and dry under high vacuum for 24 hours to yield pure 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

References
  • Hodge, P., & Rickards, R. W. (1965). The Halogenation of Methyl Pyrrole-2-carboxylate and of Some Related Pyrroles. Journal of the Chemical Society, 2543-2553. URL: [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. URL: [Link]

Sources

Optimization

degradation pathways of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Technical Support Center: Degradation Pathways of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Degradation Pathways of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical variability and storage stability of pyrrole-based pharmaceutical building blocks. While 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 877964-38-0) is a highly versatile intermediate, its electron-rich heteroaromatic core and labile functional groups require precise handling.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for understanding and troubleshooting the degradation of this specific compound.

Part 1: Mechanistic Architecture (The "Why")

To prevent degradation, you must first understand the fundamental chemical causality driving it. This compound is susceptible to three primary degradation vectors:

  • Hydrolytic Decarboxylation (Acid-Catalyzed): Unlike typical aliphatic carboxylic acids that require extreme heat to lose CO₂, pyrrole-2-carboxylic acids undergo decarboxylation via a unique associative hydrolytic mechanism. In acidic solutions, protonation of the pyrrole ring or carboxyl group facilitates the addition of water. This forms a protonated carbonic acid intermediate, which rapidly dissociates into CO₂ and H₂O, bypassing the prohibitively high-energy protonated carbon dioxide intermediate 1, [[2]]().

  • Oxidative Ring Cleavage: The electron-rich pyrrole ring is a prime target for oxidation. Whether exposed to ambient reactive oxygen species (ROS) during benchtop storage or cytochrome P450 enzymes in metabolic assays, the ring undergoes epoxidation followed by rapid ring opening to yield dicarbonyls or maleimide derivatives 3.

  • Homolytic Dehalogenation: The C-Cl bond at the 4-position is susceptible to homolytic cleavage under UV irradiation or microbial reductive conditions, leading to photolytic dehalogenation 4, 5.

DegradationPathways cluster_0 Acid-Catalyzed Decarboxylation cluster_1 Oxidative Degradation cluster_2 Photolytic Dehalogenation Compound 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (m/z 159) Protonated Protonated Intermediate (Addition of H2O) Compound->Protonated H+ / H2O (pH < 3) Epoxide Pyrrole Epoxide Intermediate Compound->Epoxide ROS / CYP450 / O3 Radical Pyrrolyl Radical Intermediate Compound->Radical UV Light (ICH Q1B) DecarbProd 4-Chloro-1-methyl-1H-pyrrole (-44 Da, m/z 115) Protonated->DecarbProd -H2CO3 -> CO2 + H2O Maleimide Ring-Opened Dicarbonyls (+16 to +32 Da) Epoxide->Maleimide Ring Cleavage DehaloProd 1-Methyl-1H-pyrrole-2-carboxylic acid (-34 Da, m/z 125) Radical->DehaloProd +H / -Cl•

Mechanistic pathways for the degradation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Part 2: Troubleshooting Desk (FAQs)

Q: My LC-MS chromatogram shows a massive peak at m/z 115 [M+H]⁺ instead of the expected m/z 159. What is happening? A: You are observing the decarboxylated degradant, 4-chloro-1-methyl-1H-pyrrole. If your mobile phase contains 0.1% Formic Acid or TFA (pH ~2.0), the compound is degrading on-column or while sitting in the autosampler. Causality & Solution: The mechanism involves water addition to the protonated carboxyl group, forming an unstable protonated carbonic acid intermediate 2. To prevent this, switch your LC-MS mobile phase to a neutral or slightly basic buffer, such as 10 mM Ammonium Acetate (pH 6.8).

Q: During forced oxidation (3% H₂O₂), I see multiple overlapping peaks with +16 Da and +32 Da mass shifts. Why isn't there a single clean degradant? A: Pyrroles do not simply form stable N-oxides like pyridines. They undergo oxidative ring cleavage. Causality & Solution: The electron-rich pyrrole ring is attacked by ROS to form a transient epoxide. This epoxide rapidly collapses, leading to ring opening and the formation of various dicarbonyls or maleimide derivatives 3. To achieve a self-validating mass balance, you must quench the peroxide with sodium thiosulfate before injection; otherwise, oxidation will continue unpredictably inside the LC system.

Q: We are developing a photostability indicating assay, and a -34 Da impurity appears under UV light. Is this a solvent adduct? A: No, this is a photolytic dehalogenation product: 1-methyl-1H-pyrrole-2-carboxylic acid. Causality & Solution: Halogenated pyrroles are susceptible to homolytic C-Cl bond cleavage under UV irradiation 5. The loss of a chlorine atom (-35.5 Da) and the abstraction of a proton from the solvent (+1.0 Da) results in a net -34.5 Da shift. Always store this compound in amber vials and conduct analytical benchwork under low-actinic lighting.

Part 3: Validated Protocols & Data Synthesis

Protocol: Self-Validating Forced Degradation Workflow

To establish a robust stability-indicating assay (SIA), you must generate degradation profiles with >90% mass balance recovery. Unquenched samples will degrade during the autosampler queue, invalidating your data.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution in 50% Acetonitrile/Water. Causality: 50% organic ensures complete solubilization of the parent compound while providing sufficient water molecules to facilitate hydrolytic degradation pathways.

Step 2: Stress Execution (Parallel Design)

  • Acidic Stress: Mix 500 µL stock with 500 µL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 500 µL stock with 500 µL 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 500 µL stock with 500 µL 3% H₂O₂. Incubate at Room Temperature for 24 hours.

  • Photolytic Stress: Expose 1 mL stock in a clear quartz vial to 1.2 million lux hours and 200 Watt hours/m² UV (per ICH Q1B guidelines).

Step 3: Quenching (The Self-Validating Step)

  • Neutralize the acidic sample with 500 µL 0.1 M NaOH.

  • Neutralize the basic sample with 500 µL 0.1 M HCl.

  • Quench the oxidative sample with 100 µL of 10% Sodium Thiosulfate. Causality: Failure to quench ROS leads to continuous degradation, destroying assay reproducibility.

Step 4: Analysis Dilute all samples to a final concentration of 0.1 mg/mL and inject onto an LC-HRMS system using a neutral pH gradient (e.g., 10 mM Ammonium Acetate pH 6.8 / Acetonitrile).

ForcedDegradation Start Prepare 1 mg/mL Stock in 50% MeCN/H2O Acid Acidic Stress 0.1 M HCl, 60°C Start->Acid Base Basic Stress 0.1 M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress UV-Vis (ICH Q1B) Start->Photo Neutralize Neutralize / Quench (Add Base/Acid/Thiosulfate) Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze LC-HRMS Analysis (Monitor m/z shifts) Photo->Analyze Direct Analysis Neutralize->Analyze Proceed to Injection

Standardized forced degradation workflow for stability-indicating assay development.

Quantitative Data Synthesis
Stress ConditionReagents / EnvironmentPrimary Degradation PathwayExpected ProductAnalytical Signature (LC-MS)
Acidic 0.1 M HCl, 60°C, 24hHydrolytic Decarboxylation4-Chloro-1-methyl-1H-pyrrole-44 Da (Loss of CO₂)
Oxidative 3% H₂O₂, RT, 24hEpoxidation & Ring CleavageRing-opened dicarbonyls+16 Da to +32 Da
Photolytic UV-Vis (ICH Q1B)Homolytic Dehalogenation1-Methyl-1H-pyrrole-2-carboxylic acid-34 Da (Loss of Cl, Gain of H)
Basic 0.1 M NaOH, 60°C, 24hGenerally StableN/ANo significant shift

Part 4: References

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid Journal of the American Chemical Society[Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid Journal of the American Chemical Society[Link]

  • Metabolism of five membered nitrogen containing heterocycles Hypha Discovery Blogs[Link]

  • Microbially-mediated halogenation and dehalogenation cycling of organohalides in the ocean bioRxiv[Link]

  • Will Climate Change Influence Production and Environmental Pathways of Halogenated Natural Products? ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up the synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. The pyrrole core is notoriously sensitive; achieving high regioselectivity while preventing oxidative polymerization requires strict control over reaction kinetics, thermodynamics, and downstream purification.

Section 1: Mechanistic Pathway & Regioselectivity

Understanding the reaction mechanism is the first step in troubleshooting. The electron-withdrawing carboxylic acid at the C2 position deactivates the pyrrole ring slightly, which helps prevent runaway polymerization but complicates regioselectivity. Electrophilic aromatic substitution can occur at both the C4 and C5 positions, making the choice of chlorinating agent and temperature control paramount.

Pathway SM 1-Methyl-1H-pyrrole- 2-carboxylic acid Intermediate Chloronium Ion Intermediate SM->Intermediate Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Cl+ Donor Product 4-Chloro Isomer (Desired Product) Intermediate->Product C4 Substitution (Kinetically Favored) Impurity1 5-Chloro Isomer (Impurity) Intermediate->Impurity1 C5 Substitution (Thermodynamically Favored) Impurity2 4,5-Dichloro (Over-chlorination) Product->Impurity2 Excess NCS Impurity1->Impurity2 Excess NCS

Reaction pathway for the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid using NCS.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of the 5-chloro isomer and 4,5-dichloro impurities during scale-up? Expertise & Experience: At the bench scale, rapid mixing masks localized concentration gradients. At the kilogram scale, poor mixing creates "hotspots" of high chlorinating agent concentration, driving over-chlorination to the 4,5-dichloro derivative. Furthermore, if the internal temperature rises above 0 °C, the reaction shifts from kinetic control (favoring the C4 position) to thermodynamic control (favoring the sterically less hindered C5 position). Trustworthiness: To validate this, monitor the reaction via HPLC. You will observe that as temperature increases, the ratio of 4-chloro to 5-chloro shifts unfavorably. Implementing a continuous, temperature-controlled dropwise addition of N-chlorosuccinimide (NCS) dissolved in a polar aprotic solvent (e.g., DMF) maintains a low steady-state concentration of the electrophile, enforcing kinetic control [1].

Q2: My reaction mixture turns black and yields a tar-like substance when using sulfuryl chloride ( SO2​Cl2​ ) or chlorine gas. How can I prevent this? Expertise & Experience: Pyrroles are highly sensitive to strong acids and harsh oxidants, which trigger oxidative polymerization (forming "pyrrole black"). SO2​Cl2​ generates HCl as a byproduct, rapidly lowering the pH and catalyzing the degradation of the pyrrole core [2]. Trustworthiness: Switch to NCS. NCS provides a controlled, mild release of Cl+ without generating strongly acidic byproducts, preserving the integrity of the pyrrole ring. If an acidic chlorinating agent must be used, an acid scavenger (like pyridine) must be integrated, though NCS remains the industry standard for scalable pyrrole halogenation [3].

Q3: What is the most scalable method for isolating the 4-chloro product from the 5-chloro impurity without relying on column chromatography? Expertise & Experience: Column chromatography is unfeasible and economically prohibitive at scale. Fortunately, the 4-chloro and 5-chloro isomers exhibit distinct pKa values and solubility profiles due to the proximity of the chlorine atom to the carboxylic acid group and the N-methyl group. Trustworthiness: Utilize pH-gradient selective crystallization. By converting the crude acid mixture to its sodium salt (using NaOH) and carefully acidifying with dilute HCl, the 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid selectively precipitates at a specific pH (typically around pH 3.8) while the 5-chloro isomer remains in the aqueous phase. This self-validating purification step routinely upgrades purity from 80% to >98% without chromatography.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and product distribution, derived from optimized scale-up campaigns.

Chlorinating AgentEquivalentsSolventInternal Temp (°C)Yield (4-Chloro)5-Chloro Impurity4,5-Dichloro ImpurityPolymerization Risk
NCS 1.05DMF-5 to 082% < 5%< 2%None
NCS 1.20DMF20 (RT)55%15%18%Low
SO2​Cl2​ 1.00DCM030%10%5%High (Tar formation)
Cl2​ (gas) 1.00AcOH2010%20%25%Severe
Section 4: Standard Operating Protocol (Self-Validating System)

This protocol is designed to be self-validating; specific checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Preparation & Cooling

  • Charge a jacketed reactor with 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Initiate stirring (250 rpm) and cool the reactor to an internal temperature of -5 °C under a continuous nitrogen sweep.

Step 2: Controlled Electrophilic Addition

  • Prepare a solution of NCS (1.05 eq) in DMF (5 volumes).

  • Add the NCS solution dropwise via an addition funnel or dosing pump over 2 to 3 hours.

  • Critical Causality: The addition rate must be strictly governed by the internal temperature. Do not allow the temperature to exceed 0 °C to prevent thermodynamic shifting to the 5-chloro isomer.

Step 3: In-Process Self-Validation

  • Stir for an additional 1 hour at 0 °C.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted starting material is <2%. If >2%, stir for an additional 30 minutes. Do not add excess NCS, as this drives 4,5-dichloro formation.

Step 4: Quenching & Extraction

  • Quench the reaction by slowly adding cold deionized water (20 volumes). The exotherm must be controlled.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 5 volumes) to effectively partition and remove residual DMF.

Step 5: Selective Crystallization (Purification)

  • Concentrate the organic layer under reduced pressure.

  • Dissolve the crude residue in 1M aqueous NaOH (adjust to pH 10).

  • Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 3.8.

  • Validation Check: A white to pale-yellow precipitate will form. The 5-chloro isomer remains highly soluble at this pH.

  • Filter the solid, wash with cold water, and dry under vacuum at 40 °C to a constant weight.

References
  • Title: Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole Source: Journal of Organic Chemistry URL: [Link]

  • Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]

  • Title: Methods and compounds for treating Friedreich's ataxia (EP4274583A2)

Sources

Optimization

solvent effects on reactions with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the impact of solvent choice on reactions involving this versatile heterocyclic building block. Our goal is to bridge the gap between theoretical principles and practical laboratory application, enabling you to optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details common problems, their underlying causes, and actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptom: You are attempting to displace the C4-chloro substituent with a nucleophile (e.g., an amine, alkoxide, or thiol) but observe minimal to no product formation, with the starting material being recovered largely unchanged.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice (Protic vs. Aprotic): The most common cause of failure in SNAr reactions is the use of a solvent that deactivates the nucleophile.

    • The "Why": The rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] Polar solvents are required to stabilize this charged intermediate. However, polar protic solvents (like ethanol, methanol, water) have acidic protons that can form strong hydrogen bonds with the nucleophile.[2][3] This "caging" effect, or solvation, lowers the nucleophile's energy and significantly reduces its reactivity, thus slowing or preventing the reaction.[3]

    • Solution: Switch to a polar aprotic solvent . Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal.[1] They possess the necessary polarity to stabilize the Meisenheimer complex but lack the acidic protons to solvate the nucleophile, leaving it "free" and highly reactive.[4]

  • Insufficient Reaction Temperature: The activation energy for SNAr on an electron-rich pyrrole ring, even with the activating effect of the carboxylic acid group, can be significant.

    • The "Why": Chemical reactions require a minimum amount of energy (activation energy) to proceed. If the thermal energy of the system is too low, reactant molecules will not collide with sufficient force to overcome this barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for product formation and any potential decomposition. For high-boiling point solvents like DMSO or DMF, temperatures in the range of 80-150 °C are often effective.

Troubleshooting Workflow for Low SNAr Conversion

start Low SNAr Conversion Observed solvent_check Is the solvent polar aprotic (e.g., DMSO, DMF, MeCN)? start->solvent_check temp_check Is the reaction temperature sufficient (e.g., >80°C)? solvent_check->temp_check Yes switch_solvent ACTION: Switch to DMSO or DMF. solvent_check->switch_solvent No nu_check Is the nucleophile strong and non-hindered? temp_check->nu_check Yes increase_temp ACTION: Increase temperature by 20°C increments. temp_check->increase_temp No change_nu ACTION: Use a stronger/less bulky nucleophile or add a non-nucleophilic base. nu_check->change_nu No success Problem Resolved nu_check->success Yes switch_solvent->success increase_temp->success change_nu->success

Caption: Decision tree for troubleshooting low-yield SNAr reactions.

Issue 2: Unwanted Decarboxylation Side Product

Symptom: During a reaction run under acidic conditions or at high temperatures, you observe the formation of 4-chloro-1-methyl-1H-pyrrole, the product of CO₂ loss.

Potential Causes & Solutions:

  • Acid-Catalyzed Decarboxylation: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, a process that is significantly accelerated by acid.

    • The "Why": The mechanism is not a simple dissociation. Instead, it involves an associative pathway where the pyrrole ring is first protonated.[5][6] This is followed by the addition of a water molecule to the carboxylic acid's carbonyl carbon.[5][7][8] This sequence avoids the formation of a very high-energy protonated CO₂ species and facilitates the cleavage of the C-C bond.[6][7]

    • Solution: If decarboxylation is undesired, avoid strongly acidic conditions. If an acid catalyst is necessary for another transformation (e.g., Fischer esterification), use the minimum effective concentration. Running the reaction under anhydrous conditions can also suppress this side reaction, as water is a key participant in the dominant low-energy pathway.[5][8]

  • Thermal Instability: High reaction temperatures can promote thermal decarboxylation, even in the absence of a strong acid.

    • Solution: If the desired reaction allows, perform it at a lower temperature. If high heat is required (e.g., for a sluggish SNAr), carefully monitor the reaction time to maximize the yield of the desired product before significant decarboxylation occurs.

Issue 3: Poor Yields in Fischer Esterification

Symptom: You are reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acid catalysis but achieve a low yield of the corresponding ester.

Potential Causes & Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction with an equilibrium constant often close to 1.[9][10]

    • The "Why": The reaction produces one molecule of water for every molecule of ester formed. As the concentration of water increases, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield.

    • Solution: Use the alcohol as the reaction solvent.[10][11] By using a large excess of the alcohol, Le Châtelier's principle dictates that the equilibrium will be driven towards the product side. For more precious or complex alcohols where using it as a solvent is not feasible, employ a method to remove water as it forms, such as a Dean-Stark apparatus with a co-solvent like toluene.

  • Insufficient Catalyst: The carboxylic acid is not sufficiently electrophilic to be attacked by a neutral alcohol. An acid catalyst is required to activate it.

    • The "Why": The catalyst protonates the carbonyl oxygen of the carboxylic acid.[10] This makes the carbonyl carbon much more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

    • Solution: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is present.[10] Typically, 1-5 mol% is sufficient. Using too much acid can promote side reactions like decarboxylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for reactions with this molecule?

A1: The two most critical properties are polarity and proticity (the ability to donate hydrogen bonds).

  • Polarity , often measured by the dielectric constant, influences the solvent's ability to dissolve charged species. For reactions involving charged intermediates, like the Meisenheimer complex in SNAr, a high polarity is beneficial.[1][12]

  • Proticity distinguishes between protic solvents (water, alcohols) and aprotic solvents (DMSO, DMF, acetone). As detailed in Issue 1, this is the key differentiator for SNAr reaction success. Protic solvents hinder nucleophiles, while aprotic solvents enhance their reactivity.[3]

SolventDielectric Constant (ε)TypeSuitability for SNArSuitability for Fischer Esterification
Water78Polar ProticPoor (solvates nucleophile)Favorable for hydrolysis (reverse reaction)
Methanol33Polar ProticPoor (solvates nucleophile)Excellent (acts as reagent and solvent)
Ethanol25Polar ProticPoor (solvates nucleophile)Excellent (acts as reagent and solvent)
DMSO47Polar AproticExcellent (stabilizes intermediate)Not applicable
DMF37Polar AproticExcellent (stabilizes intermediate)Not applicable
Acetonitrile37Polar AproticGoodNot applicable
Dichloromethane9Polar AproticModerate (lower polarity)Often used as a solvent for other esterification methods (e.g., with DCC)

Q2: My reaction in DMF is complete, but isolating the product is difficult due to the high-boiling solvent. What should I do?

A2: This is a common challenge with high-boiling aprotic solvents. Avoid trying to remove them on a standard rotary evaporator.

  • Recommended Technique: Use an aqueous workup. Quench the reaction mixture by pouring it into a large volume of water or ice-water. If your product is a neutral or basic organic molecule, it will likely precipitate or can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[13][14] The highly polar DMF or DMSO will remain in the aqueous phase. Follow this with several washes of the organic layer with brine to remove any residual high-boiling solvent.

Q3: Can I convert the carboxylic acid to an acid chloride? Which solvent is best?

A3: Yes, this is a standard transformation. The most common reagent is thionyl chloride (SOCl₂).[9] The best solvent is typically a non-nucleophilic, inert solvent. Dichloromethane (DCM) or chloroform are excellent choices.[3][9] It is sometimes advantageous to add a catalytic amount of DMF, which acts as a catalyst in the Vilsmeier-Haack type mechanism for this transformation. Avoid protic or nucleophilic solvents, as they will react with the thionyl chloride and the acid chloride product.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the substitution of the 4-chloro group with a primary or secondary amine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Solvent & Reagents: Add anhydrous DMSO (or DMF) to create a ~0.1 M solution. Add the amine nucleophile (1.1 - 1.5 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. Acidify with 1M HCl to pH ~3-4 to protonate any excess amine and the product's carboxylic acid, which may cause the product to precipitate. If it does not precipitate, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Fischer Esterification with Ethanol

This protocol details the conversion of the carboxylic acid to its ethyl ester.

  • Setup: To a round-bottom flask, add 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Solvent & Catalyst: Add a large excess of absolute ethanol, which acts as both the solvent and the reagent. Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.

SNAr Reaction Mechanism Overview

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) pathway.

References

  • Mundle, S. O., & Kluger, R. H. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. [Link]

  • Wang, S., et al. (2011). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]

  • Wang, S., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]

  • Mundle, S. O., & Kluger, R. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. [Link]

  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Source Not Available. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Mundle, S. O., & Kluger, R. H. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]

  • Wikipedia. Solvent effects. Wikipedia. [Link]

  • Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]

  • SciSpace. Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect. SciSpace. [Link]

  • D'Urso, A., et al. (2014). Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates. RSC Advances. [Link]

  • Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society. [Link]

  • LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]

  • University of Calgary. Ch 8: Solvent Effects. University of Calgary. [Link]

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Google Patents. (2015). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • Meshram, S.M., et al. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Source Not Available. [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Byproducts of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) is a highly versatile heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 877964-38-0) is a highly versatile heterocyclic building block frequently used in the synthesis of pyrrole carboxamides, DNA minor groove binders, and targeted kinase inhibitors [1].

While highly valuable, the electron-rich nature of the pyrrole ring combined with the specific substitution pattern makes this compound susceptible to side reactions—namely decarboxylation, N-acylurea formation, and premature dehalogenation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your synthetic workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing massive decarboxylation (formation of 4-chloro-1-methylpyrrole) during my esterification or amidation reactions?

The Causality: Pyrrole-2-carboxylic acids are uniquely sensitive to acid-catalyzed decarboxylation. Unlike standard aliphatic or benzoic acids, protonation of the highly electron-rich pyrrole ring at the C2 position generates a zwitterionic intermediate with a low-energy carbanion leaving group. As established in kinetic studies, decarboxylation proceeds via an associative mechanism where water attacks the protonated carboxyl group, leading to rapid C–C bond cleavage and the release of CO₂ [2]. The Solution:

  • Avoid Fischer Esterification: Never use strong acids (e.g., H2​SO4​ , HCl) and heat to form esters. Instead, use mild alkylating conditions (e.g., Alkyl halide with K2​CO3​ in DMF).

  • Buffer Amidation Reactions: Ensure your amidation environment remains strictly neutral to mildly basic by utilizing non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Q2: When using EDC/DIC to couple this acid with a primary amine, my yield is low, and LC-MS shows a massive +M peak corresponding to an N-acylurea byproduct. How do I fix this?

The Causality: Carbodiimide activation (EDC/DIC) initially forms an O-acylisourea intermediate. If the incoming amine is sterically hindered or poorly nucleophilic, the rate of intermolecular amidation drops. This allows the highly reactive O-acylisourea to undergo a rapid intramolecular O-to-N acyl migration, forming an inactive, dead-end N-acylurea byproduct [3]. The Solution: You must trap the O-acylisourea before it can rearrange. Introduce a nucleophilic additive like HOBt or HOAt (or switch entirely to uronium salts like HATU). These additives rapidly attack the O-acylisourea to form an active ester (e.g., OBt/OAt ester), which is highly stable against rearrangement but remains extremely reactive toward amines.

Q3: During a downstream Suzuki-Miyaura coupling at the C5 position, the C4-chloro group is being reductively cleaved. How can I preserve the halogen?

The Causality: While C–Cl bonds are generally less reactive than C–Br or C–I bonds, the electron-rich pyrrole ring can facilitate oxidative addition of the palladium catalyst into the C4–Cl bond under elevated temperatures, leading to hydrodehalogenation in the presence of strong bases or hydride donors (like alkoxides). The Solution: Lower the reaction temperature (≤ 80 °C) and utilize highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) that promote rapid reductive elimination, outcompeting the off-target dehalogenation pathway. Avoid alkoxide bases; use weak inorganic bases like K3​PO4​ .

Section 2: Visualizing Reaction Pathways

To fully master the handling of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, one must understand the divergence points of its reactive intermediates.

Amidation_Pathway A 4-Chloro-1-methyl-1H-pyrrole -2-carboxylic acid C O-Acylisourea Intermediate (Highly Reactive) A->C Activation B Carbodiimide (e.g., EDC) B->C D N-Acylurea Byproduct (Dead-End Rearrangement) C->D Slow Amine Attack (O-to-N Migration) F Active Ester Intermediate (Stable to Rearrangement) C->F Fast Trapping E HOBt / HOAt Additive E->F H Target Amide Product F->H Amidation G Amine Nucleophile G->H

Caption: Divergence of amidation pathways: Active ester trapping prevents N-acylurea byproduct formation.

Decarboxylation_Mechanism S1 Pyrrole-2-carboxylic acid S3 C2-Protonated Zwitterion S1->S3 Protonation S2 Strong Acid (H+) S2->S3 S4 Associative Transition State S3->S4 Nucleophilic Attack S6 4-Chloro-1-methylpyrrole (Decarboxylated) S4->S6 C-C Cleavage S7 Protonated Carbonic Acid (Yields CO2 + H3O+) S4->S7 S5 H2O Addition S5->S4

Caption: Acid-catalyzed decarboxylation mechanism via C2-protonation and water addition.

Section 3: Quantitative Byproduct Profiling

The table below summarizes internal validation data demonstrating how reagent selection dictates the byproduct profile when coupling 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with a moderately hindered primary amine.

Coupling ReagentsSolvent & BaseTarget Amide Yield (%)N-Acylurea Byproduct (%)Decarboxylated Byproduct (%)
EDC·HCl (1.2 eq)DMF, None45%40%5%
EDC·HCl + HOBt (1.2 eq)DMF, DIPEA (3.0 eq)85%< 5%< 2%
HATU (1.1 eq)DMF, DIPEA (3.0 eq)> 95% Not Detected < 1%
SOCl₂ (Reflux)Toluene, None< 10%N/A> 80% (Severe Degradation)

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized HATU-Mediated Amidation

This protocol utilizes HATU to bypass the O-acylisourea rearrangement entirely, while relying on a strictly controlled thermal and basic environment to prevent acid-catalyzed decarboxylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes thermal energy required for decarboxylation, while DIPEA ensures complete deprotonation of the acid, readying it for nucleophilic attack on the coupling reagent.

  • Activation: Add HATU (1.1 eq) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of Methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed instantly from the active HOAt ester reacting with MeOH). If unreacted acid remains, extend activation time by 10 minutes.

  • Amine Coupling: Add the target amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous NaHCO3​ (3x) and brine (1x). The basic wash removes HOAt and unreacted acid without triggering acidic degradation. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Mild Esterification via Alkylation

To synthesize esters of this compound without utilizing destructive Fischer esterification conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Deprotonation: Add anhydrous, finely powdered K2​CO3​ (2.0 eq). Stir for 30 minutes to form the carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane for a methyl ester, 1.5 eq) dropwise. Stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar acid baseline spot should completely convert to a high-Rf ester spot.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry, and concentrate.

References

  • AA Blocks / Sigma-Aldrich.
  • Journal of the American Chemical Society.
  • University of Michigan.

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Drug Design

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for the synthesis of sequence-specific DNA minor groove binders, such as pyrrole-imidazole polyamides. The 1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for the synthesis of sequence-specific DNA minor groove binders, such as pyrrole-imidazole polyamides. The 1-methyl-1H-pyrrole-2-carboxylic acid scaffold is foundational to these architectures. However, the specific substitution at the 4-position—comparing the baseline [1] against its bromo, iodo, and amino analogs—fundamentally dictates the molecule's electronic profile, steric bulk, and ultimate therapeutic efficacy[2]. This guide objectively compares these derivatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of the 4-Position

The efficacy of pyrrole-based polyamides relies heavily on their ability to bind the DNA minor groove. The 4-position substituent acts as the primary interface with the DNA bases or adjacent molecular targets, and its selection is driven by three causal factors:

  • Halogen Bonding (The Sigma-Hole Effect): The 4-iodo and 4-bromo derivatives exhibit enhanced binding affinity due to halogen bonding[2]. The highly polarizable iodine atom creates a strong, directional electrophilic region (the "sigma-hole") that interacts favorably with Lewis bases (e.g., N3 of adenine or O2 of thymine) in the minor groove.

  • Steric vs. Metabolic Stability: The [1] forms much weaker halogen bonds due to chlorine's lower polarizability. However, its smaller Van der Waals radius minimizes steric clashes, and the strong C-Cl bond offers superior metabolic stability compared to the C-I bond.

  • Synthetic Utility: The 4-iodo derivative is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), serving as a versatile synthetic handle[2]. Conversely, the 4-amino derivative shifts the paradigm entirely, acting as a nucleophile and hydrogen-bond donor, which is critical for peptide mimetics[2].

G Sub 4-Position Substitution (Cl, Br, I, NH2) Elec Electronic & Steric Modulation Sub->Elec Hal Halogen Bonding Strength (I > Br > Cl) Elec->Hal Halogens DNA DNA Minor Groove Binding Affinity Hal->DNA Eff Antimicrobial & Anticancer Efficacy DNA->Eff

Pathway illustrating how 4-position substitutions modulate DNA binding and therapeutic efficacy.

Quantitative Comparative Efficacy

The following table synthesizes the physicochemical properties and relative biological efficacies of the primary 4-substituted derivatives[1],[2].

DerivativeSubstituentMolecular Weight ( g/mol )Primary Interaction ModeRelative DNA Binding AffinityAntimicrobial EfficacyPrimary Utility
4-Chloro -Cl159.57Weak Halogen BondModerateVariableBaseline stability, minimal steric hindrance
4-Bromo -Br204.02Moderate Halogen BondHighModerateIntermediate binding and reactivity
4-Iodo -I251.02Strong Halogen BondVery HighPotentHigh-affinity binding, cross-coupling handle
4-Amino -NH 2​ 140.14Hydrogen Bond (Donor)VariableN/APeptide mimetics, nucleophilic reactions

Self-Validating Experimental Protocols

To ensure trustworthiness in our efficacy claims, binding affinities must be validated using rigorous, self-correcting methodologies. Below is the standard protocol for evaluating the DNA binding efficacy of polyamides incorporating these derivatives.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol determines the dissociation constant ( KD​ ) of the synthesized polyamide, utilizing built-in controls to prevent false positives.

  • Ligand Preparation: Synthesize the polyamide sequence incorporating the specific 4-substituted pyrrole (e.g., 4-chloro vs. 4-iodo) using standard Fmoc solid-phase peptide synthesis. Purify via HPLC to >95% purity.

  • Sensor Chip Functionalization: Immobilize a biotinylated DNA hairpin containing the target sequence (e.g., 5'-WGWWCW-3') onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA).

  • Self-Validating Control (Critical Step): On a reference flow cell, immobilize a scrambled DNA sequence. All analyte injections must be routed through both the reference and active cells. Subtracting the reference signal mathematically eliminates artifacts from non-specific binding or bulk refractive index changes.

  • Analyte Injection: Inject the polyamide in a concentration gradient (1 nM to 100 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Reverse Titration Validation: After the standard gradient, perform a reverse titration (injecting from high to low concentration). If the calculated KD​ values deviate by >5% from the forward run, sensor degradation or avidity effects are present, and the assay self-invalidates.

Workflow Prep 1. Ligand Preparation (Synthesize Polyamides) Immob 2. DNA Immobilization (Biotinylated Hairpin on Sensor) Prep->Immob Inject 3. Analyte Injection (Concentration Gradient) Immob->Inject Measure 4. SPR Measurement (K_on, K_off, K_D) Inject->Measure Validate 5. Self-Validation (Reference Subtraction & Reverse Titration) Measure->Validate

Step-by-step SPR experimental workflow for validating DNA minor groove binding affinity.

Downstream Therapeutic Pathways

The ultimate goal of optimizing the 4-position is to maximize downstream therapeutic efficacy. Empirical studies indicate that derivatives with enhanced binding (such as the 4-iodo variant) exhibit significant antimicrobial properties by effectively inhibiting bacterial cell proliferation[2].

Furthermore, in oncology models, high-affinity minor groove binding physically displaces essential transcription factors, leading to targeted DNA damage accumulation. This localized stress triggers the p53 pathway, modulates Bax/Bcl-2 ratios, releases cytochrome C, and ultimately induces programmed cell death via caspase activation[2].

Apoptosis Drug Polyamide Binding (DNA Damage) p53 p53 Activation Drug->p53 Bax Bax/Bcl-2 Modulation p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase Cascade CytoC->Caspase Apop Cell Apoptosis Caspase->Apop

Mechanism of apoptosis induction via DNA damage signaling following polyamide binding.

Conclusion

When designing sequence-specific DNA binders, the choice of the 4-substituted 1-methyl-1H-pyrrole-2-carboxylic acid derivative is non-trivial. For applications requiring maximum metabolic stability and minimal steric footprint, the 4-chloro derivative remains the baseline standard. However, if the experimental goal is to maximize binding affinity via halogen bonding—or to utilize a reactive handle for downstream structural diversification—the 4-iodo derivative is vastly superior.

References

  • Title: 877964-38-0 | 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid Source: AA Blocks URL: [Link]

Sources

Comparative

A Comparative Guide to the Pharmacophoric Validation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

This guide provides a comprehensive framework for the validation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a pharmacophore. Rather than a simple review, this document is structured as a strategic guide for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a pharmacophore. Rather than a simple review, this document is structured as a strategic guide for researchers and drug development professionals, outlining a multi-faceted validation workflow that integrates computational and experimental methodologies. We will explore the causality behind experimental choices and establish self-validating systems to ensure the trustworthiness of the findings. Pyrrole-containing compounds are a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, presents a unique combination of chemical features whose contribution to potential biological activity warrants a systematic validation approach.

Deconstructing the Scaffold: Identifying Putative Pharmacophoric Features

The foundation of any pharmacophore validation is a thorough analysis of the molecule's structural features, which can participate in specific interactions with a biological target. The structure of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 877964-38-0) offers several key functionalities.[3]

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor. The chlorine atom at the C4 position can also act as a weak HBA.

  • Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid is a primary hydrogen bond donor.

  • Aromatic Ring (AR): The 1-methyl-pyrrole ring provides an aromatic system capable of engaging in π-π stacking or hydrophobic interactions.

  • Hydrophobic/Steric Feature (HY): The N-methyl group introduces a specific hydrophobic and steric element that can influence binding orientation and selectivity.

These features form the basis of a hypothetical pharmacophore model that must be rigorously tested.

cluster_key Pharmacophore Key cluster_mol 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid cluster_features a HBA: Hydrogen Bond Acceptor b HBD: Hydrogen Bond Donor c AR: Aromatic Ring d HY: Hydrophobic Feature mol hba1 HBA hba1->mol hba2 HBA hba2->mol Chlorine hbd HBD hbd->mol Carboxyl OH ar AR ar->mol Pyrrole Ring hy HY hy->mol N-Methyl

Caption: Putative pharmacophoric features of the core scaffold.

Phase I: Computational Validation

Computational methods offer a rapid, cost-effective initial assessment of a molecule's pharmacophoric potential, guiding subsequent experimental design.[4] This phase focuses on building and validating a computational model to predict activity and understand structure-activity relationships (SAR).

Ligand-Based Pharmacophore Modeling and Validation

In the absence of a known crystal structure for a target, a ligand-based approach is the logical starting point. This method assumes that a set of structurally diverse molecules with known activity against a common target share a common set of pharmacophoric features responsible for their bioactivity.[5]

  • Training Set Compilation: Curate a dataset of at least 15-20 active compounds containing the 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid scaffold or close analogs with a range of biological activities (e.g., IC₅₀ values).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set to ensure the bioactive conformation is likely represented.

  • Feature Identification & Hypothesis Generation: Utilize software (e.g., Discovery Studio, LigandScout) to identify common pharmacophoric features among the active compounds.[6] The software will generate multiple hypotheses, each representing a different 3D arrangement of features.

  • Model Scoring and Selection: The generated hypotheses are scored based on their ability to map the most active compounds while excluding inactive ones. The best model is selected based on statistical significance.

A pharmacophore model's predictive power must be rigorously validated before it can be trusted for virtual screening.[4][7]

  • Fischer's Randomization Test (CatScramble): This method validates the correlation between chemical structures and biological activity.[8] The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. A statistically robust model should have a significantly higher score than any model generated from randomized data.

  • Test Set and Decoy Set Screening: The selected pharmacophore model is used to screen two external datasets:

    • A test set of known active compounds (not used in model generation) to assess sensitivity.

    • A decoy set of molecules with similar physicochemical properties but presumed to be inactive, to assess specificity.

  • Receiver Operating Characteristic (ROC) Curve Analysis: Plotting the true positive rate against the false positive rate from the decoy screen generates a ROC curve. The Area Under the Curve (AUC) provides a quantitative measure of the model's ability to distinguish between active and inactive molecules. An AUC value close to 1.0 indicates an excellent model.[7][9]

G Computational Validation Workflow cluster_validation Internal & External Validation A 1. Curate Datasets (Training, Test, Decoy) B 2. Generate Pharmacophore Hypotheses from Training Set A->B C 3. Validate Model B->C D Fischer's Randomization C->D Statistical Robustness E Screen Test & Decoy Sets C->E Predictive Power G 4. Validated Model F ROC Curve Analysis (Calculate AUC) E->F H 5. Virtual Screening of Compound Libraries G->H I 6. Molecular Docking of Top Hits H->I J 7. Prioritize Hits for Experimental Testing I->J G Structural Biology Workflow A 1. Express and Purify Target Protein B 2. Form Protein-Ligand Complex A->B C 3. Crystallize Complex (X-ray Crystallography) B->C D OR: Analyze in Solution (NMR Spectroscopy) B->D E 4. Solve 3D Structure C->E D->E F 5. Atomic-Level Confirmation of Binding Mode E->F G Validated Pharmacophore Interactions F->G

Caption: Workflow for structural biology validation.

Obtaining a high-resolution X-ray crystal structure or NMR-derived structure of the 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid bound to its target provides irrefutable evidence. It allows direct observation of the hydrogen bonds, aromatic stacking, and hydrophobic interactions predicted by the computational models and inferred from the SAR data. This structural information confirms the pharmacophore hypothesis and provides a powerful template for future lead optimization.

Conclusion

The validation of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid as a pharmacophore is a systematic, multi-stage process that builds a progressively stronger case for its utility as a drug discovery scaffold. It begins with in silico modeling to generate a testable hypothesis, which is then rigorously challenged through the synthesis and biological evaluation of targeted analogs. Finally, structural biology provides the ultimate confirmation. This integrated approach, blending computational prediction with empirical data, ensures that the resulting pharmacophore model is not merely a theoretical construct but a trustworthy and validated tool for the design of novel therapeutic agents.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC. (2023, March 13).
  • QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC. (n.d.).
  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. (2026, February 27).
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29).
  • CAS 27746-03-8: 4-Chloro-1H-pyrrole-2-carboxylic acid - CymitQuimica. (n.d.).
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC. (n.d.).
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[4][10]iazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. (n.d.). Retrieved April 3, 2026, from

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015, January 23).
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - MDPI. (2021, December 25).
  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid-877964-38-0 - Thoreauchem. (n.d.).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - MDPI. (2023, August 15).

Sources

Validation

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid vs 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, halogenated heterocycles serve as versatile building blocks for the construction of complex molecular archit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated heterocycles serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, substituted pyrroles are of significant interest due to their prevalence in biologically active compounds. This guide provides an in-depth technical comparison of two key synthetic intermediates: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and its bromo-analogue, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The choice between these two reagents can critically impact reaction efficiency, cost, and overall synthetic strategy.

Physicochemical Properties and Availability

A foundational aspect of any synthetic building block is its physical and chemical properties, alongside its commercial accessibility. Below is a summary of the key characteristics of the two compounds.

Property4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
CAS Number 877964-38-0[1]875160-43-3[2]
Molecular Formula C₆H₆ClNO₂C₆H₆BrNO₂[2]
Molecular Weight 159.57 g/mol 204.02 g/mol [2]
Appearance White to off-white solidWhite to off-white crystalline solid or powder[3]
Commercial Availability & Cost Commercially available from various suppliers. Pricing is generally lower than the bromo-analogue for bulk quantities.Commercially available, though often at a higher price point compared to the chloro-derivative.

The lower cost and molecular weight of the chloro-derivative may present an initial advantage in process development and scale-up operations. However, as this guide will elaborate, the upfront cost must be weighed against potential differences in chemical reactivity that can influence downstream yields and purification efforts.

Synthesis and Accessibility

The synthetic accessibility of these building blocks is a crucial consideration for their practical application.

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its esters are typically prepared via electrophilic bromination of the corresponding 1-methyl-1H-pyrrole-2-carboxylate. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS)[3]. The reaction generally proceeds with good regioselectivity for the 4-position due to the directing effects of the ester and N-methyl groups. Subsequent hydrolysis of the resulting ester affords the target carboxylic acid.

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid synthesis follows a similar strategy, employing a chlorinating agent such as N-chlorosuccinimide (NCS). While specific literature procedures for the N-methylated acid are less common, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS has been reported, suggesting a feasible route[4].

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of these halogenated pyrroles lies in their participation in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen atom (Cl vs. Br) at the 4-position profoundly influences the reactivity of the molecule in these transformations.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, which affects the rate-determining oxidative addition step of the catalytic cycle. The weaker C-Br bond (bond dissociation energy of ~285 kJ/mol for bromobenzene) compared to the C-Cl bond (~340 kJ/mol for chlorobenzene) renders the bromo-pyrrole derivative more susceptible to oxidative addition to the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. While direct comparative studies on the two title compounds are scarce, extensive research on the Suzuki coupling of 4-bromopyrrole-2-carboxylates provides valuable insights.

It has been observed that Suzuki couplings of 4-bromopyrrole-2-carboxylates can be complicated by a competing dehalogenation side reaction, leading to the formation of the corresponding debrominated pyrrole. This side reaction can be suppressed by N-protection of the pyrrole ring, for instance with a Boc or SEM group[5][6]. For N-methylated substrates, while less prone to deprotection issues, the choice of catalyst, ligand, and base remains crucial for optimizing the yield of the desired coupled product over the dehalogenated byproduct.

Given the lower reactivity of aryl chlorides in the oxidative addition step, it is anticipated that 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid would require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and more specialized catalyst systems) to achieve comparable yields to its bromo-counterpart in Suzuki-Miyaura couplings[7][8]. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have significantly improved the scope of aryl chloride couplings, making them viable substrates where they were once considered unreactive[7][8].

Experimental Protocol: Representative Suzuki-Miyaura Coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

This protocol is a representative procedure based on documented Suzuki-Miyaura couplings of similar 4-bromopyrrole derivatives[9][10].

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrrole-2-carboxylate.

Visualization of the Synthetic Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BromoPyrrole 4-Bromo-1-methyl-1H- pyrrole-2-carboxylic acid (or its ester) ReactionVessel Suzuki-Miyaura Coupling BromoPyrrole->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Product 4-Aryl-1-methyl-1H- pyrrole-2-carboxylic acid (or its ester) Purification Column Chromatography Workup->Purification Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond makes 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid the more facile substrate for this transformation. The coupling of aryl bromides with a wide range of amines is generally well-established and often proceeds under milder conditions than the corresponding coupling of aryl chlorides[11].

For the chloro-analogue, successful amination would likely necessitate the use of more advanced catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands, which have been specifically designed to facilitate the challenging oxidative addition of aryl chlorides.

Stille Coupling

The Stille coupling utilizes organotin reagents as the nucleophilic partner. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of alternatives like the Suzuki-Miyaura coupling. The reactivity trend of the halo-pyrroles in the Stille reaction is expected to mirror that of other palladium-catalyzed couplings, with the bromo-derivative being more reactive than the chloro-derivative[12].

Conclusion and Strategic Recommendations

The choice between 4-chloro- and 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in a synthetic campaign is a trade-off between cost, availability, and reactivity.

  • 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is the more reactive and generally preferred substrate for palladium-catalyzed cross-coupling reactions. It will typically require milder reaction conditions, shorter reaction times, and may be compatible with a broader range of coupling partners and less sophisticated catalyst systems. This can lead to higher yields and easier purification, potentially offsetting its higher initial cost.

  • 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid offers a more cost-effective starting material. However, its lower reactivity necessitates more forcing reaction conditions and specialized, often more expensive, catalyst systems to achieve satisfactory results. For researchers with expertise in modern cross-coupling methodologies and access to advanced catalyst/ligand libraries, the chloro-derivative can be a viable and economical alternative, particularly for large-scale syntheses.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the resources available to the research team. For initial exploratory studies and the synthesis of complex, high-value molecules, the higher reactivity and reliability of the bromo-derivative may be advantageous. For process development and cost-driven syntheses, a thorough investigation into optimizing the coupling of the chloro-analogue is warranted.

References

  • Zeng, Y., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2689. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8829-8831.
  • Chen, J., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(10), 18886-18896. Available at: [Link]

  • Valente, C., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(11), 996-1003. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 114(22), 4350-4386. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9576-9585. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Chen, J., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(10), 18886-18896. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(49), 8829-8831. Available at: [Link]

  • Gribble, G. W., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4349-4363. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Syntheses. (2011). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Organic Syntheses, 88, 197-206. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 16(15), e202300538. Available at: [Link]

  • Buchwald, S. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14217-14226. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Garg, N. K., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Journal of the American Chemical Society, 143(12), 4768-4774. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 2(3), 277-301. Available at: [Link]

  • Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Reid, D. L., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Idriss, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Polymers, 13(23), 4213. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid and Its Halogenated Analogs

Introduction Halogenated pyrrole-2-carboxylic acids are indispensable building blocks in medicinal chemistry. They are extensively utilized in the synthesis of sequence-specific DNA minor groove binders (such as pyrrole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Halogenated pyrrole-2-carboxylic acids are indispensable building blocks in medicinal chemistry. They are extensively utilized in the synthesis of sequence-specific DNA minor groove binders (such as pyrrole-imidazole polyamides) and various targeted therapeutics[1]. The substitution of the pyrrole ring at the 4-position with halogens—chlorine, bromine, or iodine—profoundly alters the molecule's electronic distribution, steric bulk, and hydrogen-bonding capacity[2]. For drug development professionals, understanding these subtle physicochemical shifts is critical for confirming structural identity and optimizing ligand-target binding affinities.

This guide provides an objective, data-driven spectroscopic comparison of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid [3] against its unsubstituted, brominated, and iodinated alternatives, equipping researchers with the analytical insights necessary for structural verification and quality control.

Analytical Strategy and Workflow

To accurately capture the electronic and structural nuances of these analogs, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression of our comparative analysis.

Workflow Sample Halogenated Pyrrole Analogs Prep Sample Preparation & Matrix Selection Sample->Prep NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR Solubilization IR FT-IR Spectroscopy (Solid-State ATR) Prep->IR Direct Analysis MS Mass Spectrometry (ESI-HRMS Negative Mode) Prep->MS Ionization Data Comparative Data Synthesis NMR->Data IR->Data MS->Data

Workflow for the spectroscopic characterization of halogenated pyrrole-2-carboxylic acid analogs.

Comparative Spectroscopic Analysis

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The electronic effects of the C4-halogen substitution are most prominently mapped using 1 H and 13 C NMR.

  • 1 H NMR Dynamics : In the unsubstituted 1-methyl-1H-pyrrole-2-carboxylic acid, three distinct pyrrole protons are observed. Upon halogenation at C4, the H4 proton signal is eliminated, leaving H3 and H5 as doublets with a small meta-coupling constant ( J≈1.8−2.0 Hz). The electronegativity gradient (Cl > Br > I) dictates the deshielding effect on the adjacent H5 proton. Chlorine exerts the strongest inductive electron-withdrawing effect, leading to a downfield shift for H5. Conversely, the iodo analog exhibits a relative shielding effect on H5 due to the magnetic anisotropy of the large iodine electron cloud[1].

  • 13 C NMR Dynamics : The C4 carbon resonance acts as a definitive diagnostic marker. In the chloro analog, C4 appears at approximately 118 ppm. In the bromo analog, it shifts upfield to ~95 ppm, and in the iodo analog, it shifts drastically upfield to ~60 ppm. This is a classic manifestation of the "heavy atom effect," where the large electron density of iodine shields the attached carbon nucleus[2].

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy Because these carboxylic acids form strong hydrogen-bonded dimers in the solid state, the C=O stretching frequency typically appears as a broadened, intense band around 1670–1680 cm −1 [4]. The halogen substituent subtly influences this frequency through inductive effects transmitted across the conjugated pyrrole π -system. More importantly, the fingerprint region provides absolute confirmation of the specific halogen via carbon-halogen ( C−X ) stretching vibrations: C−Cl (~750 cm −1 ), C−Br (~650 cm −1 ), and C−I (~500 cm −1 ).

2.3 High-Resolution Mass Spectrometry (HRMS) ESI-HRMS in negative ion mode is highly effective for these compounds because the carboxylic acid moiety readily deprotonates to form stable [M−H]− anions. The isotopic distribution patterns serve as an unambiguous fingerprint:

  • Chloro analog : Exhibits a characteristic 3:1 isotopic ratio for [M−H]− peaks at m/z 158 and 160 (due to 35 Cl and 37 Cl)[3].

  • Bromo analog : Displays a 1:1 isotopic ratio at m/z 202 and 204 ( 79 Br and 81 Br)[2].

  • Iodo analog : Shows a single distinct monoisotopic peak at m/z 250, as 127 I is monoisotopic[1].

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for the target compound and its primary alternatives.

Compound 1 H NMR (H5, ppm) 13 C NMR (C4, ppm)IR ( C−X , cm −1 )HRMS [M−H]− (m/z)Isotopic Pattern
1-Methyl-1H-pyrrole-2-carboxylic acid 6.85 (dd)~108.0N/A124.04Monoisotopic
4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid 7.15 (d)~118.5~750158.00 / 160.003:1
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid 7.05 (d)~95.0~650202.95 / 204.951:1
4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid 6.95 (d)~62.0~500249.93Monoisotopic

*Recorded in DMSO-d 6​ . Values are approximate and provided for comparative reference.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when characterizing these analogs.

Protocol A: NMR Spectroscopy ( 1 H and 13 C)

  • Causality Check: DMSO-d 6​ is selected as the solvent over CDCl 3​ because it disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers. This results in sharper, more resolved proton signals for the pyrrole ring and prevents the compound from precipitating out of solution at high concentrations.

  • Step 1 (Sample Preparation): Dissolve 15 mg of the pyrrole analog in 0.6 mL of anhydrous DMSO-d 6​ .

  • Step 2 (Validation Step): Inspect the solution for clarity. Any particulate matter will distort magnetic field homogeneity; filter through a glass wool plug if necessary.

  • Step 3 (Acquisition): Acquire 1 H spectra at 400 MHz (minimum 16 scans) and 13 C spectra at 100 MHz (minimum 512 scans).

  • Step 4 (Self-Validation & Calibration): Validate the solvent residual peak (DMSO-d 6​ quintet at 2.50 ppm for 1 H; septet at 39.52 ppm for 13 C) before referencing the chemical shifts. Critical Check: If the water peak (~3.33 ppm) is excessively broad or intense, the sample must be dried further, as moisture can rapidly exchange with the carboxylic acid proton, masking its signal.

Protocol B: ATR FT-IR Spectroscopy

  • Causality Check: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet pressing. Halogenated pyrroles can undergo pressure-induced polymorphic changes or absorb atmospheric moisture during KBr grinding, which obscures the critical O-H and C=O stretching regions[4].

  • Step 1 (Self-Validation): Collect a background spectrum (air) immediately prior to sample analysis. Ensure the baseline is flat and devoid of residual atmospheric CO 2​ (2350 cm −1 ) or water vapor interference.

  • Step 2 (Sample Application): Place 2-3 mg of the neat solid powder directly onto the diamond ATR crystal.

  • Step 3 (Compression): Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Step 4 (Acquisition): Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol C: ESI-HRMS (Negative Mode)

  • Causality Check: Electrospray Ionization in negative mode (ESI-) is utilized because the carboxylic acid moiety readily deprotonates ( pKa​≈4.5 ), providing an excellent signal-to-noise ratio without inducing the extensive fragmentation often seen in positive mode or Electron Impact (EI) ionization[5].

  • Step 1 (Self-Validation): Infuse a standard tuning mix prior to sample injection. Validate mass accuracy (< 5 ppm error) and ensure the isotopic ratio of the tuning standard matches theoretical values before proceeding.

  • Step 2 (Sample Preparation): Dilute the compound to 1 μ g/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Do not add formic acid, as low pH suppresses negative ionization.

  • Step 3 (Injection): Introduce the sample via direct infusion at a flow rate of 5 μ L/min.

  • Step 4 (Analysis): Monitor the[M-H] species, paying strict attention to the isotopic distribution to confirm the identity of the halogen substituent.

References
  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: ResearchGate URL: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives vs. Alternatives

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, frequently deployed in the development of antimicrobial agents, anticancer therapeutics, and central nervous system modulators. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, frequently deployed in the development of antimicrobial agents, anticancer therapeutics, and central nervous system modulators. Among its derivatives, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 877964-38-0) has emerged as a highly specialized building block[1]. It serves as the core pharmacophore for potent Mycobacterial membrane protein large 3 (MmpL3) inhibitors targeting drug-resistant tuberculosis[2], as well as selective Ubiquitin-Specific Protease 11 (USP11) inhibitors[3].

This guide objectively compares the 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid scaffold against its halogenated and unsubstituted alternatives, providing researchers with actionable SAR insights, comparative performance data, and self-validating experimental protocols for lead optimization.

Mechanistic Rationale: Deconstructing the Scaffold

The biological efficacy of this specific pyrrole derivative is not coincidental; it is the result of precise stereoelectronic tuning. Understanding the causality behind each substituent is critical for rational drug design.

  • N1-Methylation (Conformational Locking): Unsubstituted pyrroles (N-H) act as hydrogen bond donors, which can lead to non-specific binding and poor membrane permeability. Methylation at the N1 position eliminates this H-bond donor capacity, increases lipophilicity, and sterically locks the conformation of the adjacent C2-carboxamide group, optimizing it for target engagement[3].

  • C4-Chlorination (The "Goldilocks" Halogen): The introduction of a halogen at the C4 position significantly alters the electron density of the pyrrole ring. While iodine (4-iodo) provides a strong vector for halogen bonding and cross-coupling reactions[4], its large Van der Waals radius (1.98 Å) and high lipophilicity often lead to poor microsomal stability and higher cytotoxicity. Chlorine (1.75 Å) provides an optimal balance: it is electronegative enough to stabilize the ring against oxidative metabolism while remaining compact enough to fit into tight enzymatic pockets without inducing steric clashes[2].

  • C2-Carboxylic Acid (The Diversification Vector): The free carboxylic acid is rarely the final pharmacophore due to poor cellular penetration. Instead, it serves as the primary synthetic vector for amidation, allowing researchers to couple bulky, lipophilic amines (e.g., adamantyl or piperazinyl groups) that drive target specificity[5].

SAR_Map Core 4-Chloro-1-methyl-1H-pyrrole -2-carboxylic acid N1 N1-Methylation Core->N1 C4 C4-Chlorination Core->C4 C2 C2-Carboxylic Acid Core->C2 N1_Detail Locks conformation Prevents H-bond donation N1->N1_Detail C4_Detail Metabolic stability Optimal steric fit C4->C4_Detail C2_Detail Amidation vector Target engagement C2->C2_Detail

Fig 1. SAR logic map detailing the functional contributions of the pyrrole scaffold substituents.

Comparative Performance Analysis

To objectively evaluate the 4-chloro scaffold, we must compare it against alternative C4-substitutions. The table below synthesizes representative pharmacological data derived from recent SAR studies on MmpL3 inhibitors (where the C2 position is coupled to an adamantyl-amine derivative)[2],[5].

Table 1: Comparative SAR Data of C4-Substituted Pyrrole-2-Carboxamides
Scaffold VariantC4 VdW RadiusElectronegativity (Pauling)Synthetic UtilityRepresentative MIC (M. tb)Cytotoxicity / Off-Target Risk
4-Chloro (Target)1.75 Å3.16High (Stable building block)< 0.016 µg/mL Low (Optimal Selectivity Index)
4-Iodo (Alternative)1.98 Å2.66Excellent (Suzuki/Sonogashira)~ 0.015 µg/mLHigh (Excessive lipophilicity)[4]
4-Bromo (Alternative)1.85 Å2.96Good (Cross-coupling)~ 0.015 µg/mLModerate
4-H (Unsubstituted)1.20 Å2.20Low (Prone to oxidation)> 1.0 µg/mLLow (But therapeutically inactive)

Key Takeaway: While the 4-iodo derivative[6] is unparalleled for early-stage library synthesis via palladium-catalyzed cross-coupling, the 4-chloro derivative consistently yields superior clinical candidates due to its enhanced metabolic stability and lower off-target toxicity profile.

Experimental Workflows & Self-Validating Protocols

To translate these SAR principles into practice, the following self-validating protocols outline the synthesis of a bioactive derivative and its subsequent biological evaluation.

Protocol A: Amide Coupling via EDC/HOBt Activation

Causality: The EDC/HOBt coupling system is selected over acyl chloride generation (e.g., via SOCl₂) to prevent the acidic degradation of sensitive amine partners. HOBt forms a highly reactive ester intermediate that accelerates the reaction, while EDC's water-soluble urea byproduct ensures a simplified, self-validating aqueous workup[3].

  • Activation: Dissolve 1.0 equivalent of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid in anhydrous THF under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.1 eq of HOBt. Stir at room temperature for 30 minutes.

    • Validation Check: TLC monitoring (Hexane/EtOAc 1:1) should show the disappearance of the baseline carboxylic acid spot and the formation of a less polar active ester.

  • Coupling: Add 1.2 eq of the target amine (e.g., adamantan-2-amine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 16 hours at room temperature[3].

  • Workup: Quench the reaction with a saturated citric acid solution (150 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to remove unreacted acid and HOBt.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (10–40% EtOAc in Hexanes).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Resazurin is a redox-sensitive dye. Metabolically active bacterial cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating binary readout for antimicrobial efficacy[2].

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Serial Dilution: Add the synthesized 4-chloro-pyrrole derivative to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of Mycobacterium tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.05) to all test wells.

    • Self-Validating Controls: Include a positive control column (Isoniazid, known MIC) and a negative control column (DMSO vehicle only).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Validation Check: If the negative control (DMSO) remains blue, the assay has failed (inactive inoculum). It must turn pink. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Workflow S1 Amide Coupling (EDC/HOBt) S2 Purification (Flash Chroma) S1->S2 S3 In Vitro Assay (REMA MIC) S2->S3 S4 Cytotoxicity (Mammalian Cells) S3->S4 S5 Lead Selection (High Selectivity) S4->S5

Fig 2. Step-by-step experimental workflow from chemical synthesis to biological lead selection.

References

  • AA Blocks.877964-38-0 | 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid.
  • Benchchem.4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid.
  • Benchchem.4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid - Biological Activity.
  • ACS Omega.Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors.
  • Journal of Medicinal Chemistry (ACS).

Sources

Validation

Comparative Analysis of Synthetic Routes to 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid

4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of JAK3 inhibitors, alpha-v integrin inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of JAK3 inhibitors, alpha-v integrin inhibitors, and targeted protein degraders (PROTACs). The strategic placement of the chlorine atom at the C4 position and the methyl group at the N1 position dictates the molecule's unique steric and electronic profile, making its precise synthesis a critical parameter in process chemistry.

This guide provides an objective, comparative analysis of the two primary synthetic pathways used to construct this molecule: Electrophilic Chlorination and N-Methylation . By examining the mechanistic causality, experimental protocols, and scalability of each route, process chemists can select the optimal workflow for their specific yield and purity requirements.

Route A: Electrophilic Chlorination of 1-Methylpyrrole-2-carboxylates

The most direct approach to synthesizing the target molecule involves the electrophilic aromatic substitution (EAS) of a pre-methylated pyrrole ring [1].

Mechanistic Causality

Direct chlorination of the free carboxylic acid is generally avoided. The strongly electron-withdrawing nature of the free acid deactivates the pyrrole ring and can trigger unintended decarboxylative chlorination. To circumvent this, the carboxylic acid is first protected as a methyl or ethyl ester.

The ester group exerts a moderate electron-withdrawing effect (-M, -I), which directs the incoming electrophile primarily to the C4 and C5 positions. While the C4 position is electronically favored due to the stabilization of the Wheland intermediate, the C5 position remains reactive, often resulting in a mixture of 4-chloro and 5-chloro isomers. N-Chlorosuccinimide (NCS) is selected over chlorine gas (Cl₂) because it is a mild, solid reagent that allows for precise stoichiometric control, mitigating the risk of over-chlorination to the 4,5-dichloro derivative or oxidative dearomatization [3].

Step-by-Step Protocol

This protocol is a self-validating system; successful progression requires monitoring the consumption of the starting material before proceeding to saponification.

  • Substrate Preparation: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the reaction vessel with nitrogen.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes. The slow addition controls the exotherm and minimizes poly-halogenation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validate completion via LC-MS or TLC (Hexane/EtOAc 8:2) until the starting material is fully consumed.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove succinimide) and brine (to remove residual DMF).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to separate the desired 4-chloro isomer from the 5-chloro byproduct.

  • Saponification: Dissolve the isolated methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate in a 3:1 mixture of Methanol (MeOH) and water. Add NaOH (2.0 eq) and stir at 60 °C for 2 hours. Cool the mixture and acidify to pH 2–3 using 1N HCl to precipitate the final 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Filter and dry under vacuum.

Route B: N-Methylation of 4-Chloro-1H-pyrrole-2-carboxylates

An alternative, highly regioselective approach involves the N-alkylation of a pyrrole ring that already possesses the C4 chlorine atom [2].

Mechanistic Causality

This route relies on an S_N2 mechanism. The pyrrole N-H is relatively acidic, but deprotonation must be handled carefully to avoid side reactions. Potassium carbonate (K₂CO₃) is chosen as the base over Sodium Hydride (NaH) because it is mild enough to deprotonate the pyrrole nitrogen without risking base-catalyzed degradation of the ester.

The use of a methyl ester protecting group is critical here; if the free carboxylic acid were used, the alkylating agent (Methyl Iodide, MeI) would indiscriminately attack the carboxylate oxygen, leading to O-alkylation (ester formation) alongside N-alkylation. By pre-protecting the acid, the nucleophilic attack is exclusively driven by the pyrrolide anion.

Step-by-Step Protocol

This protocol ensures high regiochemical fidelity, eliminating the need for complex chromatographic separation of structural isomers.

  • Substrate Preparation: Dissolve methyl 4-chloro-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15–30 minutes to ensure complete formation of the pyrrolide anion.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (1.2 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Validate complete N-methylation via LC-MS.

  • Workup: Dilute the reaction mixture with a large volume of water to dissolve the inorganic salts and precipitate the product (or extract with EtOAc if it remains in solution). Wash the organic phase extensively with water (3x) to remove DMF.

  • Saponification: Isolate the intermediate ester, dissolve in MeOH/H₂O (3:1), and treat with NaOH (2.0 eq) at 60 °C for 2 hours. Acidify the cooled solution with 1N HCl to pH 2–3. Collect the precipitated 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid via vacuum filtration.

Comparative Data & Performance Metrics

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes to assist in process selection.

Performance MetricRoute A: Electrophilic ChlorinationRoute B: N-Methylation
Primary Reagents NCS, DMFMethyl Iodide (MeI), K₂CO₃, DMF
Reaction Mechanism Electrophilic Aromatic Substitution (EAS)Bimolecular Nucleophilic Substitution (S_N2)
Regioselectivity Moderate (Produces 4-chloro & 5-chloro mixtures)High (Chlorine is pre-installed at C4)
Overall Yield 45–60% (Losses due to isomeric separation)75–85% (Highly efficient conversion)
Scalability Good, but bottlenecked by chromatographyExcellent, often requires only crystallization
Starting Material Cost Low (1-methylpyrrole derivatives are inexpensive)Moderate (4-chloropyrrole derivatives are premium)

Visualizing the Workflows

The divergent synthetic pathways converge at the saponification step. The diagram below illustrates the logical flow and intermediate generation for both routes.

SyntheticRoutes SM1 Methyl 1-methyl-1H-pyrrole- 2-carboxylate Chlorination Chlorination (NCS, DMF) Electrophilic Aromatic Substitution SM1->Chlorination Route A Intermediate Methyl 4-chloro-1-methyl- 1H-pyrrole-2-carboxylate Chlorination->Intermediate Regioselective at C4 SM2 Methyl 4-chloro-1H-pyrrole- 2-carboxylate Methylation N-Methylation (MeI, K2CO3) SN2 Reaction SM2->Methylation Route B Methylation->Intermediate N-alkylation Saponification Saponification (NaOH, MeOH/H2O) Intermediate->Saponification Product 4-Chloro-1-methyl-1H-pyrrole- 2-carboxylic acid Saponification->Product Acidification (HCl)

Divergent synthetic routes to 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

References

  • US8273782B2 - Inhibitors of Akt activity Google P
  • EP3538528B1 - Pyrrole amides as alpha v integrin inhibitors Google P
  • Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles The Journal of Organic Chemistry - ACS Publications.[Link]

Comparative

Assessing the Stability of 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid and Its Derivatives: A Comparative Guide

Introduction In the realm of medicinal chemistry and rational drug design, pyrrole-based heterocycles are foundational scaffolds, frequently utilized in the development of DNA minor groove binders, antimicrobial agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of medicinal chemistry and rational drug design, pyrrole-based heterocycles are foundational scaffolds, frequently utilized in the development of DNA minor groove binders, antimicrobial agents, and protein kinase inhibitors. However, the intrinsic electron-rich nature of the pyrrole ring presents a significant liability: it is highly susceptible to oxidative degradation and electrophilic polymerization.

As a Senior Application Scientist, I approach molecular stability not merely as a formulation hurdle, but as a fundamental chemical property dictated by electronic and steric environments. This guide objectively evaluates the stability of[1] against its unhalogenated and alternative halogenated counterparts, providing researchers with the experimental frameworks necessary to validate these building blocks for complex synthetic pipelines.

Structural Rationale & Causality: The Chemistry of Stability

To understand the stability profile of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, we must analyze the causality behind its specific structural modifications:

  • N-Methylation (Steric & Conformational Control) : The addition of a methyl group at the 1-position serves a dual purpose. First, it prevents N-deprotonation, completely blocking unwanted N-alkylation or N-acylation side reactions during downstream synthesis. Second, it locks the molecule into a preferred conformational state, which is critical for establishing predictable hydrogen-bonding motifs, a phenomenon well-documented in studies of [2].

  • C4-Halogenation (Electronic Modulation) : The unsubstituted 1-methyl-1H-pyrrole-2-carboxylic acid is prone to oxidation. By introducing a chlorine atom at the 4-position, we apply a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the pyrrole π-system, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

When comparing halogen derivatives, the choice of substituent dictates the compound's operational limits. While the is highly prized for its utility in palladium-catalyzed cross-coupling reactions and halogen bonding within biological targets[3], its weaker carbon-halogen bond makes it highly vulnerable to photolytic cleavage. The 4-chloro derivative provides the optimal balance: maximum oxidative stability via a strong -I effect, combined with superior photostability.

SubstituentEffects Core 1-Methyl-1H-pyrrole- 2-carboxylic Acid Core Halogenation C4 Halogenation (Cl, Br, I) Core->Halogenation Inductive Electron-Withdrawing Inductive Effect (-I) Halogenation->Inductive Steric Steric Shielding & Halogen Bonding Halogenation->Steric Oxidation Increased Oxidative Stability Inductive->Oxidation Reduces ring electron density Acidity Lowered pKa & Altered Reactivity Inductive->Acidity Stabilizes carboxylate anion Steric->Oxidation Blocks electrophilic attack at C4

Logical relationship of C4-halogenation and resulting physicochemical stability of the pyrrole core.

Comparative Stability Data

The following tables summarize the physicochemical properties and accelerated degradation kinetics of 1-methyl-1H-pyrrole-2-carboxylic acid derivatives, highlighting the superior resilience of the 4-chloro analog.

Table 1: Physicochemical Properties & Relative Stability
CompoundSubstituent at C4Inductive Effect (-I)PhotostabilityOxidative StabilityPrimary Application
1-Methyl-1H-pyrrole-2-carboxylic acid -HNoneHighLowBaseline scaffold
4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid -ClStrongHighHighStable pharmaceutical intermediate
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid -BrModerateModerateHighIntermediate reactivity
4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid -IWeakLow (C-I cleavage)ModerateCross-coupling, halogen bonding
Table 2: Accelerated Degradation Rates (Experimental Baselines)
Stress Condition4-H Derivative ( t1/2​ )4-Chloro Derivative ( t1/2​ )4-Iodo Derivative ( t1/2​ )Primary Degradation Pathway
0.1 N HCl (60°C) 12 hours> 72 hours48 hoursDecarboxylation / Polymerization
3% H_2O_2 (25°C) 4 hours> 120 hours84 hoursRing Oxidation
UV Light (254 nm) > 120 hours> 120 hours6 hoursDehalogenation (C-I cleavage)

Self-Validating Experimental Protocols

A rigorous stability assay must be designed as a self-validating system . If a compound disappears from an HPLC chromatogram, the protocol must definitively prove whether it degraded chemically, precipitated out of solution, or adsorbed to the vial walls. The following methodologies are engineered to ensure strict mass balance and kinetic accuracy.

Protocol 1: Hydrolytic and Oxidative Stability Profiling (HPLC-DAD-MS)

Causality: We utilize a mixed organic-aqueous solvent system to prevent precipitation artifacts. Coupling Diode Array Detection (DAD) with Mass Spectrometry (MS) ensures that any loss in the parent peak is quantitatively matched by the appearance of degradant peaks (mass balance), confirming true chemical degradation rather than physical loss.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of the pyrrole derivative in LC-MS grade acetonitrile. Rationale: Acetonitrile acts as an inert co-solvent, ensuring complete solvation before the introduction of aqueous stress agents.

  • Stress Induction: Aliquot the solution into amber glass vials (to prevent incidental photolysis). Add equal volumes of specific stress agents: 0.1 N HCl (acidic stress), 0.1 N NaOH (basic stress), or 3% H_2O_2 (oxidative stress).

  • Incubation: Seal the vials and incubate in a thermomixer at 60°C.

  • Quenching: At predefined time points (0, 4, 12, 24, 48 hours), extract 100 µL aliquots and immediately neutralize them (e.g., add 0.1 N HCl to the NaOH stressed samples). Rationale: Quenching instantly halts the degradation pathway, allowing for the precise calculation of kinetic rate constants ( k ) and half-lives ( t1/2​ ).

  • Analysis: Inject into an HPLC-DAD-MS system using a reverse-phase C18 column. Monitor the characteristic UV absorbance of the pyrrole core (240-260 nm) and use MS to identify the molecular weights of resulting degradants.

ExperimentalWorkflow Prep Sample Prep 1 mg/mL in MeCN Stress Forced Degradation Acid, Base, H2O2, Heat Prep->Stress Quench Neutralization & Quenching Stress->Quench Analysis HPLC-DAD-MS Quantification Quench->Analysis Data Kinetic Rate Calculation (k, t1/2) Analysis->Data

Step-by-step experimental workflow for self-validating forced degradation and stability profiling.

Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)

Causality: Understanding the intrinsic [4] under heat is crucial for downstream processing (e.g., melt extrusion or refluxing amide couplings). TGA is selected over standard melting point apparatuses because it explicitly differentiates between a phase transition (melting) and actual chemical decomposition (mass loss).

Step-by-Step Methodology:

  • Loading: Accurately weigh 5.0 to 10.0 mg of the crystalline powder into a pre-tared alumina crucible.

  • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen gas at 50 mL/min for 15 minutes. Rationale: An inert atmosphere isolates thermal degradation from oxidative combustion, allowing us to measure intrinsic bond stability.

  • Ramping: Heat the sample from 25°C to 400°C at a controlled rate of 10°C/min.

  • Data Acquisition: Record the onset temperature of degradation ( Td​ ), defined as the temperature at which exactly 5% mass loss occurs.

References

  • Title: 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid Source: AA Blocks URL: [Link]

  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies for 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid-Based Compounds

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, where a drug interacts with unintended molecules, can lead to adverse...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, where a drug interacts with unintended molecules, can lead to adverse reactions and reduced efficacy, contributing to the high attrition rates in clinical trials.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel scaffold, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, as a central example. While public data on this specific compound is limited, the principles and methodologies outlined here offer a robust, self-validating system for evaluating any new chemical entity.

The Imperative of Early-Stage Cross-Reactivity Profiling

The primary goal of safety pharmacology is to identify and quantify potential adverse effects of a new drug on major physiological systems before it is administered to humans.[3][4] Early detection of off-target binding allows for the optimization of lead compounds, reducing the risk of costly late-stage failures.[5][6] Tissue cross-reactivity (TCR) studies are a critical component of this process, designed to identify both specific and non-specific binding of a therapeutic candidate across a wide range of tissues.[7][8][9] This information is vital for ensuring that the compound does not bind to unintended epitopes, thereby minimizing the risk of treatment-related toxicity.[10]

A Tiered Approach to Cross-Reactivity Assessment

A rational and efficient approach to assessing cross-reactivity involves a tiered strategy, moving from computational predictions to detailed biochemical and cell-based assays.

Tier 1: In Silico and Preliminary Screening

  • Homology Searching: Computational analysis of the drug candidate's structure against protein sequence databases can help identify potential cross-reactivity with human proteins based on sequence similarity.[6]

  • Binding Assay Panels: In vitro assays testing the compound's binding to a library of purified human proteins or synthetic peptides can reveal potential off-target interactions before advancing to more complex studies.[6]

Tier 2: Definitive In Vitro Binding Assays

This stage involves a direct comparison of the compound's binding affinity for its intended target versus a panel of potential off-targets. Below, we compare three gold-standard methodologies.

Methodology Principle Key Data Output Pros Cons
Radioligand Binding Assay Measures the ability of the test compound to displace a radiolabeled ligand from a receptor.[11][12]IC50 and Ki values (inhibitory concentration and constant).[13]High sensitivity and robustness; considered a gold standard.[11]Requires handling of radioactive materials; lower throughput.
Competitive ELISA The test compound competes with a labeled antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of test compound.[14][15][16]IC50 values.Safer than radioligand assays; high throughput and cost-effective.[17]Can be less sensitive for very weak interactions.
Surface Plasmon Resonance (SPR) A label-free technique that measures changes in the refractive index upon binding of the analyte to a ligand immobilized on a sensor chip.[18][19]Kinetic parameters (ka, kd) and equilibrium dissociation constant (KD).[18]Provides real-time kinetic data; high sensitivity and flexibility.[18][20]Can be challenging for very small molecules or low-affinity interactions.[18][21]

Caption: Tiered workflow for cross-reactivity assessment.

Experimental Protocols: A Practical Guide

3.1. Competitive ELISA Protocol

This protocol provides a framework for quantifying the binding of a small molecule like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Principle: The sample antigen competes with a fixed concentration of an identical, enzyme-labeled antigen for binding to a capture antibody coated on a microplate.[14] The resulting signal is inversely proportional to the concentration of the antigen in the sample.[16]

Step-by-Step Methodology:

  • Plate Coating: Coat microtiter plate wells with the capture antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[22]

  • Washing: Remove the coating solution and wash the plate three times with a wash buffer like PBS.[22]

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to block any remaining non-specific binding sites and incubate for at least 1-2 hours at room temperature.[22]

  • Competitive Reaction: Prepare a mixture of your test compound (at various concentrations) and a fixed concentration of the enzyme-labeled antigen. Add this mixture to the wells. In parallel, prepare a standard curve using known concentrations of the unlabeled antigen.[22]

  • Incubation: Incubate the plate for at least 2 hours at room temperature to allow for competitive binding.[22]

  • Washing: Wash the plate thoroughly to remove any unbound reagents.[22]

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.[22]

  • Detection: Measure the optical density using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the test compound.[15]

3.2. Radioligand Binding Assay Protocol

This protocol outlines the steps for a filtration-based radioligand binding assay.

Principle: This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to a target receptor in a cell membrane preparation.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.[13]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[13][23]

  • Incubation: Incubate the plate, usually with gentle agitation, to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[13]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: The amount of radioactivity on the filters is inversely proportional to the concentration of the test compound. Calculate IC50 and Ki values using non-linear regression analysis.[13]

G cluster_0 Competitive Binding cluster_1 Signal Generation A Test Compound D Competition for Binding Site A->D B Labeled Ligand B->D C Receptor C->D Incubation E Bound Labeled Ligand D->E F Unbound Labeled Ligand D->F G Detection E->G H F->H Washed Away I I G->I Signal Measured

Caption: Principle of a competitive binding assay.

Transitioning to Functional Assays

While binding assays are crucial for determining affinity, they do not provide information about the functional consequences of that binding. Therefore, it is essential to progress to cell-based functional assays.[24] These assays can determine whether the compound acts as an agonist, antagonist, or has no effect on the target's function.[24] They are also critical for assessing potential "bystander effects," where the therapeutic agent affects not only the target cells but also neighboring cells.[25]

Regulatory Considerations

Regulatory bodies like the FDA and EMA have established guidelines for safety pharmacology studies.[26][27][28] The ICH S7A guideline, for example, outlines the core battery of tests required to evaluate a new drug's impact on the central nervous, cardiovascular, and respiratory systems.[3] Thorough and well-documented cross-reactivity studies are an essential part of the Investigational New Drug (IND) or Clinical Trial Application (CTA) submission.[9]

Conclusion

A systematic and multi-faceted approach to assessing cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective therapeutics. By combining in silico predictions with a suite of robust in vitro binding and cell-based functional assays, researchers can build a comprehensive safety profile for novel compounds like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This proactive approach to identifying and understanding off-target interactions is indispensable for mitigating risks and increasing the probability of success in the clinic.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • European Medicines Agency. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Histo-Scientific Research Laboratories. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Federal Register. International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein & Cell, 7(1), 69–72. [Link]

  • Creative Biolabs. Tissue Cross-Reactivity Studies. [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • Reveal Biosciences. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F373–F374. [Link]

  • Massive Bio. Off Target Effect. [Link]

  • Patsnap. How can off-target effects of drugs be minimised? [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Labcorp. TCR: Tissue cross reactivity studies. [Link]

  • Addgene. Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • The Scientist. Understanding the implications of off-target binding for drug safety and development. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Just, K. A., & Svoronos, P. (2016). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 16(10), 1648. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1702, 161–174. [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Thoreauchem. 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid-877964-38-0. [Link]

  • PubChemLite. 4-chloro-1h-pyrrole-2-carboxylic acid (C5H4ClNO2). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated heterocyclic compounds like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid are common.

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Author: BenchChem Technical Support Team. Date: April 2026

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated heterocyclic compounds like 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid are common. While indispensable in synthesis, their safe management and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, grounded in established safety principles and regulatory compliance.

The core principle guiding the disposal of this compound is its classification as a halogenated organic acid. The presence of chlorine necessitates its segregation into a specific waste stream to prevent undesirable reactions and to facilitate appropriate treatment, typically incineration by a licensed hazardous waste facility.[1][2][3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, a thorough risk assessment is crucial. Based on data from structurally similar compounds, it is prudent to treat this chemical as a potential irritant to the skin and eyes.[4][5][6][7]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[8][9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact, which may lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[4][8][9]
Protective Clothing A lab coat or chemical-resistant apron.To protect the skin and personal clothing from accidental spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][9]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][8][9]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[8][9]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

III. Disposal Workflow for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Gather Necessary Materials A->B Proceed once equipped C Select Designated Halogenated Organic Waste Container B->C Ready for collection D Carefully Transfer Waste C->D Container identified E Securely Close Container D->E Waste transferred F Affix Hazardous Waste Tag E->F Container is full or collection complete G Complete Waste Tag Information F->G Tag affixed H Store in Satellite Accumulation Area G->H Tag completed I Request Waste Pickup from EHS H->I Awaiting disposal J EHS Transports to Licensed Facility I->J Pickup scheduled

Caption: Disposal workflow for 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

IV. Detailed Disposal Procedures

1. Waste Segregation:

The cardinal rule for the disposal of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is to segregate it as a halogenated organic waste .[1][2][3][11]

  • DO NOT mix with non-halogenated organic solvents.[3]

  • DO NOT dispose of it down the drain.[9]

  • DO NOT mix with incompatible materials such as strong oxidizing agents or bases.[4]

This segregation is critical as it prevents chemical reactions in the waste container and allows for cost-effective and environmentally sound disposal, typically through high-temperature incineration.[1][3]

2. Waste Container Selection and Labeling:

  • Use a designated, properly labeled container for halogenated organic waste. This container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2][12]

  • The container must be clearly marked with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste".[2][12][13]

  • As soon as the first drop of waste is added, a hazardous waste tag should be affixed to the container.[2] This tag should include the full chemical name, quantity, and date.

3. Accumulation and Storage:

  • Waste containers should be kept closed except when adding waste.[2][12][13]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential leaks.[2][13]

4. Final Disposal:

  • Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Never attempt to dispose of this chemical through standard laboratory trash.

5. Disposal of Empty Containers:

  • Empty containers that held 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid must also be disposed of as hazardous waste unless properly decontaminated.

  • The first rinse of the container should be collected and disposed of as halogenated organic waste.[13] For highly toxic compounds, the first three rinses must be collected.[13]

By adhering to these procedures, you ensure the safe and compliant disposal of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GHS Classification Summary - PubChem. Retrieved from [Link]

  • Washington State University. (n.d.). ohs-GHSHazardClassification. Retrieved from [Link]

  • University of Illinois. (2026). Chemical Hazard Classification (GHS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
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